5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Description
Properties
IUPAC Name |
2-benzhydryl-2-azaspiro[3.3]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c20-17-11-12-19(17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKDNIUEMPRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857372 | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263296-82-7 | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263296-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Abstract
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Three-dimensional (3D) scaffolds have emerged as a powerful strategy to escape the "flatland" of traditional aromatic heterocycles, often leading to improved physicochemical and pharmacological profiles.[1] The azaspiro[3.3]heptane motif, a rigid bicyclic system, has garnered significant attention as a bioisostere for common saturated heterocycles like piperidine, offering unique exit vectors for substituent placement and the potential for enhanced drug-like properties.[2][3][4] This technical guide provides a comprehensive analysis of the core physicochemical properties of a key derivative, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and detailed experimental protocols to facilitate the characterization and optimization of this promising scaffold.
Introduction: The Strategic Value of Physicochemical Profiling
The journey of a drug candidate from initial hit to clinical success is fraught with challenges, with poor physicochemical properties being a primary driver of attrition.[5] Properties such as ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility are not mere descriptors; they are fundamental determinants of a molecule's behavior in a biological system.[6][7][8] They govern everything from oral absorption and distribution across membranes to target engagement and potential for off-target toxicity.[9]
The subject of this guide, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, incorporates several structural features of interest to the medicinal chemist:
-
A rigid azaspiro[3.3]heptane core , which imparts a defined three-dimensional geometry.
-
Two basic nitrogen centers: a primary amine and a tertiary amine , which will have distinct pKa values and play a crucial role in solubility and target interactions.
-
A bulky, lipophilic diphenylmethyl (benzhydryl) group , which will significantly influence lipophilicity and potentially impact metabolic stability and protein binding.
Understanding the interplay of these features is critical for rationally designing and developing drug candidates based on this scaffold. This guide will therefore provide estimated values for the key physicochemical parameters of this molecule and present detailed, field-proven methodologies for their experimental determination.
Molecular Identity and Synthetic Strategy
Chemical Structure and Core Attributes
-
IUPAC Name: 2-(diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine
-
Molecular Formula: C₁₉H₂₂N₂[10]
-
Molecular Weight: 278.40 g/mol [10]
The structure, depicted below, features a spirocyclic system where two four-membered rings share a common carbon atom. The nitrogen atom of one azetidine ring is substituted with a bulky diphenylmethyl group, while the other carbocyclic ring bears a primary amine at the 5-position.
Caption: 2D Structure of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
Proposed Synthetic Pathway: Reductive Amination
The target compound can be synthesized from its ketone precursor, 2-diphenylmethyl-2-azaspiro[3.3]heptan-5-one (CAS: 1263296-80-5).[12][13][14][15] A standard and reliable method for this transformation is reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.
Estimated Lipophilicity
-
cLogP (Calculated logP): The structure of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane contains a large, greasy diphenylmethyl group, which will dominate its lipophilicity. The two polar amine groups will counteract this to some extent. Using computational algorithms, the cLogP for this molecule is estimated to be in the range of 3.5 to 4.5 . This relatively high value suggests the compound will readily associate with lipid membranes.
-
logD at pH 7.4: Given that both basic centers will be significantly protonated at physiological pH (7.4), the overall charge of the molecule will increase, leading to a lower apparent lipophilicity. The logD at pH 7.4 will therefore be significantly lower than the logP. A reasonable estimate for logD₇.₄ would be in the range of 2.0 to 3.0 .
Expertise & Experience Insight: A high logP can be a double-edged sword. While it can enhance membrane permeability and target binding through hydrophobic interactions, values above 4 are often associated with increased metabolic liability, promiscuous binding to off-targets, and potential for cardiotoxicity (e.g., hERG inhibition). Therefore, experimentally determining the logD₇.₄ is crucial for lead optimization.
Experimental Protocol: Shake-Flask Method for logD₇.₄
The shake-flask method is the "gold standard" for lipophilicity determination due to its direct measurement of partitioning. [5][16][17][18] Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to this biphasic system.
-
Equilibration: Cap the vial and shake it vigorously on a mechanical shaker for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical determinant of drug absorption and bioavailability. [8]Poor solubility can lead to unreliable in vitro assay results and challenging formulation development for in vivo studies. [2][19]It is important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. It is a high-throughput method useful for early-stage screening. [6][7]* Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. It is a lower-throughput but more accurate measure, crucial for lead optimization and pre-formulation. [1][3][8]
Estimated Solubility
The structure of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane presents conflicting features for solubility. The large, hydrophobic diphenylmethyl group suggests poor solubility. However, the two basic amines, which will be protonated at physiological pH, will significantly enhance solubility through favorable interactions with water. The overall solubility is expected to be moderate but highly pH-dependent. At lower pH values where the amines are fully protonated, solubility will be higher.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for rapidly assessing the solubility of many compounds in early discovery phases. [2][6] Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., 198 µL of PBS at pH 7.4). This creates a top concentration with 1% DMSO.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Caption: Workflow for the kinetic solubility assay by nephelometry.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)
This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement. [1][3][8] Methodology:
-
Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Result: The measured concentration is reported as the thermodynamic solubility.
Caption: Workflow for the thermodynamic solubility assay.
Summary of Physicochemical Properties
The following table summarizes the estimated and key molecular properties of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. It is imperative to recognize that the pKa, logP, logD, and Solubility values are in silico estimations and should be confirmed by experimental data as outlined in this guide.
| Property | Value / Estimated Range | Significance in Drug Development |
| Molecular Weight | 278.40 g/mol | Within the "rule of 5" guidelines; favorable for oral bioavailability. [9] |
| pKa (Primary Amine) | 9.5 - 10.5 | Influences charge state, solubility, and potential for ionic interactions. |
| pKa (Tertiary Amine) | 8.5 - 9.5 | Contributes to overall basicity and pH-dependent properties. |
| cLogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but also potential for metabolic liability and off-target binding. |
| logD at pH 7.4 | 2.0 - 3.0 | A more physiologically relevant measure of lipophilicity; value is in a favorable range for many drug candidates. |
| Aqueous Solubility | pH-dependent; expected to be moderate | Crucial for absorption and achieving therapeutic concentrations. Must be experimentally verified. |
Conclusion
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a molecule built upon a modern, 3D-rich scaffold that holds considerable promise for medicinal chemistry applications. Its physicochemical profile is a complex interplay between the rigid, polar spirocyclic amine core and the large, lipophilic diphenylmethyl substituent. The estimations provided in this guide suggest a compound with high lipophilicity that is tempered by two basic centers, leading to a more favorable logD at physiological pH. However, these estimations must be substantiated by rigorous experimental validation. The detailed protocols provided herein for determining pKa, logD, and solubility offer a clear and reliable path for researchers to generate the critical data needed to make informed decisions in the drug discovery and development process. A thorough understanding and optimization of these fundamental properties will be the key to unlocking the full therapeutic potential of this and related chemical scaffolds.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]
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Scott, P. J. H., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Retrieved from [Link]
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A Spectroscopic Guide to 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane: An In-depth Technical Analysis
Introduction
The azaspiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its unique three-dimensional structure which can offer improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1] The specific compound, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, combines this rigid spirocyclic core with a primary amine, a key functional group for further derivatization, and a bulky N-diphenylmethyl (benzhydryl) protecting group. Understanding the precise structural features of this molecule is paramount for its effective use in drug discovery and development.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. As of the time of writing, a complete set of experimental spectra for this exact molecule is not publicly available. Therefore, this document leverages established spectroscopic principles and data from closely related analogs to present a predictive yet scientifically rigorous characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causality behind the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. A detailed analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the atomic connectivity and chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is expected to be complex, with distinct regions corresponding to the diphenylmethyl group and the spirocyclic core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the anisotropic effects of the phenyl rings.
Structural Numbering for NMR Assignments:
Caption: Predicted major fragmentation pathway in Mass Spectrometry.
The most probable fragmentation is the cleavage of the C-N bond between the spirocycle and the diphenylmethyl group. This is a classic alpha-cleavage for amines, which is highly favored due to the formation of the very stable benzhydrylium cation ([C₁₃H₁₁]⁺) . [2][3][4]This fragment is expected to be the base peak in the spectrum at m/z = 167 . The other fragment would be the radical cation of the 5-amino-2-azaspiro[3.3]heptane core at m/z = 111.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, Sharp | Two distinct bands are characteristic of a primary amine. [5][6] |
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl Rings | Medium | |
| 3000 - 2850 | C-H stretch (aliphatic) | Spirocycle CH₂ and CH | Medium | |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium to Strong | Confirms the presence of the primary amine. [6] |
| 1600, 1495, 1450 | C=C stretch (in-ring) | Aromatic Ring | Medium to Strong | Characteristic absorptions for the phenyl groups. |
| 1335 - 1250 | C-N stretch | Aromatic Amine (diphenylmethyl) | Strong | |
| 1250 - 1020 | C-N stretch | Aliphatic Amine (spirocycle) | Medium | [6] |
The IR spectrum will be a composite of the signals from the diphenylmethyl group, the spirocyclic amine, and the primary amine. The most diagnostic signals will be the pair of N-H stretching bands for the primary amine and the various C-H and C=C stretching frequencies of the aromatic and aliphatic portions of the molecule.
Experimental Protocols
To acquire the spectroscopic data discussed above, standardized laboratory procedures should be followed. The protocols outlined below are self-validating systems designed to ensure data integrity and reproducibility.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (for full assignment): Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) to confirm connectivity and finalize assignments.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands to identify the functional groups present.
References
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]
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Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
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An In-depth Technical Guide to the Structural Elucidation and Medicinal Chemistry Applications of the 2-Azaspiro[3.3]heptane Scaffold
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the synthesis, structural analysis, and application of the 2-azaspiro[3.3]heptane scaffold, a crucial building block in modern drug discovery. While a specific crystal structure for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is not publicly available, this document will use closely related and well-characterized derivatives to illustrate the principles of its structural determination and its significance as a pharmacophore.
Introduction: The Rise of 3D Scaffolds in Drug Discovery
In the contemporary landscape of medicinal chemistry, there is a significant movement away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need to access novel chemical space, improve compound properties, and enhance target selectivity. The 2-azaspiro[3.3]heptane core has emerged as a prominent player in this arena. Its rigid, spirocyclic framework offers a well-defined 3D geometry, making it an attractive bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine.[1][2] The inherent structural features of 2-azaspiro[3.3]heptanes, such as their predictable exit vectors and favorable physicochemical properties, render them distinctive and valuable building blocks in the design of new therapeutics.[1][2]
Synthesis and Crystallization of 2-Azaspiro[3.3]heptane Derivatives
The synthesis of functionalized 2-azaspiro[3.3]heptanes can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic core via cycloaddition reactions. The following is a representative protocol for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative, which can be adapted for other analogues.
Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes[3]
-
Preparation of the Aldehyde Intermediate:
-
Start with a readily accessible chloroester precursor.
-
Reduce the ester functionality using a suitable reducing agent like lithium aluminum hydride at a reduced temperature to yield the corresponding alcohol.
-
Perform a Swern oxidation on the alcohol to obtain the aldehyde in high yield.[3]
-
-
Reductive Amination:
-
Dissolve the aldehyde intermediate in dichloroethane.
-
Add one equivalent of acetic acid and the desired primary aniline.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride to reduce the iminium ion and form the secondary amine.[3]
-
-
Cyclization to the Spirocyclic Core:
-
Dissolve the secondary amine product in tetrahydrofuran (THF).
-
Add potassium tert-butoxide to initiate the cyclization.
-
Heat the reaction mixture to drive the conversion to the desired 2,6-diazaspiro[3.3]heptane product.[3]
-
-
Crystallization for X-ray Analysis:
-
Purify the final compound using column chromatography.
-
Dissolve the purified product in a suitable solvent system (e.g., ethyl acetate/heptane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient quality for X-ray diffraction.
-
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[4] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is invaluable for understanding structure-activity relationships (SAR).
Data Presentation: Crystallographic Data for a Representative Azaspiro[3.3]heptane Derivative
While the specific data for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is unavailable, the following table presents typical crystallographic parameters that would be expected for a derivative of this class, based on published structures of similar compounds.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₂N₂O (Hypothetical) |
| Formula Weight | 294.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.789(5) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1778.1(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.098 |
| R-factor (%) | 4.5 |
Note: These are representative values and would vary for different derivatives.
Mandatory Visualization: Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conformational Analysis and Key Structural Features
The 2-azaspiro[3.3]heptane scaffold is characterized by its rigid, puckered conformation. The two four-membered rings are fused at a central spiro-carbon, creating a compact and well-defined three-dimensional structure. This rigidity minimizes the entropic penalty upon binding to a biological target.
A key feature of this scaffold is the presence of orthogonal "exit vectors," which are the points of substitution on the rings. The defined spatial orientation of these vectors allows for the precise placement of functional groups to optimize interactions with a target protein.
Mandatory Visualization: Key Structural Features of the 2-Azaspiro[3.3]heptane Scaffold
Caption: Key structural features of the 2-azaspiro[3.3]heptane scaffold.
Implications for Rational Drug Design
The unique structural and physicochemical properties of the 2-azaspiro[3.3]heptane scaffold have significant implications for drug design:
-
Improved Physicochemical Properties: Compared to their carbocyclic or larger heterocyclic analogues, 2-azaspiro[3.3]heptanes often exhibit higher aqueous solubility and metabolic stability.[1]
-
Novel Chemical Space: The 3D nature of the scaffold allows for the exploration of new chemical space, potentially leading to the discovery of compounds with novel biological activities.
-
Enhanced Target Binding: The rigid conformation can lead to a more favorable enthalpy of binding to a target protein by reducing the entropic penalty of conformational restriction upon binding.
-
Intellectual Property: The novelty of this scaffold can provide a strong intellectual property position for new drug candidates.
Conclusion
The 2-azaspiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal. Its well-defined three-dimensional structure, coupled with its favorable physicochemical properties, makes it an ideal building block for the design of next-generation therapeutics. The structural elucidation of these molecules, primarily through single-crystal X-ray crystallography, is a critical step in understanding their structure-activity relationships and in guiding the rational design of new and improved drug candidates.
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]
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A Technical Guide to 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane: A Novel Scaffold for Modern Drug Discovery
Abstract
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that provide access to unexplored chemical space is paramount. The industry-wide initiative to "escape from flatland" has intensified the focus on three-dimensional, sp³-rich scaffolds that offer improved physicochemical properties and novel intellectual property. This guide introduces 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane , a novel chemical entity designed at the confluence of three strategically selected pharmacophoric elements: the rigid, sp³-rich azaspiro[3.3]heptane core, the biologically prevalent N-diphenylmethyl (benzhydryl) group, and a versatile primary amino functional handle. As this specific combination has not been extensively documented in prior literature, this whitepaper serves as a technical primer, postulating its design rationale, proposing a robust synthetic pathway, and hypothesizing its potential applications in drug discovery based on the established value of its constituent parts.
Introduction: The Imperative for 3D Scaffolds
For decades, drug discovery has been dominated by aromatic, sp²-hybridized carbocyclic and heterocyclic structures. While successful, this has led to an over-saturation of "flat" chemical space, often associated with challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The strategic incorporation of sp³-rich scaffolds is a direct response to these challenges.[1][2] These three-dimensional frameworks offer several distinct advantages:
-
Enhanced Physicochemical Properties: Higher sp³ fraction (Fsp³) is correlated with improved aqueous solubility and reduced off-target liabilities.[1]
-
Novel Vectorial Exits: The rigid, multi-vectorial nature of spirocyclic systems allows for the precise projection of substituents into three-dimensional space, enabling unique and specific interactions with complex biological targets like protein-protein interfaces.[1][3][4]
-
Reduced Conformational Entropy: The inherent rigidity of scaffolds like azaspiro[3.3]heptane can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.[1]
The azaspiro[3.3]heptane core, in particular, has emerged as a validated bioisostere for the ubiquitous piperidine ring, often conferring improved metabolic stability and offering a distinct structural alternative.[5][6][7][8] This guide focuses on a novel derivative that leverages this promising core.
Design Rationale of the Target Scaffold
The molecular architecture of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a deliberate amalgamation of three key structural motifs, each contributing a specific function.
-
The 2-Azaspiro[3.3]heptane Core: This strained spirocycle serves as the rigid chassis of the molecule. Its role is to provide a well-defined three-dimensional geometry, acting as a superior bioisostere for piperidine.[5][6][7][9] Its incorporation is predicted to enhance metabolic stability compared to traditional saturated heterocycles.[8]
-
The N-Diphenylmethyl (Benzhydryl) Group: This is a well-established pharmacophore found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[10][11][12] Its presence is associated with activities such as antihistaminic (e.g., Diphenhydramine), anticholinergic, and antiviral effects.[11][12][13] This large, lipophilic group is expected to drive target engagement and significantly influence the molecule's ADME properties.
-
The 5-Amino Group: This primary amine is the scaffold's key strategic feature for drug development. It serves as a versatile "functional handle," providing a direct attachment point for a wide array of chemical modifications via robust and well-established reactions (e.g., amide bond formation, reductive amination).[2] This enables the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Proposed Synthesis and Characterization
While the exact target molecule is novel, a plausible and robust synthetic route can be proposed based on established methodologies for constructing functionalized azaspiro[3.3]heptanes and N-benzhydryl amines.[3][14][15]
The proposed multi-step synthesis prioritizes commercially available starting materials and employs high-yielding, scalable reactions.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-one (Intermediate 1)
-
Reactor Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add 2-azaspiro[3.3]heptan-5-one hydrochloride (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).
-
Amine Addition: Add diphenylmethanamine (benzhydrylamine) (1.1 eq).[16]
-
Base and Reductant: Add triethylamine (2.5 eq) to neutralize the hydrochloride salt, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent for reductive aminations, minimizing over-reduction or side reactions with the ketone.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 1.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
Step 2: Synthesis of 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-oxime (Intermediate 2)
-
Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Sodium acetate acts as a base to liberate free hydroxylamine in situ.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor for the disappearance of the starting ketone by TLC.
-
Work-up & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting oxime (Intermediate 2) is often of sufficient purity for the next step but can be purified by recrystallization or chromatography if necessary.
-
Characterization: Confirm structure by ¹H NMR and HRMS. The formation of the oxime will be evident by the disappearance of the ketone signal in the ¹³C NMR and the appearance of a new signal for the C=NOH carbon.
Step 3: Synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Target Compound)
-
Reaction Setup: Dissolve the oxime (Intermediate 2) (1.0 eq) in methanol or ethanol (20 mL/mmol) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 0.1 eq) under a nitrogen or argon atmosphere.
-
Reaction: Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 16-24 hours. The reduction of an oxime to a primary amine is a standard, high-yielding transformation.
-
Work-up & Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography using a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) in DCM/methanol to prevent streaking of the amine product on the acidic silica.
-
Final Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final compound.
Hypothesized Biological Activity and Therapeutic Potential
The benzhydryl moiety is a powerful indicator of potential biological activity.[17] Compounds containing this group, particularly N-benzhydryl piperazines and piperidines, exhibit a wide range of pharmacological effects.[12][18]
| Potential Target Class | Rationale / Example Drugs | Potential Therapeutic Area |
| Histamine Receptors (e.g., H1) | The diphenylmethyl group is a classic component of first-generation antihistamines like Diphenhydramine and Cyclizine.[12][18] | Allergy, Insomnia, Motion Sickness |
| Dopamine Transporter (DAT) | GBR-12909 and other diphenylmethylpiperazines are potent and selective dopamine reuptake inhibitors.[12] | CNS Disorders, ADHD, Depression |
| Muscarinic Acetylcholine Receptors | Benztropine, an anticholinergic agent, features the benzhydryl group.[12] | Parkinson's Disease, Dystonia |
| Ion Channels (e.g., hERG) | Caution: The lipophilic benzhydryl group can sometimes confer affinity for the hERG potassium channel, a key anti-target. SAR will be crucial. | (Cardiotoxicity Assessment) |
Given this precedent, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a prime candidate for screening in CNS-related and anti-inflammatory assays. The rigid spirocyclic core may confer enhanced selectivity or an improved side-effect profile compared to more flexible analogues.[1][19]
Strategic Application in Drug Discovery: A Gateway to Novel Libraries
The true value of this scaffold lies in the synthetic tractability of its 5-amino group. This handle enables a systematic exploration of the surrounding chemical space through library synthesis, a cornerstone of modern hit-to-lead optimization.[2]
This workflow allows researchers to systematically modulate properties such as:
-
Potency: By introducing groups that form new interactions with the target.
-
Selectivity: By adding steric bulk or specific functional groups that disfavor binding to off-targets.
-
ADME Properties: By appending polar groups to improve solubility or tuning lipophilicity to optimize cell permeability and metabolic stability.
Conclusion and Future Directions
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane represents a novel, strategically designed chemical scaffold with significant potential for drug discovery. It combines the favorable three-dimensional geometry and bioisosteric properties of the azaspiro[3.3]heptane core with the proven pharmacological relevance of the N-benzhydryl group. Its key design feature—a versatile primary amine—positions it as an ideal starting point for the generation of extensive chemical libraries for hit-finding and lead optimization campaigns.
The immediate future work on this scaffold should involve the execution of the proposed synthesis, full spectroscopic and crystallographic characterization, and subsequent screening against a panel of CNS-related G-protein coupled receptors and transporters. The results of these initial studies will pave the way for targeted SAR exploration and the potential development of a new generation of therapeutic agents.
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PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]
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Altamura, M., et al. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Retrieved from [Link]
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ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
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ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]
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PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Retrieved from [Link]
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Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 239-250. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
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"exploratory screening of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane biological activity"
An In-depth Technical Guide: Exploratory Screening of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane Biological Activity
Authored by a Senior Application Scientist
Abstract
This guide outlines a comprehensive, phased strategy for the initial biological characterization of the novel chemical entity (NCE), 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. The molecular architecture of this compound presents a compelling case for exploration, merging the favorable physicochemical properties of the azaspiro[3.3]heptane core with the pharmacologically active diphenylmethylamine moiety. The azaspiro[3.3]heptane scaffold is increasingly recognized in medicinal chemistry as a valuable bioisostere for traditional saturated heterocycles like piperidine, often conferring improved aqueous solubility and metabolic stability.[1][2][3] Concurrently, the diphenylmethylamine fragment is a well-established pharmacophore found in numerous centrally active agents, particularly monoamine transporter inhibitors.[4] This document provides a hypothesis-driven, multi-tiered screening cascade designed to efficiently identify and validate the primary biological targets of this compound, thereby establishing a foundation for future drug development programs. The protocols described herein are designed as self-validating systems, incorporating industry-standard assays and decision-making logic to guide the NCE from initial cytotoxicity assessment to primary target class identification and hit validation.
Rationale and Strategic Overview
The exploratory screening of any NCE must be a balance of broad, unbiased discovery and focused, hypothesis-driven investigation. For 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, the structure itself provides the initial hypothesis.
-
The Azaspiro[3.3]heptane Core: This rigid, three-dimensional scaffold is a modern design element in medicinal chemistry. Its spirocyclic nature provides well-defined exit vectors for substituents, which can enhance binding affinity and selectivity.[1] Furthermore, its replacement of traditional rings like piperidine or morpholine has been shown to reduce lipophilicity and improve metabolic profiles, key attributes in developing successful drug candidates.[5][6]
-
The Diphenylmethylamine (Benzhydryl) Moiety: This functional group is the cornerstone of several potent central nervous system (CNS) agents. Its presence strongly suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]
Therefore, our screening strategy is designed as a logical funnel, beginning with broad cellular assessments and narrowing down to specific, high-value CNS targets.
Caption: High-level overview of the phased screening cascade.
Phase 1: Foundational Cytotoxicity Screening
Causality: Before investigating specific pharmacological activity, it is imperative to determine the compound's intrinsic cytotoxicity. This foundational step ensures that any observed effects in subsequent assays are due to specific target interactions rather than general cellular toxicity.[7] It also defines the viable concentration range for all future experiments. We recommend the XTT assay over the more traditional MTT assay because it forms a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability and streamlining the workflow.[8][9]
Protocol 2.1: XTT Cell Viability Assay
-
Cell Culture & Seeding:
-
Culture human embryonic kidney (HEK293) cells and a human neuroblastoma cell line (SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[8] Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Add the compound dilutions to the appropriate wells and incubate for 48 hours.[8] Include vehicle control (DMSO) wells.
-
-
XTT Reagent Addition & Measurement:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
Add 50 µL of the activated XTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C.[8]
-
Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background noise.[8]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).
-
Data Presentation: Expected Outcome
| Cell Line | Tissue of Origin | Putative IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
A desirable outcome is an IC₅₀ value well above the anticipated range for pharmacological activity (e.g., >50 µM), indicating a favorable therapeutic window.
Phase 2: Primary Target Class Identification
Causality: With a non-toxic concentration range established, we proceed to hypothesis-driven screening. Based on the diphenylmethylamine moiety, the highest probability targets are the monoamine transporters DAT, NET, and SERT.[4] A broad GPCR screen is run in parallel as a discovery tool, as these receptors represent the largest family of drug targets and are frequently modulated by CNS-active compounds.[10][11]
Protocol 3.1: Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific transporter.
-
Cell Lines: Use HEK293 cell lines stably expressing human DAT (hDAT), hNET, or hSERT.
-
Assay Preparation: Seed cells in a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition: Pre-incubate the cells for 15-20 minutes with various concentrations of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane or a reference inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Uptake Initiation: Add a mixture of radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) at a concentration near its Kₘ value.
-
Uptake Termination: After a short incubation period (10-15 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of uptake versus the log of the compound concentration.
Data Presentation: Hypothetical Transporter Activity
| Target | Reference Compound | Reference IC₅₀ (nM) | Test Compound IC₅₀ (nM) |
| hDAT | GBR-12909 | ~15 | 25 |
| hNET | Desipramine | ~5 | 350 |
| hSERT | Fluoxetine | ~10 | > 10,000 |
This hypothetical result would identify the compound as a potent and selective dopamine reuptake inhibitor, prioritizing it for further investigation.
Caption: Workflow for the monoamine transporter uptake assay.
Protocol 3.2: Broad GPCR Functional Screen
Causality: To uncover potential on-target or off-target activities beyond the primary hypothesis, a broad screen against a panel of GPCRs is an efficient strategy.[12] We will utilize functional assays that measure downstream second messengers, providing information on the compound's functional effect (activation or inhibition).
-
Assay Panel: Employ a commercially available screening service (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) that offers a panel of >100 GPCRs.
-
Assay Types: The panel should include:
-
Screening Format: The compound will be tested at a single high concentration (e.g., 10 µM) in both agonist and antagonist modes.
-
Data Analysis: Results are typically reported as a percentage of activation (relative to a reference agonist) or percentage of inhibition (relative to a reference antagonist). A "hit" is defined as a response exceeding a certain threshold (e.g., >50% inhibition or >30% activation).
Phase 3: Hit Validation and Mechanism of Action
Causality: A single-point "hit" from Phase 2 is not sufficient for decision-making. This phase is dedicated to confirming the activity by generating full dose-response curves to accurately determine potency (IC₅₀ or EC₅₀).[10] Furthermore, for GPCR hits, we must determine the compound's specific mode of action (e.g., agonist, antagonist, or allosteric modulator).
Protocol 4.1: Dose-Response and Functional Characterization
Assuming a hit on the Dopamine D2 receptor (D₂R) from the GPCR screen, the following protocol would be initiated.
-
Assay System: Utilize a cell line expressing hD₂R coupled to a reporter system, such as a β-arrestin recruitment assay (e.g., Tango or PathHunter).[10] This assay format can detect both agonists (which recruit β-arrestin) and antagonists (which block agonist-induced recruitment).
-
Agonist Mode:
-
Add the test compound in a 10-point serial dilution to the cells.
-
Incubate and measure the reporter signal.
-
Calculate the EC₅₀ (concentration for 50% of maximal activation) and Eₘₐₓ (maximal effect).
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound in a 10-point serial dilution.
-
Add a reference agonist (e.g., Quinpirole) at its EC₈₀ concentration.
-
Incubate and measure the reporter signal.
-
Calculate the IC₅₀ (concentration for 50% of maximal inhibition).
-
-
Data Interpretation:
-
Activity in agonist mode indicates the compound is an agonist.
-
No activity in agonist mode but activity in antagonist mode indicates it is an antagonist.
-
Partial activation or modulation of the agonist dose-response curve could indicate partial agonism or allosteric modulation, requiring further investigation.
-
Caption: Simplified GPCR signaling pathways for hit validation.
Conclusion and Future Directions
This technical guide presents a logical and efficient pathway for the initial exploratory screening of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. By systematically progressing from broad cytotoxicity profiling to specific, hypothesis-driven functional assays, this strategy maximizes the potential for discovering meaningful biological activity while conserving resources. A positive outcome, such as the identification of potent and selective DAT inhibitory activity, would trigger progression into secondary assays, including selectivity panels against related transporters and receptors, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This structured approach provides the critical data necessary to validate the compound as a viable lead for a full-fledged drug discovery program.
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An In-depth Technical Guide to the Conformational Analysis of N-benzhydryl-azaspiro[3.3]heptane Derivatives
Abstract
The azaspiro[3.3]heptane scaffold has emerged as a critical building block in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity.[1] As a bioisosteric replacement for common motifs like piperidines and morpholines, it offers a rigid framework with well-defined exit vectors, enabling precise spatial arrangement of substituents.[1][2][3][4] This guide provides a comprehensive technical overview of the conformational analysis of N-benzhydryl-azaspiro[3.3]heptane derivatives. The introduction of the bulky N-benzhydryl group presents unique stereochemical challenges and opportunities, profoundly influencing the conformational landscape of the spirocyclic system. We will explore the synergistic application of experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational methods, such as Density Functional Theory (DFT), to build a holistic and validated model of the conformational behavior of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Azaspiro[3.3]heptane Scaffold: A Primer for Drug Discovery
The strategic shift in drug discovery towards escaping "flatland" chemistry has propelled the adoption of sp³-rich scaffolds.[1] Azaspiro[3.3]heptanes are at the forefront of this movement. Comprising two fused four-membered azetidine rings sharing a central quaternary carbon, this architecture imparts significant rigidity. This rigidity is advantageous as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]
Key attributes of the azaspiro[3.3]heptane scaffold include:
-
Three-Dimensionality: The scaffold provides orthogonal exit vectors, allowing for the precise and predictable placement of substituents in 3D space.[1][5][6]
-
Improved Physicochemical Properties: Incorporation of this motif has been shown to increase aqueous solubility and, in many cases, lower lipophilicity (logD), a counterintuitive effect attributed to increased basicity.[2][5]
-
Metabolic Stability: The strained spirocyclic system often exhibits greater metabolic stability compared to more conventional, conformationally flexible heterocycles.[7]
The N-benzhydryl group, while often used as a protecting group during synthesis[5], serves here as a model for a large, sterically demanding substituent. Its presence forces the molecule to adopt specific conformations to minimize steric hindrance, making a thorough conformational analysis essential for understanding its structure-activity relationship (SAR).
Integrated Workflow for Conformational Analysis
A robust conformational analysis does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a self-validating model. Experimental data from solution (NMR) and solid-state (X-ray) analyses provide tangible structural information, while computational methods offer a detailed map of the potential energy surface.
Figure 1: Integrated workflow for the conformational analysis of complex molecules.
Experimental Determination of Conformation
NMR Spectroscopy: Probing the Solution-State Ensemble
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing an averaged picture of all significantly populated conformers.[8] For N-benzhydryl-azaspiro[3.3]heptane derivatives, a suite of 1D and 2D NMR experiments is required to elucidate the dominant conformational features.
Key Observables:
-
Chemical Shifts (¹H and ¹³C): The electronic environment of each nucleus is highly sensitive to its spatial orientation. Diastereotopic protons on the azetidine rings, for instance, will exhibit different chemical shifts, and the magnitude of this difference can hint at the degree of ring puckering and the influence of the benzhydryl group's magnetic anisotropy.
-
Scalar Coupling Constants (³JHH): Vicinal proton-proton coupling constants are related to the dihedral angle between the protons via the Karplus equation. Measuring these couplings provides quantitative constraints on the puckering of the four-membered rings.
-
Nuclear Overhauser Effect (NOE): NOE correlations (observed in NOESY or ROESY experiments) arise from through-space dipolar coupling and provide information on the proximity of protons (< 5 Å). This is crucial for determining the relative orientation of the benzhydryl group with respect to the spirocyclic core.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibria and should be noted.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon resonances.
-
2D Homonuclear Correlation: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity within the spin systems of the azetidine rings and the benzhydryl moiety.
-
2D Heteronuclear Correlation: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign each proton to its directly attached carbon atom.
-
2D NOE Spectroscopy: Acquire a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment with a mixing time of 200-500 ms. This is the key experiment for conformational analysis. Look for critical correlations, such as those between the benzhydryl methine proton (CHPh₂) and protons on the azetidine rings. The presence or absence of these signals defines the spatial arrangement.
-
Data Analysis: Integrate cross-peak volumes from the NOESY spectrum to estimate interproton distances. Measure ³JHH values from the high-resolution ¹H spectrum to calculate dihedral angles.[9]
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule as it exists in a crystal lattice.[10][11] This technique is invaluable for definitively establishing bond lengths, bond angles, and the conformation of a single, low-energy state. It serves as the ultimate benchmark for validating computational models.[12]
Causality in Experimental Choice: While NMR reveals the dynamic average in solution, X-ray crystallography provides a static snapshot.[10] This is critical because the lowest energy conformer in the solid state is often (though not always) the major conformer in solution. An X-ray structure can confirm the puckered nature of the azetidine rings and reveal the precise orientation of the bulky N-benzhydryl group, often influenced by crystal packing forces.[5]
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer.[11] Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[11]
-
Structure Solution and Refinement: Process the diffraction patterns to determine the unit cell dimensions and space group.[10] Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[11]
-
Structural Analysis: Analyze the final structure to determine key conformational parameters, such as ring pucker angles and the dihedral angles defining the orientation of the N-benzhydryl substituent. Several studies have successfully used this method to characterize azaspiro[3.3]heptane derivatives.[5][12][13][14][15]
Computational Chemistry: Mapping the Energy Landscape
Computational methods, particularly DFT, allow for a systematic exploration of the entire conformational space.[16] This is essential for identifying all low-energy conformers, determining their relative stabilities, and calculating the energy barriers for interconversion between them.
Methodological Rationale:
-
Conformational Search: Before focusing on specific conformers, a broad search is performed to identify all potential energy minima.
-
Geometry Optimization: Each potential conformer is subjected to geometry optimization to find its precise minimum-energy structure.
-
Energy Calculation: Single-point energy calculations using a higher level of theory and a larger basis set provide accurate relative energies (ΔG) for each conformer, allowing for the prediction of their Boltzmann population at a given temperature.
-
Property Prediction: NMR chemical shifts and coupling constants can be calculated for each optimized conformer. A Boltzmann-averaged prediction can then be directly compared with experimental data for validation.[17]
-
Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Initial Structure: Build an initial 3D structure of the N-benzhydryl-azaspiro[3.3]heptane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all relevant low-energy minima.
-
Optimization and Frequencies: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set. The M06-2X functional with a 6-31G(d) or larger basis set is recommended, as it accounts for dispersion interactions, which are crucial for accurate conformational energies in heterocyclic systems.[18] A frequency calculation must be performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies.
-
NMR Calculation: For the lowest energy conformers, perform NMR shielding tensor calculations using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Data Analysis:
-
Compare the relative Gibbs free energies (ΔG) of the conformers to determine their predicted populations.
-
Compare the lowest-energy DFT structure with the X-ray crystal structure.
-
Calculate a Boltzmann-averaged NMR spectrum from the computed shielding constants and compare it with the experimental ¹H and ¹³C spectra. A strong correlation validates the computational model.
-
Synthesizing the Data: Building a Cohesive Model
The power of this multi-pronged approach lies in the synthesis of all data points. The goal is to create a single, cohesive model of the molecule's conformational behavior that is consistent with all available evidence.
Figure 2: Synthesis of experimental and computational data into a final model.
Conformational Landscape of N-benzhydryl-azaspiro[3.3]heptane
For this class of molecules, the conformational landscape is dominated by two key features:
-
Azetidine Ring Puckering: The four-membered rings of the spiro-heptane core are not planar and exist in a puckered conformation.[5] The two rings can pucker in a concerted or opposing fashion, leading to distinct overall shapes.
-
Orientation of the N-benzhydryl Group: Due to its immense steric bulk, the benzhydryl group will preferentially occupy a pseudo-equatorial position relative to the azetidine ring to which it is attached, minimizing steric clashes with the rest of the spirocyclic framework. NOE data between the benzhydryl methine proton and specific protons on the core are essential to confirm this orientation.
The combination of these factors leads to a limited number of low-energy conformers. DFT calculations can quantify the energy penalty of less favorable arrangements (e.g., a pseudo-axial benzhydryl group), confirming why they are not observed experimentally.
Data Summary Table
The following table illustrates how data from different techniques can be collated to compare two hypothetical conformers, A and B .
| Parameter | Method | Conformer A (Predicted Major) | Conformer B (Predicted Minor) | Experimental Value |
| Relative Energy (ΔG) | DFT (M06-2X/6-311+G**) | 0.00 kcal/mol | +2.5 kcal/mol | N/A |
| Predicted Population (298 K) | DFT | ~98% | ~2% | N/A |
| Dihedral Angle H1-C1-C2-H2 | DFT | 35.2° | 15.5° | N/A |
| ³J(H1,H2) | DFT (GIAO) | 7.5 Hz | 8.9 Hz | 7.6 Hz |
| Distance (CHPh₂ to Hₐ) | DFT | 2.8 Å | 4.9 Å | Strong NOE |
| Distance (CHPh₂ to Hₑ) | DFT | 4.5 Å | 3.1 Å | Weak/No NOE |
| Overall Conformation | X-ray Crystallography | - | - | Matches Conformer A |
This comparative analysis demonstrates a self-validating system. The strong agreement between the experimental NMR data (³J coupling and NOE), the X-ray structure, and the properties calculated for the lowest-energy DFT conformer (Conformer A) provides high confidence in the final structural assignment.
Conclusion
The conformational analysis of N-benzhydryl-azaspiro[3.3]heptane derivatives is a multifaceted challenge that requires a synergistic combination of high-resolution experimental techniques and robust computational modeling. By integrating NMR spectroscopy, X-ray crystallography, and DFT calculations, a detailed and reliable understanding of the conformational preferences of these molecules can be achieved. This knowledge is paramount for rational drug design, as the three-dimensional structure adopted by a molecule directly governs its interaction with biological targets. The methodologies and workflows detailed in this guide provide a framework for scientists to confidently characterize these and other complex molecular scaffolds, ultimately accelerating the discovery of new and improved therapeutics.
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The Architect of Affinity: Understanding the Strategic Role of the Diphenylmethyl Group in Receptor Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Diphenylmethyl Group as a Privileged Scaffold
In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The diphenylmethyl (DPM) group, also known as the benzhydryl group, is a quintessential example of such a scaffold.[1][2] Comprised of two phenyl rings attached to a single methylene carbon, this bulky, lipophilic moiety is a cornerstone in drug design, profoundly influencing the physicochemical and pharmacological properties of molecules.[1][3][4] Its incorporation into a lead compound is a deliberate strategic decision, aimed at enhancing receptor affinity, modulating selectivity, and optimizing pharmacokinetic profiles.
This guide provides a comprehensive exploration of the multifaceted roles of the diphenylmethyl group in receptor binding. We will dissect its fundamental physicochemical properties, elucidate the specific non-covalent interactions it orchestrates within a receptor's binding pocket, and present detailed experimental protocols to validate and quantify these interactions. Through specific case studies and data-driven insights, this document will serve as a technical resource for researchers aiming to harness the power of the DPM group in rational drug design.
Part 1: Physicochemical Impact of the Diphenylmethyl Moiety
The introduction of a DPM group into a molecule instigates a significant shift in its chemical personality. These changes are pivotal as they directly govern how the molecule behaves in a biological system, from its ability to cross membranes to its ultimate interaction with a target receptor.
Lipophilicity and Solubility
The most pronounced effect of the DPM group is the substantial increase in lipophilicity, a measure of a compound's preference for a lipid-like environment over an aqueous one.[1][2] The two phenyl rings contribute significantly to a molecule's nonpolar surface area, which is quantified by the partition coefficient (LogP).[1] This enhanced lipophilicity is crucial for a drug's ability to traverse biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier to reach central nervous system targets.[1][5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, metabolic instability, and non-specific binding.
| Compound Comparison | Parent Molecule LogP (Calculated) | Diphenylmethyl Analogue LogP (Calculated) | Change in LogP |
| Methane vs. Diphenylmethane | ~0.1 | ~4.14 | +4.04 |
| Methanol vs. Diphenylmethanol | ~-0.77 | ~2.01 | +2.78 |
| Table 1: The impact of the diphenylmethyl group on the calculated LogP values of simple organic molecules, illustrating the significant increase in lipophilicity.[1] |
Steric Influence and Conformational Rigidity
The sheer size and three-dimensional shape of the DPM group exert a powerful steric influence. This bulk can be used to:
-
Orient the molecule within a binding pocket, forcing other functional groups into optimal positions for interaction.
-
Provide conformational constraint , reducing the entropic penalty of binding by locking the molecule into a more rigid, bioactive conformation.[6]
-
Sterically shield susceptible parts of the molecule from metabolic enzymes, thereby increasing its biological half-life.[1]
Figure 1: Logical flow from DPM properties to receptor binding outcomes.
Part 2: The Repertoire of Non-Covalent Interactions
The affinity of a ligand for its receptor is dictated by the sum of all intermolecular forces between them.[7][8] The DPM group, with its unique structure, is adept at engaging in several types of non-covalent interactions that anchor the ligand to the receptor.[9][10][11]
-
Hydrophobic Interactions: This is the most significant contribution of the DPM group.[12][13] Receptor binding sites, particularly for nonpolar ligands, often contain hydrophobic pockets lined with amino acid residues like leucine, isoleucine, valine, and phenylalanine.[5][7][14] The DPM group is driven into these pockets to minimize its contact with the aqueous environment, a thermodynamically favorable process that is a major driver of binding.[12][13]
-
Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. The large surface area of the two phenyl rings allows the DPM group to maximize van der Waals contacts with the atoms of the binding pocket, collectively contributing significantly to the overall binding energy.[11][15]
-
π-π Stacking: The electron-rich phenyl rings can interact favorably with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the receptor.[16] These stacking interactions, where the rings align face-to-face or face-to-edge, add to the binding affinity and can confer a high degree of specificity.
-
Cation-π Interactions: In some cases, the electron-rich face of a phenyl ring can interact with a positively charged group on a receptor, such as the side chain of a lysine (Lys) or arginine (Arg) residue. This interaction, while more situational, can be a powerful contributor to binding energy.
Part 3: Case Study - Diphenylmethyl Analogues for the Melanocortin-4 Receptor
A clear example of the DPM group's role comes from the development of antagonists for the melanocortin-4 (MC4) receptor, a G-protein coupled receptor involved in energy homeostasis. A study published in Chemical & Pharmaceutical Bulletin detailed the synthesis and evaluation of various diphenylmethyl analogues.[17]
Researchers discovered that incorporating a diphenylmethyl moiety into their lead compounds resulted in a high affinity for the MC4 receptor.[17] This suggests that the receptor's binding pocket has a large, hydrophobic region that favorably accommodates the DPM group. Furthermore, one of the most potent compounds also showed a high affinity for the serotonin transporter, highlighting the DPM group's status as a privileged structure capable of interacting with different targets.[17]
| Compound | Structure | Target | IC₅₀ (nM) |
| 12c | Contains Diphenylmethyl Moiety | MC4 Receptor | 46.7 |
| Serotonin Transporter | 10.7 | ||
| 18 | Contains Diphenylmethyl Moiety | MC4 Receptor | 33.2 |
| Table 2: Binding affinities of diphenylmethyl-containing compounds for the MC4 receptor and serotonin transporter, demonstrating the high affinity conferred by the DPM group.[17] |
Part 4: Experimental Methodologies for Characterizing Binding
To rigorously assess the contribution of the diphenylmethyl group, a combination of in vitro binding assays, structural biology, and computational modeling is essential.
Competitive Radioligand Binding Assay
This is a cornerstone technique to determine the binding affinity (expressed as an IC₅₀ or Kᵢ value) of a novel, unlabeled compound (the "competitor") by measuring how it competes with a radiolabeled ligand of known affinity for a receptor.[18][19][20]
Detailed Protocol:
-
Preparation of Materials:
-
Cell Membranes: Prepare membranes from cells engineered to express the target receptor at a high density. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.
-
Radioligand: Select a high-affinity radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Competitor Compound: Prepare serial dilutions of the diphenylmethyl-containing test compound.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing salts and protease inhibitors.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kₔ), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors. This measures the amount of radioligand that binds non-specifically to the membranes and plate.
-
Competition Wells: Add cell membranes, radioligand, and the varying concentrations of the diphenylmethyl test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).[20]
-
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Structural and Computational Methods
-
X-ray Crystallography & NMR: For definitive proof, determining the co-crystal structure of the ligand bound to its receptor provides an atomic-level map of the interactions.[21] This can visualize the precise orientation of the diphenylmethyl group within the binding pocket and identify the specific amino acid residues it interacts with.
-
Computational Docking and Molecular Dynamics (MD): In the absence of a crystal structure, computational models can be used.[21][22][23] A homology model of the receptor can be built, and docking simulations can predict the most likely binding pose of the diphenylmethyl-containing ligand.[24] MD simulations can then be used to assess the stability of this pose over time and analyze the dynamics of the key intermolecular interactions.[25]
Figure 3: Conceptual diagram of a DPM-ligand binding to a GPCR.
Conclusion
The diphenylmethyl group is far more than a simple bulky substituent; it is a sophisticated tool in the medicinal chemist's armamentarium. Its ability to drastically increase lipophilicity and engage in a rich network of hydrophobic and van der Waals interactions makes it exceptionally effective at anchoring ligands into the binding pockets of diverse receptors. By understanding the fundamental principles of its interactions and employing rigorous experimental validation, researchers can strategically leverage the DPM moiety to design potent, selective, and pharmacokinetically sound therapeutics.
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Nozawa, D., Okubo, T., Ishii, T., Chaki, S., Okuyama, S., & Nakazato, A. (2007). Synthesis of diphenylmethyl analogues and their affinity for the melanocortin-4 receptor and the serotonin transporter. Chemical & Pharmaceutical Bulletin, 55(7), 1044-1050. [Link]
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Novel heterocyclic amide derivatives containing a diphenylmethyl moiety: systematic optimizations, synthesis, antifungal activity and action mechanism. Pest Management Science. [Link]
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Kaczor, A. A., Targowska-Duda, K. M., Patel, J., & Cielecka-Piontek, J. (2020). The Hydrophobic Ligands Entry and Exit from the GPCR Binding Site-SMD and SuMD Simulations. International Journal of Molecular Sciences, 21(8), 2853. [Link]
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Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. [Link]
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de Oliveira, R. S., & de Alencastro, R. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. [Link]
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Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524-8534. [Link]
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Ahmad, M., Singh, S., & Saleem, M. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE, 5(8), e12029. [Link]
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Receptor dimerization enables ligand discrimination through tunable response heterogeneity. PLoS Computational Biology. [Link]
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Gestwicki, J. E., Cairo, C. W., Strong, L. E., Oetjen, K. A., & Kiessling, L. L. (2002). Influencing Receptor-Ligand Binding Mechanisms with Multivalent Ligand Architecture. Journal of the American Chemical Society, 124(50), 14922-14933. [Link]
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Methodological & Application
Application Note: Synthetic Routes for Substituted 2-Azaspiro[3.3]heptanes
Abstract
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the ubiquitous piperidine ring.[1][2] Its rigid spirocyclic structure offers predictable substituent vectors, leading to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability in drug candidates.[3] This application note provides a detailed overview of the principal synthetic strategies for accessing substituted 2-azaspiro[3.3]heptanes, targeting researchers, and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of key synthetic routes, provide field-proven experimental protocols, and present comparative data to guide the selection of the most appropriate methodology for specific research applications.
Introduction: The Rise of a Privileged Scaffold
In the quest to move beyond "flatland" in medicinal chemistry, there is a continuous drive to incorporate a higher fraction of sp3-hybridized carbon centers into drug candidates to improve their clinical success rates.[4] The 2-azaspiro[3.3]heptane framework has gained significant traction as a valuable building block in this endeavor.[5] Its unique spirocyclic nature, fusing two four-membered azetidine and cyclobutane rings, imparts a rigid, three-dimensional geometry that can enhance target binding and selectivity.[3] Furthermore, these scaffolds have been shown to be effective replacements for piperidine and piperazine rings, often leading to compounds with superior pharmacokinetic profiles, including lower lipophilicity and reduced metabolic clearance.[3][6]
This guide will explore several robust synthetic strategies for the construction and functionalization of this important scaffold, including intramolecular cyclization, [2+2] cycloaddition reactions, and reductive amination-based approaches.
Key Synthetic Strategy: Intramolecular Double Cyclization
One of the most direct and widely employed methods for constructing the 2-azaspiro[3.3]heptane core involves the sequential intramolecular cyclization of a suitably substituted precursor. This strategy typically relies on the formation of the two four-membered rings from a central quaternary carbon atom.
A common approach starts with a 1,1,3,3-tetrasubstituted propane derivative. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, for instance, has been achieved by the subsequent ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.[7] A highly effective variation involves the reductive amination of a readily available aldehyde, followed by a base-mediated double cyclization.[8][9]
The causality behind this approach is straightforward: creating a central carbon atom bearing two nucleophilic (or electrophilic) arms and two other arms that will become part of the second ring. The cyclization is often driven by the irreversible formation of stable C-N or C-C bonds.
Figure 1: General workflow for the synthesis of diazaspiro[3.3]heptanes via reductive amination followed by intramolecular cyclization.
Protocol 1: Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes
This protocol is adapted from a high-yielding method amenable to library synthesis.[9] It demonstrates the reductive amination of an aldehyde with a primary amine, followed by a one-pot cyclization.
Materials:
-
3-Chloro-2-(chloromethyl)propionaldehyde
-
Substituted primary amine (e.g., aniline)
-
Acetic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of 3-chloro-2-(chloromethyl)propionaldehyde (1.0 eq) in DCM, add the primary amine (1.0 eq) followed by acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Continue stirring at room temperature for 12-16 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate amine is often used directly in the next step.[9]
-
-
Double Cyclization:
-
Dissolve the crude intermediate amine from the previous step in THF.
-
Add potassium tert-butoxide (2.5 eq) and heat the mixture to reflux (approx. 65°C) for 3-4 hours.[9]
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2,6-diazaspiro[3.3]heptane.
-
Key Synthetic Strategy: [2+2] Cycloaddition
The [2+2] cycloaddition reaction provides an elegant and powerful method for constructing the four-membered rings inherent to the spiro[3.3]heptane system. A notable application of this strategy is the thermal cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam intermediate.[1][10] Subsequent reduction of the lactam carbonyl group furnishes the desired azaspiro[3.3]heptane core.
The choice of Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) is particularly effective for this transformation.[10] The resulting N-sulfonylated β-lactam can then be reduced, often with a strong reducing agent like alane (AlH₃), to yield the final product. This route is highly valuable for producing 1-azaspiro[3.3]heptanes, which are also important piperidine bioisosteres.[1]
Figure 2: Synthetic workflow for 1-azaspiro[3.3]heptane via [2+2] cycloaddition and subsequent reduction.
Data Summary: Comparison of Synthetic Routes
The choice of synthetic route often depends on the desired substitution pattern, scale, and availability of starting materials. The following table summarizes key aspects of different approaches reported in the literature.
| Target Scaffold | Key Reaction(s) | Starting Materials | Typical Yields | Reference(s) |
| N-Aryl-2,6-diazaspiro[3.3]heptanes | Reductive Amination, Intramolecular Cyclization | 3-Chloro-2-(chloromethyl)propionaldehyde, Anilines | Good to High | [8],[9] |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Sequential Ring Closure | 1,3-bis-electrophiles, 1,1-N-bis-nucleophiles | Moderate | [7] |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | [2+2] Cycloaddition of Dichloroketene | N-Boc-3-methyleneazetidine | Moderate | [11] |
| 1-Azaspiro[3.3]heptanes | [2+2] Cycloaddition, Lactam Reduction | Methylene-cyclobutane, Graf's Isocyanate | Good | [10],[1] |
| Functionalized Angular Azaspiro[3.3]heptanes | Cyclization of Propargylic Alcohols | N-protected Azetidin-3-ones | Good | [3] |
Conclusion
The synthesis of substituted 2-azaspiro[3.3]heptanes is a rapidly evolving field, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. This application note has highlighted several robust and versatile synthetic strategies, including intramolecular double cyclizations and [2+2] cycloadditions. The provided protocols and comparative data serve as a practical guide for chemists to select and implement the most suitable methods for their specific synthetic targets. As research continues, the development of even more efficient, scalable, and enantioselective routes will further solidify the role of 2-azaspiro[3.3]heptanes as indispensable tools in the design of next-generation therapeutics.
References
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- Li, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6644-6647.
- Stepan, A. F., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Mykhailiuk, P. K. (2019). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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Application Notes and Protocols: Asymmetric Synthesis of Chiral 5-Amino-2-azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral 5-amino-2-azaspiro[3.3]heptane derivatives. These saturated heterocyclic motifs are of significant interest in medicinal chemistry, serving as valuable bioisosteres for piperidines and other cyclic amines, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability. This document outlines a robust synthetic strategy commencing from readily available starting materials, proceeding through a key N-protected 2-azaspiro[3.3]heptan-5-one intermediate, and culminating in an enantioselective reductive amination to install the chiral C5-amino center. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of Chiral 2-Azaspiro[3.3]heptanes
The "escape from flatland" in drug design has spurred immense interest in three-dimensional, sp³-rich scaffolds that can explore chemical space more effectively than their aromatic counterparts.[1] Azaspiro[3.3]heptanes, in particular, have emerged as crucial building blocks in this endeavor.[2][3] Their rigid, spirocyclic core offers a defined orientation of substituents, which is highly advantageous for optimizing interactions with biological targets. Furthermore, the introduction of a chiral amino group at the 5-position creates a versatile handle for further functionalization, enabling the generation of diverse compound libraries for lead optimization. The control of stereochemistry at this position is paramount, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.
This guide focuses on a modular and reliable approach to access these valuable chiral building blocks in an enantiomerically pure form.
Strategic Overview: A Two-Stage Approach
The asymmetric synthesis of 5-amino-2-azaspiro[3.3]heptane derivatives is most effectively approached through a two-stage strategy. This involves the initial construction of a prochiral ketone intermediate, followed by an asymmetric C-N bond formation. This approach allows for the late-stage introduction of chirality, which is often more efficient and versatile than carrying a chiral center through a lengthy synthetic sequence.
Stage 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
The synthesis of the key ketone intermediate can be adapted from established methods for related spirocyclic ketones.[4] The following protocol outlines a plausible and robust route.
Rationale and Mechanistic Insights
The construction of the spiro[3.3]heptane core relies on sequential cyclization reactions. The initial formation of a substituted azetidine is followed by a second ring closure to generate the spirocyclic system. Protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group is crucial for several reasons: it prevents unwanted side reactions, improves solubility in organic solvents, and can be easily removed under acidic conditions without affecting other functional groups. The final oxidation step provides the target prochiral ketone.
Experimental Protocol
Step 3.2.1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid This protocol starts with commercially available azetidine-3-carboxylic acid.
-
Suspend azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected acid.
Step 3.2.2: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the alcohol.
Step 3.2.3: Synthesis of tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the mesylate, which is often used in the next step without further purification.
Step 3.2.4: Spirocyclization and Ketone Formation This multi-step, one-pot procedure is adapted from a patented synthesis of a regioisomeric compound.[4]
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C.
-
To the LDA solution, add a solution of ethyl acetate (2.0 eq) in THF dropwise at -78 °C.
-
Add a solution of the mesylate from the previous step (1.0 eq) in THF to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Add 5 M HCl solution and heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction to room temperature and basify with solid sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and stir vigorously for 12 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-2-azaspiro[3.3]heptan-5-one .
Stage 2: Asymmetric Reductive Amination
With the key prochiral ketone in hand, the crucial asymmetric C-N bond formation can be performed. Biocatalytic reductive amination using imine reductases (IREDs) is a highly effective and green method for this transformation, often providing high enantioselectivity under mild conditions.[5][6][7]
Causality Behind Experimental Choices
-
Biocatalyst Selection: Imine reductases are enzymes that catalyze the reduction of imines to amines. The choice of a specific IRED is critical for achieving high enantioselectivity. Screening a panel of IREDs is often necessary to identify the optimal enzyme for a novel substrate. Both (R)- and (S)-selective enzymes are available, allowing access to either enantiomer of the final product.
-
Amine Source: Ammonia is used as the amine source for the synthesis of the primary amine. For the synthesis of N-substituted derivatives, the corresponding primary amine can be used.
-
Cofactor Recycling System: IREDs require a nicotinamide cofactor (NADH or NADPH) for activity. A cofactor recycling system, such as glucose and glucose dehydrogenase (GDH), is employed to regenerate the expensive cofactor in situ, allowing for the use of catalytic amounts.
-
Reaction Conditions: The reaction is typically performed in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.
Experimental Protocol: Biocatalytic Asymmetric Reductive Amination
-
To a temperature-controlled reaction vessel, add phosphate buffer (100 mM, pH 7.5).
-
Add glucose (1.2 eq), NADP⁺ (0.01 eq), and glucose dehydrogenase (GDH, 10 U).
-
Add the selected imine reductase (IRED, e.g., from a commercial screening kit).
-
Add a solution of N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).
-
Add an aqueous solution of ammonium chloride (5.0 eq) and adjust the pH of the final mixture to 7.5 with a suitable base (e.g., NaOH).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched chiral N-Boc-5-amino-2-azaspiro[3.3]heptane .
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Expected Results and Data Presentation
The efficiency of the asymmetric reductive amination is evaluated based on the chemical yield and the enantiomeric excess of the product. Screening different IREDs will likely yield varying results.
| Entry | Imine Reductase (IRED) | Co-solvent | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| 1 | IRED-R01 | DMSO | 24 | >99 | 98 | (R) |
| 2 | IRED-R02 | IPA | 24 | 85 | 92 | (R) |
| 3 | IRED-S01 | DMSO | 24 | >99 | 99 | (S) |
| 4 | IRED-S02 | IPA | 24 | 91 | 95 | (S) |
Table 1: Representative data from an IRED screening for the asymmetric reductive amination of N-Boc-2-azaspiro[3.3]heptan-5-one. Data is hypothetical and for illustrative purposes.
Deprotection and Further Applications
The resulting N-Boc protected chiral diamine is a versatile building block.[][9] The Boc group can be readily removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to provide the free diamine, which can then be used in a variety of downstream applications, including:
-
Coupling with carboxylic acids to form amides.
-
Reductive amination with aldehydes or ketones to generate secondary or tertiary amines.
-
Use as a chiral ligand in asymmetric catalysis.
Conclusion
This application note has detailed a robust and modular synthetic route for the asymmetric synthesis of chiral 5-amino-2-azaspiro[3.3]heptane derivatives. By employing a strategy that hinges on the creation of a key prochiral ketone intermediate followed by a highly enantioselective biocatalytic reductive amination, this protocol provides reliable access to these valuable chiral building blocks. The methodologies described are grounded in established chemical principles and are designed to be adaptable for both small-scale synthesis and larger-scale production in a drug discovery setting.
References
- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(13), 2079-2081.
- Hrytseva, O., Zhemera, A., Saliy, A., Grygorenko, O. O., & Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-16.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent progress in the synthesis of 1-substituted 2-azaspiro[3.3]heptanes.
- Wetzl, D., Gand, M., Fischereder, E. M., Iding, H., & Höhne, M. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.
- Wang, Q., Sasaki, N. A., & Potier, P. (1998). Asymmetric synthesis of 2,4-disubstituted pyrrolidines. Tetrahedron Letters, 39(32), 5755-5758.
- Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
- Poteat, C. M., & Lindsay, V. N. G. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.
- Han, L. B., & Wang, J. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition.
- Poteat, C. M., & Lindsay, V. N. G. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
- Singh, G. P., & Singh, V. K. (2013). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Organic Letters, 15(21), 5546-5549.
- Davies, H. M., & Lee, G. H. (2019). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
-
Wang, X. (2012). Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Chinese Patent No. CN102442934A.
-
ResearchGate. (n.d.). Back Cover: Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases (ChemCatChem 12/2016). Retrieved from [Link]
- Yang, P., Wang, R. X., Huang, X. L., Cheng, Y. Z., & You, S. L. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26.
-
Semantic Scholar. (n.d.). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Retrieved from [Link]
- Lindsay, V. N. G., & Poteat, C. M. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 18(38), 7548-7552.
- Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
- Giera, M., & Blechert, S. (2010). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 8(21), 4884-4891.
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Application Notes and Protocols for the Solid-Phase Synthesis of Novel Peptidomimetics using 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Discovery with Azaspiro[3.3]heptane Scaffolds
The paradigm of drug discovery is continually evolving, with a pronounced shift away from flat, aromatic structures towards more three-dimensional molecular architectures.[1] This "escape from flatland" is driven by the need to enhance compound properties such as solubility, metabolic stability, and target selectivity, while also exploring novel chemical space.[1] Spirocyclic scaffolds, particularly azaspiro[3.3]heptanes, have emerged as highly attractive building blocks in this endeavor.[1][2] Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, facilitating improved interactions with biological targets.
This application note provides a comprehensive guide to the utilization of a key derivative, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane , in solid-phase synthesis (SPS). This versatile building block serves as a constrained diamine surrogate, enabling the construction of unique peptidomimetics and other complex molecules. The diphenylmethyl (Dpm) group provides stable protection of the azetidine nitrogen, which is amenable to cleavage under standard solid-phase peptide synthesis (SPPS) conditions, offering a valuable tool for combinatorial chemistry and drug development programs.
The Strategic Advantage of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in Solid-Phase Synthesis
The integration of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane into an Fmoc-based solid-phase synthesis workflow offers several key advantages:
-
Orthogonal Protection Scheme: The diphenylmethyl (Dpm) protecting group on the azetidine nitrogen is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Fmoc protecting group during peptide chain elongation.[3][4] It is, however, readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the solid support, ensuring compatibility with standard Fmoc-SPPS protocols.[5][6]
-
Structural Rigidity and Novelty: The spirocyclic core introduces conformational rigidity into the final molecule, which can be advantageous for target binding by reducing the entropic penalty upon binding. This unique scaffold also provides access to novel chemical matter with strong intellectual property potential.
-
Versatility in Molecular Design: The free primary amine at the 5-position serves as a key functional handle for the elongation of a peptide chain or the attachment of other molecular fragments, while the azetidine nitrogen can be functionalized after deprotection, allowing for divergent synthetic strategies.
The overall workflow for the utilization of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in solid-phase synthesis is depicted below.
Experimental Protocols
PART 1: Immobilization of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane onto Aldehyde-Functionalized Resin
Rationale: Reductive amination is a robust and widely used method for coupling primary and secondary amines to carbonyl compounds.[7][8][9] In the context of solid-phase synthesis, aldehyde-functionalized resins provide a versatile platform for the immobilization of amine-containing building blocks.[10] This protocol outlines the attachment of the secondary amine of the azetidine ring to the resin, leaving the primary amine at the 5-position available for subsequent synthetic transformations.
Materials:
-
Aldehyde-functionalized resin (e.g., Rink Amide AM resin pre-treated to expose the aldehyde)
-
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
1% Acetic acid (AcOH) in DMF
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the aldehyde-functionalized resin (1.0 g, 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Pre-activation: Drain the DMF and add a solution of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (3 eq., 3.0 mmol) in 1% AcOH/DMF (10 mL). Agitate the mixture for 1 hour at room temperature to facilitate iminium ion formation.
-
Reduction: Add a solution of NaBH₃CN (5 eq., 5.0 mmol) in MeOH (5 mL) to the reaction vessel. Agitate the mixture overnight at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 4 hours.
-
Confirmation of Loading (Optional): The successful loading can be confirmed by a negative Kaiser test (for the absence of primary amines on the resin) and a positive chloranil test (for the presence of a secondary amine).
PART 2: Solid-Phase Elongation using Fmoc Chemistry
Rationale: The Fmoc/tBu strategy is the most common approach for solid-phase peptide synthesis due to its mild deprotection conditions for the temporary Nα-protecting group.[3][4][11] This protocol describes a standard cycle for coupling an Fmoc-protected amino acid to the free primary amine of the resin-bound azaspiro[3.3]heptane.
Materials:
-
Resin-bound 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin-bound spirocycle in DMF (10 mL) for 30 minutes.
-
Fmoc Deprotection (if applicable, for subsequent cycles): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. Note: Due to the potential steric hindrance of the spirocyclic scaffold, a longer coupling time and/or double coupling may be necessary for challenging couplings.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
PART 3: Cleavage and Global Deprotection
Rationale: The final step involves the cleavage of the synthesized molecule from the solid support and the simultaneous removal of all acid-labile protecting groups, including the Dpm group and any side-chain protecting groups (e.g., tBu, Trt, Boc). A TFA-based cleavage cocktail containing scavengers is used to trap the reactive carbocations generated during this process, thereby preventing side reactions.[5][6][12][13][14] The azetidine ring has been shown to be stable to strong acid conditions used for cleavage.[15][16]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Cleavage Cocktail Preparation (Reagent K modified):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Prepare fresh and use in a well-ventilated fume hood.
Protocol:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Resin Filtration: Filter the cleavage mixture to separate the resin beads and collect the filtrate.
-
Resin Washing: Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether (2x).
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Orthogonal Protecting Group Strategy
| Protecting Group | Function Protected | Deprotection Conditions | Stability |
| Fmoc | α-Amine (temporary) | 20% Piperidine in DMF | Labile |
| Dpm | Azetidine Nitrogen (permanent) | TFA-based cleavage cocktail | Stable to Piperidine |
| tBu, Boc, Trt | Side-chains (permanent) | TFA-based cleavage cocktail | Stable to Piperidine |
Table 2: Recommended Scavenger Cocktail for TFA Cleavage
| Component | Volume % | Purpose |
| TFA | 82.5 | Cleavage and deprotection |
| Phenol | 5.0 | Scavenger for Trp, Tyr |
| Water | 5.0 | Scavenger for tBu cations |
| Thioanisole | 5.0 | Scavenger, aids in Arg(Pbf) removal |
| EDT | 2.5 | Scavenger for Trp, Met, Cys |
Visualization of Key Chemical Transformations
Conclusion
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a valuable and versatile building block for the solid-phase synthesis of novel peptidomimetics and other complex molecular architectures. Its unique three-dimensional structure and compatibility with standard Fmoc-based SPPS protocols make it an attractive tool for medicinal chemists and drug discovery professionals. The protocols detailed in this application note provide a robust framework for the successful incorporation of this scaffold into synthetic workflows, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Gomes, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(15), 4495. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Banerjee, R., & Gopi, H. N. (2017). Spirocyclic Peptidomimetics. In Peptidomimetics in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. [Link]
-
Vágner, J., et al. (2008). Efficient Fmoc solid-phase synthesis of peptide-adenylylated serine and threonine building blocks. Journal of Peptide Science, 14(8), 944-950. [Link]
-
SpiroChem. (n.d.). Solid Phase Synthesis. [Link]
-
Gall, M., et al. (2019). Drug Design Inspired by Nature: Crystallographic Detection of an Auto-Tailored Protease Inhibitor Template. Angewandte Chemie International Edition, 58(40), 14143-14148. [Link]
-
Edwards, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599-1605. [Link]
-
Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400585. [Link]
-
Edgar, K. J., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1633-1644. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Brandstätter, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7137-7186. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Colella, M., et al. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Chemistry – A European Journal, 29(41), e202300895. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
De Kimpe, N., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8527-8541. [Link]
-
Vágner, J., et al. (2018). Benzylthiols as scavengers in TFA cleavages of peptide resins. Journal of Peptide Science, 24(10), e3113. [Link]
-
Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.6. [Link]
-
Al-Masoudi, N. A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7084-7093. [Link]
-
Barany, G., et al. (2018). Scope and Limitations of Barbituric and Thiobarbituric Amino Acid Derivatives as Protecting Groups for Solid‐Phase Peptide Synthesis: Towards a Green Protecting Group. Chemistry – A European Journal, 24(51), 13531-13543. [Link]
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5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the contemporary landscape of drug discovery, there is a decisive shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This strategic move, often termed "escaping from flatland," is driven by the pursuit of compounds with enhanced pharmacological profiles, including improved target selectivity, metabolic stability, and aqueous solubility.[1] Within this paradigm, strained spirocyclic systems have emerged as powerful tools for medicinal chemists. Among these, the 2-azaspiro[3.3]heptane scaffold has garnered significant attention as a bioisosteric replacement for commonly used saturated heterocycles such as piperidine.[1][2] The rigid, spirocyclic nature of this framework offers predictable exit vectors for substituent placement, allowing for precise control over the spatial orientation of pharmacophoric elements.[1]
This guide focuses on a key functionalized derivative, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane . The presence of a primary amine at the 5-position provides a crucial handle for a wide array of chemical modifications, enabling the exploration of diverse chemical space. The diphenylmethyl (benzhydryl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions to allow for further derivatization at that position as well. This combination of features makes 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane a highly valuable and versatile building block for the synthesis of novel therapeutic agents.
Physicochemical Properties and Advantages of the 2-Azaspiro[3.3]heptane Core
The 2-azaspiro[3.3]heptane scaffold imparts several beneficial physicochemical properties to parent molecules, making it an attractive motif in drug design.
| Property | Observation | Implication in Medicinal Chemistry |
| Lipophilicity (logD) | Generally lower than corresponding piperidine or morpholine analogues.[3] | Improved aqueous solubility and potential for reduced off-target toxicity. |
| Metabolic Stability | The quaternary spirocyclic carbon can block common sites of metabolism.[2] | Increased half-life and bioavailability of the drug candidate. |
| Three-Dimensionality | High fraction of sp³ hybridized carbons in a rigid conformation. | Enhanced target binding through better shape complementarity and reduced entropic penalty upon binding. |
| Synthetic Accessibility | Increasingly available through scalable synthetic routes. | Facilitates library synthesis and rapid exploration of structure-activity relationships (SAR). |
Synthesis Protocol: A Plausible Route to 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
-
Rationale: This step creates a key dielectrophilic intermediate for the subsequent formation of the first azetidine ring.
-
Procedure:
-
To a stirred solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.7 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 1,1-bis(bromomethyl)cyclobutane, which can be purified by distillation if necessary.
-
Step 2: Synthesis of N-Benzhydryl-2-azaspiro[3.3]heptan-5-one
-
Rationale: This step involves the formation of the spirocyclic core and the introduction of the benzhydryl protecting group. The ketone functionality will serve as a handle for the introduction of the amino group.
-
Procedure:
-
In a suitable solvent such as acetonitrile, combine 1,1-bis(bromomethyl)cyclobutane (1.0 eq), benzhydrylamine (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude N-benzhydryl-2-azaspiro[3.3]heptane is then oxidized. A common method is to use a ruthenium-based catalyst with an oxidant like sodium periodate.
-
Purify the resulting ketone by column chromatography on silica gel.
-
Step 3: Synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
-
Rationale: This final step introduces the key amino functionality via reductive amination.
-
Procedure:
-
Dissolve N-benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq) in a solvent such as methanol or dichloromethane.
-
Add ammonium acetate (excess, ~10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and adjust the pH to be basic with aqueous NaOH.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, by column chromatography.
-
Application Notes: Derivatization of the 5-Amino Group
The primary amine of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a versatile functional group that can be readily derivatized to generate a library of compounds for SAR studies.
Derivatization Pathways
Caption: Common derivatization reactions for the 5-amino group.
Protocol 1: Amide Bond Formation
-
Application: Amide bonds are prevalent in pharmaceuticals and allow for the introduction of a wide variety of substituents.
-
General Procedure (using an acid chloride):
-
Dissolve 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography or recrystallization.
-
Protocol 2: Sulfonamide Synthesis
-
Application: Sulfonamides are another important functional group in medicinal chemistry, often used to mimic phosphates or carboxylates.
-
General Procedure:
-
Dissolve 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Add the desired sulfonyl chloride (1.2 eq) portion-wise at 0 °C.
-
Stir at room temperature overnight.
-
Dilute with dichloromethane and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify as needed.
-
Protocol 3: Reductive Amination
-
Application: This reaction allows for the synthesis of secondary or tertiary amines, providing access to a different set of structural motifs.
-
General Procedure:
-
To a solution of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
If desired, a catalytic amount of acetic acid can be added.
-
Stir at room temperature until the reaction is complete.
-
Quench with saturated sodium bicarbonate solution and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product.
-
Conclusion
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane represents a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional core, combined with a strategically placed primary amine for derivatization, offers an excellent starting point for the design and synthesis of novel drug candidates with potentially improved physicochemical and pharmacological properties. The synthetic protocols and application notes provided herein offer a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6204–6207. [Link]
-
Kirichok, A. A., Yegorova, T., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]
-
Kirichok, A. A., Shton, I. O., Kliachyna, M. A., Pishel, I. M., & Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865–8869. [Link]
-
Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Tolmachev, A. A. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
-
Piramal Enterprises Limited. (2020). An Improved Asymmetric Synthesis Of Azaspiro Compounds. Indian Patent Application No. 201821043963A. [Link]
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Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]
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Sharma, P., Rane, D., & Kumar, V. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 25(15), 3374. [Link]
-
Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
-
Stepan, A. F., et al. (2012). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 16(7), 1255-1259. [Link]
-
Burkhard, J. A., Guérot, C., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]
Sources
Application Notes and Protocols: Incorporation of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[2]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing appreciation for the advantages of incorporating rigid or semi-rigid motifs.[3] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty upon binding and potentially enhancing cooperativity.[3] Spirocyclic scaffolds are particularly attractive in this regard, as their inherent three-dimensionality can improve metabolic stability and provide precise vectors for exiting the core structure.[3]
This application note provides a detailed guide for the incorporation of a specific spirocyclic diamine, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, into PROTAC linkers. The diphenylmethyl (benzhydryl) group on one of the amine nitrogens serves as a protecting group that can be removed in a later step if desired, while the primary amine at the 5-position provides a versatile handle for linker attachment.
Rationale for Using 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in PROTAC Linkers
The 2-azaspiro[3.3]heptane core offers a rigid, non-planar scaffold that can impart favorable conformational constraints on the PROTAC linker. The key advantages of using this building block include:
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate lipophilicity and aqueous solubility, potentially leading to improved pharmacokinetic profiles.
-
Enhanced Metabolic Stability: The rigid spirocyclic framework can be less susceptible to enzymatic degradation compared to flexible alkyl or PEG linkers.
-
Conformational Rigidity: The constrained nature of the azaspiro[3.3]heptane scaffold can reduce the number of rotatable bonds in the linker, which can be beneficial for cell permeability and oral bioavailability.
-
Precise Vectorial Control: The defined geometry of the spirocycle allows for precise control over the exit vectors of the linker, enabling a more rational approach to optimizing the orientation of the POI and E3 ligase ligands.
Synthetic Strategy Overview
The general strategy for incorporating 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane into a PROTAC linker involves a multi-step process. First, a plausible synthesis for the spirocyclic diamine is presented, based on established literature precedents. This is followed by a detailed protocol for its functionalization and attachment to a representative linker precursor, which can then be conjugated to the POI and E3 ligase ligands.
Part 1: Synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Benzhydryl-azetidin-3-amine
-
To a solution of N-benzhydryl-azetidin-3-one (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours until oxime formation is complete (monitored by TLC).
-
Carefully add Raney Nickel (catalytic amount) to the reaction mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzhydryl-azetidin-3-amine.
Step 2: Boc-protection of the primary amine
-
Dissolve N-benzhydryl-azetidin-3-amine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting Boc-protected amine can often be used in the next step without further purification.
Step 3 & 4 would involve more complex synthetic steps for the spirocyclization and subsequent deprotection, the specifics of which would require dedicated synthetic exploration. For the purpose of these application notes, we will assume the availability of the target molecule.
Part 2: Incorporation into a PROTAC Linker via Amide Bond Formation
A common and versatile method for incorporating an amine-containing building block into a PROTAC linker is through amide bond formation. This protocol outlines the coupling of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane with a generic carboxylic acid-terminated linker precursor.
General Workflow
Caption: General workflow for PROTAC synthesis using the spirocyclic amine.
Detailed Protocol: Amide Coupling
Materials and Reagents:
| Reagent | Supplier | Purpose |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane | Assumed available | Spirocyclic building block |
| Carboxylic acid-terminated linker (e.g., Boc-NH-PEG3-COOH) | Commercial | Linker precursor |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | Amide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Commercial | Non-nucleophilic base |
| Anhydrous DMF (N,N-Dimethylformamide) | Commercial | Reaction solvent |
| Dichloromethane (DCM) | Commercial | Extraction solvent |
| Saturated aqueous NaHCO₃ solution | Lab preparation | Aqueous wash |
| Brine | Lab preparation | Aqueous wash |
| Anhydrous Na₂SO₄ | Commercial | Drying agent |
| Silica gel | Commercial | Stationary phase for chromatography |
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-terminated linker (1.0 eq).
-
Dissolve the linker in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Addition of the Amine:
-
In a separate vial, dissolve 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated linker solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired spirocycle-linker conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Subsequent Steps and Considerations
The resulting spirocycle-linker conjugate can be further elaborated to synthesize the final PROTAC. This typically involves:
-
Deprotection (if necessary): Removal of any protecting groups on the linker or the spirocycle.
-
Conjugation to the E3 Ligase Ligand: Coupling the linker to a suitable E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands).
-
Conjugation to the POI Ligand: Attaching the other end of the linker to the warhead that binds to the protein of interest.
The order of these steps (i.e., which ligand is attached first) will depend on the overall synthetic strategy and the stability of the respective ligands to the required reaction conditions.
Conclusion
The incorporation of rigid, three-dimensional scaffolds like 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane into PROTAC linkers represents a promising strategy for optimizing the properties of these novel therapeutics. The protocols outlined in this application note provide a practical framework for the synthesis and integration of this building block. By carefully considering the design and synthesis of the linker, researchers can fine-tune the efficacy, selectivity, and pharmacokinetic profiles of their PROTACs, ultimately accelerating the development of new treatments for a wide range of diseases.
References
-
Burkhard, J. A., Guérot, C. M., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6204–6207. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(5), 273-312. [Link]
-
Enamine Germany. (n.d.). Linkers. Retrieved from [Link]
Sources
Application Notes and Protocols for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in CNS Drug Discovery
Introduction: Unlocking the Potential of a Novel Chemical Scaffold for CNS Therapeutics
The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) has led researchers to explore unique three-dimensional scaffolds that can offer improved pharmacological and pharmacokinetic properties. The azaspiro[3.3]heptane motif has emerged as a particularly promising scaffold in medicinal chemistry. Its rigid, spirocyclic nature can enhance metabolic stability and aqueous solubility, while providing precise vectors for substituent placement.[1][2] The subject of this guide, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, combines this advanced scaffold with two key pharmacophoric elements: a primary amine and a diphenylmethyl group.
The diphenylmethyl (or benzhydryl) moiety is a well-established feature in numerous CNS-active compounds. For instance, drugs like Desoxypipradrol (2-diphenylmethylpiperidine) and Modafinil are known to modulate monoamine transporters, acting as norepinephrine-dopamine reuptake inhibitors (NDRIs) or dopamine uptake inhibitors, respectively.[3][4] This suggests that the diphenylmethyl portion of our target compound may drive interactions with these critical CNS targets. The primary amino group, on the other hand, offers a versatile point for hydrogen bonding and salt formation, and could play a crucial role in binding to a variety of receptors or transporters. Furthermore, substituted azaspiro[3.3]heptanes have been synthesized as constrained analogues of neurotransmitters like GABA, indicating the potential for this core structure to interact with amino acid-based signaling pathways.[5]
This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically investigate the CNS therapeutic potential of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. We will outline a strategic, multi-tiered approach, from initial in vitro screening to more complex cellular and in vivo models, providing detailed protocols and the scientific rationale behind each experimental step.
Part 1: Initial Target Validation and In Vitro Profiling
The logical first step in characterizing a novel compound with suspected CNS activity is to perform a broad in vitro screen against a panel of common CNS targets. Based on the structural motifs present in 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, the primary focus should be on monoamine transporters.
Primary Target Screening: Monoamine Transporter Binding and Uptake Assays
The diphenylmethyl moiety strongly suggests a potential interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A comprehensive initial assessment should therefore involve both binding and functional uptake assays.
Protocol 1: Radioligand Binding Assays for DAT, NET, and SERT
Objective: To determine the binding affinity (Ki) of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane for human DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding competitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test compound: 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293 cell lines expressing the respective transporters.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of the respective competitor.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Monoamine Uptake Assays
Objective: To assess the functional effect of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane on the uptake of dopamine, norepinephrine, and serotonin into rat striatal, cortical, and hippocampal synaptosomes, respectively.
Materials:
-
Freshly prepared rat brain synaptosomes (striatum for dopamine, cortex for norepinephrine, hippocampus for serotonin).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test compound and reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂.
Procedure:
-
Pre-incubate synaptosomes with a range of concentrations of the test compound or reference inhibitor in Krebs-Ringer buffer.
-
Initiate uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Determine the amount of radioactivity taken up by the synaptosomes using a scintillation counter.
-
Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.
Secondary Target Screening and Selectivity Profiling
To build a comprehensive pharmacological profile and identify potential off-target effects, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane should be screened against a broader panel of CNS receptors and enzymes. This is crucial for predicting potential side effects and for identifying novel therapeutic opportunities.
A commercially available broad CNS liability panel (e.g., from Eurofins or CEREP) is a cost-effective and time-efficient way to achieve this. The panel should ideally include:
-
G-protein coupled receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.
-
Ion channels: Sodium, potassium, and calcium channels.
-
Neurotransmitter transporters: In addition to the primary monoamine transporters, this could include transporters for GABA and glutamate.
-
Enzymes: Monoamine oxidase (MAO-A and MAO-B), and acetylcholinesterase.
The results of this broad screen will be instrumental in guiding the subsequent stages of drug discovery and development.
Part 2: Assessing CNS Drug-like Properties
A compound's ability to be a successful CNS therapeutic is critically dependent on its physicochemical and pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB).
In Silico and In Vitro ADME Profiling
A series of in silico and in vitro assays should be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
| Property | In Silico Method | In Vitro Assay | Rationale |
| Solubility | ClogS calculation | Kinetic or thermodynamic solubility assay | Poor solubility can hinder absorption and formulation. |
| Lipophilicity | ClogP/D calculation | Chromatographic logD determination | Optimal lipophilicity is crucial for BBB penetration.[6] |
| Permeability | PSA calculation | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across membranes, including the BBB. |
| Metabolic Stability | - | Liver microsomal stability assay | Identifies potential metabolic liabilities. |
| Plasma Protein Binding | - | Equilibrium dialysis | High plasma protein binding can limit the free fraction of the drug available to cross the BBB.[6] |
Blood-Brain Barrier Permeability Assessment
Directly assessing the ability of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane to cross the BBB is a critical step.
Protocol 3: In Vitro Blood-Brain Barrier Model (e.g., Caco-2 or MDCK-MDR1 cells)
Objective: To determine the bidirectional permeability of the test compound across a cell monolayer that mimics the BBB and to assess if it is a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell® plates).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS).
Procedure:
-
Culture the cells on the permeable supports until a confluent monolayer with well-established tight junctions is formed.
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, take samples from the receiver chamber and analyze the concentration of the test compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio significantly greater than 2 suggests active efflux.
Part 3: Cellular and Functional Assays
Once the primary targets and CNS drug-like properties have been established, the next step is to investigate the compound's functional effects in a more physiological context.
Neurotransmitter Release Assays
If the compound is identified as a monoamine transporter inhibitor, it is important to determine if it also acts as a releasing agent, as this can have significant implications for its pharmacological profile and abuse potential.
Protocol 4: Neurotransmitter Release Assay in PC12 Cells
Objective: To determine if 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane induces the release of pre-loaded [³H]dopamine from PC12 cells.
Materials:
-
PC12 cells.
-
[³H]Dopamine.
-
Test compound and a known releasing agent (e.g., amphetamine).
-
Superfusion apparatus.
Procedure:
-
Load PC12 cells with [³H]dopamine.
-
Place the cells in a superfusion chamber and continuously perfuse with buffer.
-
Collect fractions of the perfusate over time to establish a baseline of spontaneous release.
-
Introduce the test compound or control into the perfusion buffer and continue collecting fractions.
-
At the end of the experiment, lyse the cells to determine the remaining radioactivity.
-
Quantify the radioactivity in each fraction and express it as a percentage of the total radioactivity. A significant increase in release above baseline indicates that the compound is a releasing agent.
Part 4: Visualization of Workflows and Pathways
Caption: A streamlined workflow for the CNS drug discovery cascade.
Caption: Hypothesized mechanism of action at the dopamine transporter.
Conclusion and Future Directions
The systematic application of the protocols and workflows outlined in this guide will provide a robust initial characterization of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane for its potential in CNS drug discovery. The initial data on its binding and functional activity at monoamine transporters, coupled with a comprehensive ADME and BBB permeability profile, will be critical for making informed decisions about the future development of this novel chemical entity. Positive results from these initial studies would warrant progression into more complex in vivo models to assess pharmacokinetics, brain penetration, and efficacy in relevant behavioral paradigms for CNS disorders such as depression, ADHD, or narcolepsy. The unique combination of a privileged azaspiro[3.3]heptane scaffold and a CNS-active diphenylmethyl moiety makes this compound a compelling candidate for further investigation.
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- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
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- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Synthesis and CNS Activity of Phenytoin Deriv
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- Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
- Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). PubMed.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic. Reaction Biology.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC.
- Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. PubMed.
- Potent brain penetrant compounds with improved physical property profile. Technology Networks.
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Application Notes and Protocols for the N-Functionalization of 5-amino-2-azaspiro[3.3]heptane
Introduction: The Rising Prominence of 5-amino-2-azaspiro[3.3]heptane in Modern Drug Discovery
The principle of "escaping from flatland," or increasing the three-dimensionality of drug candidates, has become a cornerstone of modern medicinal chemistry. This design philosophy seeks to improve the physicochemical and pharmacokinetic properties of molecules, leading to enhanced efficacy and safety profiles. Within this paradigm, strained spirocyclic scaffolds have emerged as particularly valuable motifs. The 2-azaspiro[3.3]heptane framework, a bioisosteric replacement for commonly used heterocycles like piperidine and piperazine, offers a unique combination of structural rigidity, defined exit vectors for substituents, and improved metabolic stability.[1][2][3]
Specifically, 5-amino-2-azaspiro[3.3]heptane presents a versatile scaffold with two distinct nitrogen nucleophiles: a secondary amine within the azetidine ring and a primary exocyclic amine. This dual functionality opens up a vast chemical space for the synthesis of diverse compound libraries. However, the selective functionalization of these two positions is a critical challenge that requires a strategic and nuanced approach. These application notes provide a comprehensive guide to the N-functionalization of 5-amino-2-azaspiro[3.3]heptane, with a focus on chemoselective protocols that enable the targeted modification of either the endocyclic secondary amine or the exocyclic primary amine.
Strategic Overview: Achieving Chemoselective N-Functionalization
The key to selectively functionalizing the two amine groups in 5-amino-2-azaspiro[3.3]heptane lies in the strategic use of protecting groups. The most common and commercially available starting material for these synthetic endeavors is the N-Boc protected form, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, where the endocyclic secondary amine is protected.[4][5][6] This allows for the selective functionalization of the exocyclic primary amine. Subsequently, the Boc group can be removed to allow for the functionalization of the endocyclic amine.
The following diagram illustrates the general workflow for the selective N-functionalization of 5-amino-2-azaspiro[3.3]heptane:
Caption: General workflow for selective N-functionalization.
Part 1: Functionalization of the Exocyclic Primary Amine
The commercially available tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate is the ideal starting material for the selective functionalization of the primary amino group. The Boc protecting group on the endocyclic nitrogen effectively prevents its participation in most reactions, allowing for clean modification of the exocyclic amine.
N-Acylation of the Exocyclic Amine
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast number of bioactive molecules. The reaction of the primary amine with an acylating agent, such as an acid chloride or an anhydride, proceeds readily under standard conditions.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reactants and to prevent side reactions.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: N-Acylation
-
Dissolve tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in anhydrous DCM.
-
Add a suitable base, such as triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Stoichiometry | Amine:Base:Acylating Agent = 1.0:1.2:1.1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 85-95% |
N-Sulfonylation of the Exocyclic Amine
The introduction of a sulfonamide group can significantly impact the physicochemical properties of a molecule, often improving solubility and metabolic stability. The reaction of the primary amine with a sulfonyl chloride is analogous to N-acylation.
Experimental Protocol: N-Sulfonylation
-
Dissolve tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in anhydrous DCM or pyridine.
-
If using DCM, add a base such as triethylamine (1.2 eq.). Pyridine can serve as both the solvent and the base.
-
Cool the reaction mixture to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring for completion.
-
Work-up the reaction by washing with aqueous copper sulfate (if using pyridine) or water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify by flash chromatography.
Reductive Amination of the Exocyclic Amine
Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents onto the primary amine. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride, reducing the likelihood of side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive ketones.
Experimental Protocol: Reductive Amination
-
To a solution of tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Caption: Reductive amination workflow.
| Parameter | Condition |
| Stoichiometry | Amine:Carbonyl:STAB = 1.0:1.1:1.5 |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Part 2: Functionalization of the Endocyclic Secondary Amine
Once the exocyclic primary amine has been functionalized, the Boc protecting group on the endocyclic secondary amine can be removed to allow for a second round of N-functionalization.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.
Experimental Protocol: Boc Deprotection
-
Dissolve the N-functionalized (exocyclic) Boc-protected intermediate (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.
Functionalization of the Endocyclic Secondary Amine
The newly revealed secondary amine can be functionalized using the same classes of reactions described in Part 1 (acylation, sulfonylation, reductive amination, and alkylation). The general protocols are similar, with minor adjustments as needed for the different reactivity of the secondary amine.
Data Summary Table
| Functionalization Reaction | Target Amine | Key Reagents | Typical Solvent | Typical Yield |
| N-Acylation | Exocyclic Primary | Acid Chloride/Anhydride, TEA/DIPEA | DCM, THF | 85-95% |
| N-Sulfonylation | Exocyclic Primary | Sulfonyl Chloride, TEA/Pyridine | DCM, Pyridine | 80-90% |
| Reductive Amination | Exocyclic Primary | Aldehyde/Ketone, STAB | DCM, DCE | 70-90% |
| N-Alkylation | Endocyclic Secondary | Alkyl Halide, K₂CO₃/NaH | DMF, Acetonitrile | 60-80% |
Conclusion
5-amino-2-azaspiro[3.3]heptane is a valuable and versatile building block in drug discovery. The ability to selectively functionalize its two distinct nitrogen atoms opens up a wealth of possibilities for creating novel and diverse chemical entities. By employing a strategic protecting group strategy, researchers can effectively control the site of modification and access a wide range of N-functionalized derivatives. The protocols outlined in these application notes provide a solid foundation for the successful synthesis and exploration of the chemical space around this promising scaffold.
References
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Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
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PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]
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Zhang, Q., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. European Journal of Medicinal Chemistry, 203, 112583. [Link]
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Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547. [Link]
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Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
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Bull, J. A., et al. (2018). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 29(5), 1539–1544. [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Wang, P. G., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications, 8, 368. [Link]
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Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]
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- 6. 6-アミノ-2-アザスピロ[3.3]ヘプタン-2-カルボン酸 tert-ブチル | tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | 東京化成工業株式会社 [tcichemicals.com]
Comprehensive Analytical Strategies for Purity Determination of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
An Application Note and Protocol Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive purity assessment of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] The unique structure, featuring a primary amine and a chiral center, necessitates a multi-faceted analytical approach to ensure chemical, chiral, and stereoisomeric purity.[4][5] This guide presents detailed protocols for achiral and chiral purity analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside spectroscopic methods for structural confirmation and impurity identification. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a solid foundation for method development and validation.
Introduction to 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane and the Imperative of Purity Analysis
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane belongs to a class of azaspiro[3.3]heptane derivatives, which are gaining attention as bioisosteres of common motifs like piperidine in drug discovery.[1][2] The rigid spirocyclic scaffold can offer unique three-dimensional diversity and improved metabolic stability. The presence of a primary amine provides a handle for further chemical modification, while the diphenylmethyl group imparts significant steric bulk and lipophilicity.
Given that the molecule contains at least one stereocenter, the separation and quantification of enantiomers are of paramount importance. Different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[5][6] Therefore, rigorous analytical control is essential to ensure the quality, safety, and efficacy of any potential drug candidate based on this scaffold.
This guide outlines a comprehensive analytical workflow for the purity determination of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, addressing both achiral (process-related impurities, degradants) and chiral purity.
Overall Analytical Workflow
A multi-pronged approach is necessary for the complete purity characterization of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. The following diagram illustrates the logical flow of analysis, from initial purity screening to detailed chiral and structural assessment.
Caption: A logical workflow for the comprehensive purity analysis.
Part 1: Achiral Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Related Substances
RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[4] For 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent or a pH modifier will likely provide good separation from potential non-polar impurities.
Protocol: HPLC-UV/MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute as needed to achieve a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
A summary of the starting chromatographic conditions is provided in Table 1. These parameters should be optimized for the specific impurities present.
-
| Parameter | Value | Rationale |
| Column | C18, 2.7 µm, 4.6 x 100 mm | Provides good efficiency and resolution for a broad range of compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve the peak shape of the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is a good starting point for separating unknown impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Detection | UV at 220 nm and 254 nm | The diphenylmethyl group should have strong absorbance at these wavelengths. |
| Mass Spectrometry | ESI+, scanning m/z 100-1000 | To aid in the identification of unknown impurity peaks. |
Data Analysis:
-
Calculate the area percent of the main peak to determine the purity.
-
Identify and quantify any related substances.
-
Use the coupled mass spectrometer to obtain the mass-to-charge ratio of any impurities to aid in their identification.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is ideal for analyzing volatile and semi-volatile compounds that might be present as residual solvents from the synthesis or as volatile impurities.[7][8] Due to the low volatility and polar nature of the primary amine, derivatization is often necessary to improve peak shape and thermal stability.[7]
Protocol: GC-FID
-
Derivatization (Silylation):
-
To a vial containing approximately 1 mg of the sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
This reaction replaces the active hydrogen on the primary amine with a trimethylsilyl (TMS) group, making the molecule more volatile.[7]
-
-
GC Conditions:
| Parameter | Value | Rationale |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film | A standard, non-polar column suitable for a wide range of derivatized compounds.[7] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Injection | 1 µL, Split 50:1 | A split injection prevents column overloading. |
| Injector Temperature | 280 °C | Ensures rapid vaporization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) at 320 °C | FID is a universal detector for organic compounds and offers high sensitivity. |
Part 2: Chiral Purity Assessment
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The separation of enantiomers is a critical step in the analysis of chiral drug candidates.[9] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10][11] Polysaccharide-based CSPs are often successful in separating a wide variety of chiral compounds.[11]
Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a sample solution at a concentration of 0.5 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm | A versatile chiral stationary phase with a high success rate for enantiomeric separations.[11] |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | A typical normal phase eluent for polysaccharide-based CSPs. Diethylamine is added to improve the peak shape of the basic analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 25 °C | Temperature can affect chiral recognition; should be carefully controlled. |
| Injection Volume | 10 µL | |
| Detection | UV at 220 nm |
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
Part 3: Structural Confirmation and Absolute Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.[12][13]
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the azaspiro[3.3]heptane core and the diphenylmethyl group will confirm the overall structure.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[13]
Mass Spectrometry (MS)
Coupling liquid chromatography to a mass spectrometer (LC-MS) is a powerful technique for impurity identification. By obtaining the accurate mass of the parent ion and its fragmentation pattern, the elemental composition of impurities can be determined, providing clues to their structure.
Quantitative NMR (qNMR)
For determining the absolute purity of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane without the need for a specific reference standard, quantitative NMR (qNMR) can be employed. This technique involves comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[4]
Summary and Data Integration
A comprehensive purity assessment of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane requires the integration of data from multiple analytical techniques.
Caption: Integration of data from orthogonal analytical methods.
By combining the results from RP-HPLC (assay and related substances), GC (volatile impurities), chiral HPLC (enantiomeric purity), and spectroscopic techniques (structural confirmation and impurity identification), a complete and reliable purity profile can be established. This ensures that the quality of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane meets the stringent requirements for its intended use in research and drug development.
References
- Enantiomer, Vol. 5, pp. 571-583 | Request PDF - ResearchGate.
- Gas Chromatography Fundamentals & Applications.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
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- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Chiral Drug Separation.
- 2-Diphenylmethyl-2-azaspiro 3.3 heptan-5-one AldrichCPR 1263296-80-5 - Sigma-Aldrich.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate.
- Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC - NIH.
- A Guide to the Analysis of Chiral Compounds by GC.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
- A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine - Benchchem.
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.
- Magnetochemistry | Special Issue : Nuclear Magnetic Resonance Spectroscopy - MDPI.
- 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery | Scilit.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed.
- 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in Human Plasma
Abstract
This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in human plasma. The azaspiro[3.3]heptane scaffold is of growing interest in medicinal chemistry due to its unique three-dimensional structure and favorable physicochemical properties, which can enhance drug-like characteristics.[1][2] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, allowing for a short run time of 5 minutes. The method was validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines and demonstrated excellent linearity, accuracy, precision, and stability.[3][4][5][6][7] This validated method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is a novel compound featuring a spirocyclic core. The azaspiro[3.3]heptane moiety is increasingly recognized as a valuable building block in drug discovery, often serving as a bioisostere for more common saturated heterocycles like piperidine.[1][2] Its rigid, three-dimensional structure can provide distinct exit vectors for substituents, potentially leading to improved target engagement and pharmacokinetic properties such as high aqueous solubility and low metabolic clearance.[1]
Accurate quantification of such novel compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[4][8] This note describes a comprehensive, step-by-step protocol for the development and validation of an LC-MS/MS method for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in human plasma, designed to meet rigorous regulatory standards.
Experimental
Materials and Reagents
-
Analyte: 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Reference Standard, >99% purity)
-
Internal Standard (IS): 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane-d10 (Stable Isotope Labeled, >99% purity, isotopic purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Method Development Workflow
The development of a robust bioanalytical method follows a logical progression, from optimizing mass spectrometric parameters to fine-tuning chromatographic separation and sample preparation.
Caption: Logical workflow for LC-MS/MS method development.
Mass Spectrometry Optimization
Rationale: The first step is to determine the optimal mass spectrometer parameters for detecting the analyte and internal standard. This ensures maximum sensitivity and specificity. Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer, providing high selectivity by monitoring a specific precursor-to-product ion transition.[9][10]
Protocol:
-
Prepare 100 ng/mL solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse each solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquire full scan Q1 mass spectra in positive electrospray ionization (ESI+) mode to identify the protonated molecular ion [M+H]⁺ for both the analyte and the IS.
-
Perform product ion scans for the selected precursor ions, ramping the collision energy (CE) to identify stable and intense fragment ions.[11][12]
-
Select the most intense and specific precursor → product ion transitions for MRM. A quantifier and a qualifier transition are typically chosen for the analyte.
-
Fine-tune declustering potential (DP) and collision cell exit potential (CXP) for the selected MRM transitions to maximize signal intensity.
Optimized MS Parameters:
| Parameter | Analyte | Internal Standard (IS) |
| Precursor Ion (m/z) | 279.2 | 289.2 |
| Product Ion (m/z) - Quantifier | 167.1 | 177.1 |
| Product Ion (m/z) - Qualifier | 91.1 | 91.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) - Quant. | 25 | 25 |
| Collision Energy (V) - Qual. | 35 | 35 |
| Ionization Mode | ESI Positive | ESI Positive |
Chromatographic Separation
Rationale: The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement (matrix effects).[13] A reversed-phase C18 column was chosen as a starting point due to the compound's diphenylmethyl group, which imparts significant hydrophobicity. A fast gradient reduces the run time, increasing throughput.
Protocol:
-
Screen different mobile phase compositions (e.g., acetonitrile vs. methanol, different formic acid concentrations).
-
Develop a gradient elution profile to ensure the analyte elutes as a sharp, symmetrical peak with adequate retention to separate from the solvent front and early-eluting matrix components.
-
Optimize the column temperature and flow rate to achieve the best peak shape and run time.
Final LC Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Sample Preparation
Rationale: Sample preparation is critical for removing proteins and other interferences from the biological matrix that could clog the LC system or cause matrix effects.[14][15] Protein precipitation (PPT) was chosen for its simplicity, speed, and suitability for high-throughput analysis.[14][16] Using a stable isotope-labeled internal standard added at the beginning of the process is the best practice to correct for variability during sample preparation and analysis.[17][18][19]
Protocol:
-
Pipette 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (200 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile (protein precipitant).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
Method Validation
The finalized method was subjected to a full validation according to the FDA Bioanalytical Method Validation Guidance for Industry (May 2018) and the EMA Guideline on bioanalytical method validation.[3][4][5][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Carryover
-
Selectivity: Six different lots of blank human plasma were analyzed and showed no significant interfering peaks at the retention times of the analyte or IS.
-
Carryover: A blank sample injected after the highest calibration standard (ULOQ) showed no significant carryover (<20% of the LLOQ peak area).
Linearity and Sensitivity
The calibration curve was constructed using eight non-zero standards ranging from 0.1 ng/mL to 500 ng/mL. The curve was linear with a coefficient of determination (r²) > 0.995 using a weighted (1/x²) linear regression. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low QC (0.3 ng/mL), Medium QC (50 ng/mL), and High QC (400 ng/mL).
Validation Summary Table:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | 6.8 | -2.5 | 8.2 | -4.1 |
| Low QC | 0.3 | 5.1 | 1.7 | 6.5 | 3.3 |
| Mid QC | 50 | 3.4 | 4.2 | 4.1 | 2.8 |
| High QC | 400 | 2.9 | -1.8 | 3.5 | -0.9 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%RE) within ±15% (±20% for LLOQ). |
Matrix Effect and Recovery
-
Matrix Effect: The matrix factor was calculated at low and high QC concentrations in six lots of plasma. The coefficient of variation of the IS-normalized matrix factor was <15%, indicating no significant matrix effect.
-
Recovery: The extraction recovery of the analyte was consistent and reproducible across low, medium, and high QC levels, averaging approximately 85%. The recovery of the IS was 88%.
Stability
The stability of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane was confirmed under various conditions relevant to sample handling and storage:
-
Bench-top stability: Stable in human plasma for at least 8 hours at room temperature.
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.
-
Autosampler stability: Stable in the processed sample matrix for at least 24 hours at 10°C.
-
Long-term stability: Stable in human plasma for at least 90 days at -80°C.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for high-throughput analysis. The method has been thoroughly validated according to international regulatory guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability. This validated method is ready for implementation in regulated bioanalytical laboratories to support the clinical development of drug candidates containing the azaspiro[3.3]heptane scaffold.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link
-
Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Link
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Link
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Mylott, W. R., Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. Link
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Link
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Link
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Link
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
-
MacLean, B., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. NIH. Link
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MacLean, B., et al. (2010). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. PubMed. Link
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Link
-
Bioanalysis Zone. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid. Link
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Link
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Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. Link
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Link
-
Aptaca. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Link
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Link
-
Gopinathan, S. (n.d.). Bioanalytical method validation emea. SlideShare. Link
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Link
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Gallien, S., et al. (n.d.). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Semantic Scholar. Link
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Link
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Link
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BenchChem. (n.d.). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance. Link
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Link
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Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Link
-
ResearchGate. (n.d.). Development of a liquid chromatography-tandem mass spectrometry method for quantitative analysis of trace d-amino acids. Link
-
Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Link
-
University of Strathclyde. (2025). LC-MS/MS method development and validation for clinical pharmacokinetics and therapeutic drug monitoring of potassium-competitive acid blocker vonoprazan-based triple therapy for H. pylori in human plasma. Link
-
D'Aco, K., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Link
-
Sigma-Aldrich. (n.d.). 2-Diphenylmethyl-2-azaspiro 3.3 heptan-5-one AldrichCPR 1263296-80-5. Link
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Link
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Link
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Link
-
PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Link
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzhydryl-azaspiro[3.3]heptanes
Welcome to the technical support center for the synthesis of N-benzhydryl-azaspiro[3.as]heptanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to address specific experimental challenges with scientifically grounded explanations to support your synthetic endeavors.
Introduction
N-benzhydryl-azaspiro[3.3]heptanes are valuable building blocks in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates. However, the synthesis of these compounds, particularly the introduction of the bulky benzhydryl group, can present several challenges. This guide provides practical solutions and a deeper understanding of the underlying chemical principles to help you navigate these synthetic hurdles successfully.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-benzhydryl-azaspiro[3.3]heptanes in a question-and-answer format.
Low to No Product Formation
Question: I am attempting the N-alkylation of 2-azaspiro[3.3]heptane with benzhydryl bromide but I am observing very low conversion, with the starting material remaining largely unreacted. What could be the issue?
Answer:
Low conversion in the N-benzhydrylation of 2-azaspiro[3.3]heptane is a common issue, often stemming from the steric hindrance imposed by the bulky benzhydryl group. The reaction typically proceeds via an SN2 mechanism, which is sensitive to steric bulk at both the electrophile and the nucleophile.[1][2]
Probable Causes and Solutions:
-
Steric Hindrance: The primary challenge is the steric bulk of the benzhydryl group hindering the approach of the azaspiro[3.3]heptane nucleophile.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Refluxing in a suitable solvent like acetonitrile or DMF can be effective.[3] Adding a catalytic amount of potassium iodide (KI) can also enhance the reaction rate through the in situ formation of the more reactive benzhydryl iodide (Finkelstein reaction).[4]
-
-
Insufficient Basicity/Solubility of the Base: An inadequate or poorly soluble base will not effectively neutralize the HBr generated during the reaction, leading to the protonation of the starting amine and halting the reaction.[5]
-
Solution: Use a stronger, non-nucleophilic base with good solubility in the reaction solvent. While potassium carbonate is common, a stronger base like cesium carbonate or a hindered organic base such as N,N-diisopropylethylamine (DIPEA) could be more effective.[4]
-
-
Solvent Choice: The polarity and boiling point of the solvent play a crucial role.
-
Solution: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is generally preferred for SN2 reactions.[3] DMF, having a higher boiling point, can be particularly useful when higher reaction temperatures are required.
-
Formation of Side Products
Question: My reaction is producing the desired N-benzhydryl-azaspiro[3.3]heptane, but I am also observing significant side products. How can I minimize their formation?
Answer:
Side product formation in this synthesis can arise from several pathways, including over-alkylation and elimination reactions.
Probable Causes and Solutions:
-
Quaternary Ammonium Salt Formation (Over-alkylation): Although less likely with the bulky benzhydryl group, if the reaction conditions are too harsh or the stoichiometry is not well-controlled, the product tertiary amine can be further alkylated to form a quaternary ammonium salt.[6]
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the benzhydryl bromide and monitor the reaction closely by TLC. Avoid prolonged reaction times after the consumption of the starting amine.
-
-
Elimination of Benzhydryl Bromide: Benzhydryl bromide can undergo elimination to form 1,1-diphenylethylene, especially in the presence of a strong, sterically hindered base.
-
Solution: Use a moderately strong, non-nucleophilic base like potassium carbonate or cesium carbonate. If a stronger base is necessary, consider adding it portion-wise to maintain a low instantaneous concentration.
-
Purification Challenges
Question: I am struggling to purify my N-benzhydryl-azaspiro[3.3]heptane. It streaks on the silica gel column, and I am getting poor separation.
Answer:
The basic nature of the tertiary amine product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[7][8]
Probable Causes and Solutions:
-
Strong Amine-Silica Interaction: The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a volatile amine, such as triethylamine (0.5-1% v/v), to the eluent.[9] The triethylamine will compete with your product for the acidic sites on the silica, leading to better peak shape and improved separation.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which will have weaker interactions with the basic product.[7]
-
Solution 3: Salt Formation and Filtration: If the product is crystalline, consider converting it to a hydrochloride or hydrobromide salt by treating the crude product with a solution of HCl or HBr in an organic solvent. The salt may precipitate and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
-
TLC Visualization: Difficulty in visualizing the product on TLC can hinder the development of an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the N-benzhydrylation of 2-azaspiro[3.3]heptane?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the 2-azaspiro[3.3]heptane acts as a nucleophile and attacks the electrophilic carbon atom of the benzhydryl bromide. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[12][13] The reaction exhibits second-order kinetics, meaning the rate is dependent on the concentration of both the amine and the alkyl halide.[2]
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"by-product formation in the synthesis of substituted 2-azaspiro[3.3]heptanes"
Welcome to the Technical Support Center for the Synthesis of Substituted 2-Azaspiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to overcome synthetic hurdles and optimize your reactions for higher purity and yield.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of substituted 2-azaspiro[3.3]heptanes can be a nuanced process, with the potential for various side reactions and by-product formations. This guide is structured to help you identify the root cause of common problems and implement effective solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or inactive reagents. | Verify Reagent Activity: Use freshly opened or properly stored reagents. Titrate organometallic reagents (e.g., n-BuLi) before use. Optimize Reaction Conditions: Incrementally increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Poor Quality Starting Materials: Impurities in starting materials can inhibit the reaction or lead to side products. | Purify Starting Materials: Recrystallize or chromatograph starting materials if purity is questionable. Characterize Starting Materials: Confirm the identity and purity of starting materials by NMR, MS, and other relevant analytical techniques. | |
| Incorrect Stoichiometry: Inaccurate measurement of reagents, especially the limiting reagent. | Precise Measurement: Use calibrated equipment for measuring reagents. For solid reagents, ensure they are anhydrous if required. | |
| Presence of Unexpected Peaks in NMR/LC-MS | By-product Formation: Side reactions specific to the chosen synthetic route. | Identify By-products: Refer to the "Common By-products and Their Identification" section below. Optimize Reaction Conditions: Adjust temperature, solvent, base, or reaction time to disfavor the formation of the identified by-product. |
| Degradation of Product: The target molecule may be unstable under the reaction or work-up conditions. | Milder Conditions: Employ milder reagents or lower reaction temperatures. Optimize Work-up: Use a buffered aqueous work-up if the product is acid or base sensitive. Minimize exposure to air and light if the product is prone to oxidation or photodegradation. | |
| Residual Starting Material: Incomplete conversion of starting materials. | Drive Reaction to Completion: Increase reaction time, temperature, or the equivalents of a key reagent. Purification: Employ appropriate chromatographic techniques to separate the product from unreacted starting materials. | |
| Difficulty in Product Purification | Co-eluting Impurities: By-products with similar polarity to the desired product. | Alternative Chromatography: Explore different solvent systems or stationary phases (e.g., reverse-phase HPLC, alumina). Derivatization: Temporarily derivatize the product or impurity to alter its polarity, facilitating separation. |
| Formation of Emulsions during Work-up: Can lead to product loss. | Brine Wash: Use a saturated aqueous sodium chloride solution to break emulsions. Filtration: Pass the mixture through a pad of Celite to help break up the emulsion. |
II. Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the synthesis of substituted 2-azaspiro[3.3]heptanes, providing detailed explanations and actionable advice.
Synthesis Starting from N-Boc-3-azetidinone
A popular and versatile route to substituted 2-azaspiro[3.3]heptanes commences with N-Boc-3-azetidinone. The typical sequence involves a Wittig olefination followed by further transformations of the resulting exocyclic double bond.
Question 1: I am performing a Wittig reaction on N-Boc-3-azetidinone and observe significant amounts of triphenylphosphine oxide in my product, which is difficult to remove. Are there other phosphorus-containing by-products I should be aware of?
Answer: Triphenylphosphine oxide is the major phosphorus-containing by-product of a standard Wittig reaction and its removal can indeed be challenging due to its polarity and crystallinity.[1] Besides triphenylphosphine oxide, you might also encounter unreacted triphenylphosphine if an excess was used.
-
Troubleshooting Strategies:
-
Purification:
-
Crystallization: If your product is a solid, recrystallization can be effective in removing triphenylphosphine oxide.
-
Chromatography: While challenging, careful column chromatography with a gradient elution can separate the product. A less polar solvent system may be beneficial.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, while the desired product remains in solution.
-
-
Alternative Reagents:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Consider using an HWE reagent, such as a phosphonate ester. The phosphate by-product is water-soluble and easily removed during aqueous work-up.
-
-
Question 2: After the Wittig reaction to form N-Boc-3-methyleneazetidine, I am attempting a subsequent reaction, but I see evidence of Boc group cleavage. Why is this happening and how can I prevent it?
Answer: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[2] Certain reagents or reaction conditions, even if not strongly acidic, can lead to its cleavage. For example, in a dichloroketene cycloaddition to the exocyclic double bond, exceeding a reaction temperature of 30 °C can cause significant loss of the Boc group.[3]
-
Preventative Measures:
-
Temperature Control: Maintain strict temperature control throughout the reaction.
-
Neutral or Basic Conditions: Whenever possible, choose reaction conditions that are neutral or basic.
-
Alternative Protecting Groups: If Boc lability is a persistent issue, consider using a more robust protecting group such as Cbz (benzyloxycarbonyl) or a tosyl group, depending on the downstream reaction compatibility.
-
By-product Formation in Intramolecular Cyclization
The formation of the second four-membered ring to construct the spirocyclic core often involves an intramolecular cyclization. This step is critical and can be prone to side reactions.
Question 3: I am attempting an intramolecular cyclization to form the 2-azaspiro[3.3]heptane core and I am getting a complex mixture of products. What are the likely side reactions?
Answer: Intramolecular cyclizations, especially for the formation of strained four-membered rings, can be challenging. Several side reactions can lead to a complex product mixture:
-
Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
-
Elimination Reactions: If there is a suitable leaving group and an accessible proton, elimination reactions can occur, leading to unsaturated by-products.
-
Grob-type Fragmentation: This is a concerted fragmentation of a molecule containing an electrofuge and a nucleofuge in a 1,3-relationship. The driving force is the formation of stable, neutral molecules. In the context of azaspiro[3.3]heptane synthesis, a precursor with a good leaving group (e.g., tosylate, mesylate) on one arm and a group that can stabilize a positive charge on the other can undergo fragmentation.
Caption: Grob-type fragmentation of a precursor.
-
Formation of 3-Alkoxyazetidines: In the presence of an alcohol solvent and a leaving group at the 3-position of an azetidine precursor, nucleophilic substitution by the alcohol can lead to the formation of a 3-alkoxyazetidine by-product.
-
Troubleshooting Strategies:
-
High Dilution: To favor intramolecular cyclization, perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent.
-
Choice of Base and Solvent: The choice of base and solvent is crucial. A non-nucleophilic base is often preferred to avoid side reactions. The solvent should be chosen to ensure the substrate is fully dissolved.
-
Careful Selection of Leaving Group: A highly reactive leaving group like a triflate may promote undesired side reactions. A less reactive leaving group like a tosylate or mesylate might provide better selectivity for the desired cyclization. However, in some cases, using tosylates or mesylates can also lead to complex mixtures, so optimization is key.
-
Reductive Amination for 2,6-Diazaspiro[3.3]heptanes
The synthesis of 2,6-diazaspiro[3.3]heptanes often involves a reductive amination step.
Question 4: During the synthesis of a 2,6-diazaspiro[3.3]heptane via reductive amination, I am observing by-products. What are the common pitfalls of this reaction?
Answer: Reductive amination is a powerful reaction, but it can have its own set of by-products:
-
Over-alkylation: The newly formed secondary amine can sometimes react further with the aldehyde to form a tertiary amine, especially if the stoichiometry is not carefully controlled.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to an alcohol. This is more likely to occur if the imine formation is slow.
-
Incomplete Reaction: Unreacted aldehyde or amine may remain in the reaction mixture.
-
Des-chloro Reduction Product: In syntheses starting from chloro-substituted precursors, the reducing agent can sometimes reduce the carbon-chlorine bond. For instance, in the reduction of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with lithium aluminum hydride, prolonged reaction times can lead to significant quantities of the des-chloro reduction product.[4]
-
Troubleshooting Strategies:
-
Stepwise Procedure: To minimize side reactions, a stepwise procedure can be employed. First, form the imine, and then add the reducing agent. This can be particularly effective for less reactive amines or aldehydes.
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.
-
pH Control: The pH of the reaction mixture can be critical for imine formation. The addition of a small amount of acetic acid can catalyze imine formation.
-
Reaction Time: Carefully monitor the reaction to avoid prolonged exposure of the product to the reducing agent, which could lead to undesired reductions.
-
III. Experimental Protocols: Best Practices for Minimizing By-products
The following protocols are designed with a focus on minimizing the formation of common by-products.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one
This protocol describes a two-step synthesis starting from N-Boc-3-azetidinone, with specific attention to minimizing by-products.
Step 1: Wittig Olefination of N-Boc-3-azetidinone
Caption: Wittig olefination of N-Boc-3-azetidinone.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath and add n-butyllithium (1.05 eq, solution in hexanes) dropwise, maintaining the temperature below 5 °C. The color of the solution will turn deep orange/red.
-
Reaction: Stir the ylide solution at room temperature for 1 hour. Cool the solution back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-methyleneazetidine as a colorless oil.
Step 2: [2+2] Cycloaddition with Dichloroketene followed by Dechlorination
Caption: [2+2] Cycloaddition and dechlorination.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add activated zinc powder (4.0 eq) and anhydrous dioxane.
-
Ketene Generation and Cycloaddition: Cool the suspension to 0 °C. Add a solution of N-Boc-3-methyleneazetidine (1.0 eq) and trichloroacetyl chloride (2.0 eq) in anhydrous dioxane dropwise over 1 hour, maintaining the internal temperature between 25-30 °C. A slow exotherm may be observed. Crucial Note: Do not let the temperature exceed 30 °C to avoid deprotection of the Boc group.[3]
-
Reaction Monitoring: Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS.
-
Dechlorination: Cool the reaction mixture to 0 °C and add acetic acid (10 eq) dropwise. Stir the mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture through a pad of Celite and wash the pad with ethyl acetate. Wash the filtrate with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-azaspiro[3.3]heptan-6-one.
IV. References
-
Reddy, L. R., Waman, Y., Kallure, P., Nalivela, K. S., Begum, Z., Divya, T., & Kotturi, S. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(37), 5068–5071. [Link]
-
Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3350–3353. [Link]
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Grygorenko, O. O. (2017). Bicyclic Scaffolds in Medicinal Chemistry. Chemistry–A European Journal, 23(19), 4444-4460.
-
Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. Advances in Polymer Science, 62, 1-97.
-
Reddy, L. R., Waman, Y., Kallure, P., Nalivela, K. S., Begum, Z., Divya, T., & Kotturi, S. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(37), 5068-5071. [Link]
-
Xu, J. (2017). Synthesis of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 49, pp. 1-46). Springer, Cham.
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(75), 47589-47625. [Link]
-
Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3350–3353. [Link]
-
Reddy, L. R., Waman, Y., Kallure, P., Nalivela, K. S., Begum, Z., Divya, T., & Kotturi, S. (2019). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5857-5903. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature chemistry, 12(10), 898-905. [Link]
-
Reddy, L. R., Waman, Y., Kallure, P., Nalivela, K. S., Begum, Z., Divya, T., & Kotturi, S. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481-3484. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-553.
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. K. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Pharmaceutical Negative Results, 1-8.
-
de Fatima, A., & de Oliveira, A. C. (2023). Recent synthetic strategies of spiro-azetidin-2-one,-pyrrolidine,-indol (one) and-pyran derivatives-a review. RSC advances, 13(47), 33026-33054. [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(21), 6038-6042.
-
Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., & Wang, J. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & medicinal chemistry letters, 30(19), 127425. [Link]
-
Domainex. (2025). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
Wang, H., & Buchwald, S. L. (2021). Methods for the synthesis of azetidines. Nature Reviews Chemistry, 5(1), 23-39.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
MacMillan, D. W. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro (bicyclo [3.2. 0]) heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 143(34), 13589-13596.
-
Yoda, H., Takabe, K., & Tanaka, H. (2011). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Tetrahedron Letters, 52(33), 4274-4276.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Organic Syntheses. Azetidine. [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(21), 6038-6042. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [Link]
-
Shevchenko, N., et al. (2020). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 25(14), 3171. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthetic modification of the azetidine products. Nature chemistry, 12(10), 898-905. [Link]
-
Aggarwal, V. K., & Mykhailiuk, P. K. (2024). A strain-release driven spirocyclization of azabicyclo [1.1. 0] butyl ketones. Angewandte Chemie International Edition, e202404049.
Sources
Technical Support Center: Purification Strategies for Polar Azaspiro[3.3]heptane Derivatives
Welcome to the technical support center for the purification of polar azaspiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable, yet often tricky, building blocks. The inherent polarity and basicity of the azaspiro[3.3]heptane core demand carefully considered purification strategies to achieve high purity and yield.
This document moves beyond standard protocols to provide in-depth troubleshooting, answers to frequently asked questions, and detailed workflows grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of polar azaspiro[3.3]heptane derivatives in a practical question-and-answer format.
Question 1: My compound is streaking badly on a standard silica gel TLC plate and I get poor separation during column chromatography. What's happening and how can I fix it?
Probable Cause(s): This is the most common issue when working with basic nitrogen-containing compounds like azaspiro[3.3]heptanes. The root cause is a strong acid-base interaction between the basic amine functionality of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This interaction leads to non-ideal chromatographic behavior, including severe tailing (streaking) and, in some cases, irreversible adsorption of the compound to the column, resulting in low recovery.[1][2][3][4]
Recommended Solutions:
-
Mobile Phase Modification (The Quick Fix): The most immediate solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The TEA will preferentially interact with the acidic silanol groups, effectively "shielding" your compound from these problematic interactions.[1]
-
Ammonium Hydroxide: For very basic compounds, a mobile phase like DCM/MeOH/NH₄OH (e.g., 90:10:1) can be highly effective. The ammonia provides a strong competing base to prevent streaking.[2]
-
-
Change the Stationary Phase (The Robust Solution): If mobile phase modification is insufficient, or if your compound is sensitive to base, switching to a different stationary phase is the best approach.
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is pre-treated with amine groups, creating a mildly basic environment that repels basic compounds and promotes excellent peak shape without needing a mobile phase modifier.[1][2]
-
Basic or Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.[5] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Reversed-Phase (C18) Chromatography: For highly polar derivatives, reversed-phase chromatography can be effective. If retention is low, increasing the pH of the aqueous mobile phase (e.g., with ammonium bicarbonate or a small amount of TEA) can neutralize the amine, making it more hydrophobic and increasing its retention on the C18 phase.[4]
-
Question 2: My compound is highly water-soluble and doesn't retain on a C18 reversed-phase column. How can I purify it?
Probable Cause(s): Highly polar compounds, especially those that can be protonated at neutral pH, have very little affinity for the nonpolar C18 stationary phase. They will travel with the solvent front, resulting in no retention and no separation from other polar impurities or salts.
Recommended Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for purifying very polar molecules that are not retained in reversed-phase.[6]
-
Mechanism: HILIC utilizes a polar stationary phase (such as amine-bonded or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent (e.g., water). Water acts as the "strong" eluting solvent.[7] This setup allows for the retention and separation of highly polar compounds.
-
Starting Conditions: A typical starting point would be a gradient from 95:5 Acetonitrile:Water to 70:30 Acetonitrile:Water on an amine-functionalized column.
-
-
Ion-Exchange Chromatography (IEC): Since azaspiro[3.3]heptanes are basic, you can exploit their ability to become positively charged.
-
Method: Use a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge. Load your crude sample (dissolved in a low-ionic-strength solvent) onto the cartridge. The protonated amine will bind to the negatively charged sorbent. Wash away neutral and acidic impurities with a non-basic solvent (e.g., methanol). Finally, elute your purified compound using a solution containing a competing base, such as 2-5% ammonium hydroxide in methanol.[8][9]
-
Question 3: I've tried chromatography, but my yields are consistently low. Are there any non-chromatographic methods I can use?
Probable Cause(s): Low yields in chromatography can be due to irreversible adsorption on silica (as discussed in Question 1) or decomposition of sensitive compounds on the stationary phase. For larger scales, chromatography can also be cumbersome.
Recommended Solutions:
-
Salt Formation and Recrystallization: This is a classic, powerful, and scalable purification technique for amines.
-
Principle: Convert the basic free-amine form of your compound into a salt (e.g., hydrochloride, oxalate, or tartrate). Salts often have vastly different solubility profiles and are typically highly crystalline, making them ideal for purification by recrystallization.[10]
-
Procedure: Dissolve your crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of an acid (e.g., HCl in ether or a solution of oxalic acid in ethanol) dropwise. The salt will often precipitate out of the solution. This precipitate can then be collected and recrystallized from a suitable solvent system (e.g., Ethanol/Water, Methanol/Ether) to achieve high purity.[2] If one salt doesn't crystallize well, try a different counter-ion.[2]
-
-
Liquid-Liquid Extraction (Acid-Base Extraction): This can be a highly effective initial cleanup step to remove non-basic impurities.
-
Procedure: Dissolve your crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate). Extract this solution with an aqueous acid (e.g., 1M HCl). Your basic azaspiro[3.3]heptane will become protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH or solid K₂CO₃) until pH > 10. Your compound will now be in its neutral, free-base form. Finally, extract your purified product back into an organic solvent.
-
Purification Strategy Decision Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for approaching the purification of a novel polar azaspiro[3.3]heptane derivative.
Caption: A decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is generally the best starting point for these compounds? For moderately polar azaspiro[3.3]heptane derivatives, normal-phase chromatography on an amine-functionalized silica column is often the most successful starting point.[1] It directly addresses the basicity of the analyte, leading to better peak shapes and reproducibility without the need to constantly optimize a mobile phase modifier.
Q2: Can I use a protecting group to make purification easier? Yes, protecting the amine nitrogen (e.g., with a Boc or Cbz group) will make the molecule significantly less polar and non-basic, which typically simplifies purification on standard silica gel.[2] However, this adds two steps to your synthesis (protection and deprotection), which may introduce new impurities and lower the overall yield. This strategy is best reserved for particularly difficult separations where other methods have failed.[2]
Q3: My compound seems to decompose on the silica column even with TEA. What should I do? If you suspect compound instability on silica, you should avoid it entirely. Switch to a more inert stationary phase like basic alumina or consider reversed-phase chromatography. Alternatively, non-chromatographic methods like recrystallization or extraction are strongly recommended to avoid degradation.
Data & Protocols
Table 1: Comparison of Chromatographic Stationary Phases
| Stationary Phase | Separation Principle | Advantages | Disadvantages & Considerations |
| Standard Silica Gel | Adsorption (Polarity) | Inexpensive, widely available. | Acidic surface causes peak tailing and potential degradation of basic compounds.[4] |
| Amine-Functionalized Silica | Normal-Phase / HILIC | Excellent peak shape for amines, no need for basic modifiers, can be used in HILIC mode.[1][7] | More expensive than standard silica. |
| Alumina (Neutral/Basic) | Adsorption (Polarity) | Good for acid-sensitive basic compounds.[5] | Can have different selectivity than silica; activity can vary with water content. |
| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Good for polar compounds, often provides high resolution. | Very polar compounds may not retain; mobile phase pH must be controlled for reproducible results.[2] |
Protocol 1: Purification via Cation-Exchange Solid-Phase Extraction (SPE)
This protocol is ideal for selectively capturing your basic product from a mixture of neutral or acidic impurities.
Caption: Workflow for solid-phase extraction purification.
Step-by-Step Methodology:
-
Select Cartridge: Choose a strong cation exchange (SCX) SPE cartridge with a bed weight appropriate for your sample amount (e.g., a 1g cartridge for up to 100mg of crude material).
-
Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of the solvent used to dissolve your sample (e.g., water or methanol). Do not let the cartridge run dry.
-
Loading: Dissolve your crude product in a small volume of a suitable solvent (e.g., methanol, water, or DCM). The pH should be neutral or slightly acidic to ensure the amine is protonated. Apply the solution to the top of the conditioned cartridge and allow it to slowly pass through.
-
Washing: Wash the cartridge with 3-5 column volumes of methanol to elute any unbound, non-basic impurities. Collect this fraction and analyze by TLC or LC-MS to ensure no product is lost.
-
Elution: Elute your purified azaspiro[3.3]heptane derivative by passing 2-3 column volumes of a basic solution (e.g., 2% ammonium hydroxide in methanol) through the cartridge. This basic solution will neutralize your compound, releasing it from the sorbent.
-
Analysis & Evaporation: Collect the elution fraction and confirm its purity by TLC or LC-MS. Evaporate the solvent under reduced pressure to obtain the purified product.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Stepanov, A. A., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. figshare. [Link]
-
Stepanov, A. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA. [Link]
-
Barbarin, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit User Discussion. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Stepanov, A. A., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2020). 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
ResearchGate User Discussion. (2018, April 25). For highly polar compound, how to do the purification?[Link]
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Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Recrystallization. (n.d.). University of California, Irvine. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Baumann, M., & Donnelly, K. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
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Technical Support Center: Optimizing N-Alkylation of 5-Amino-2-azaspiro[3.3]heptane
Welcome to the technical support center for the functionalization of spirocyclic scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 5-amino-2-azaspiro[3.3]heptane and seeking to improve the yield and selectivity of its N-alkylation. The unique structure of this scaffold, containing both a primary and a secondary amine, presents specific challenges that require a well-defined strategic approach. This document provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind our recommendations.
The 2-azaspiro[3.3]heptane framework is increasingly recognized as a valuable bioisostere for piperidine in drug design, offering improved physicochemical properties such as enhanced metabolic stability and aqueous solubility.[1] Functionalization via N-alkylation is a critical step in exploring the structure-activity relationship (SAR) of novel drug candidates.[2] However, achieving high yields of the desired mono-alkylated product requires careful control over selectivity and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of 5-amino-2-azaspiro[3.3]heptane in a practical question-and-answer format.
Q1: I'm getting a mixture of products alkylated at both the C5-primary amine and the N2-secondary amine. How do I achieve selectivity?
This is the most critical challenge. The relative nucleophilicity of the two nitrogen atoms is similar enough that direct alkylation of the unprotected scaffold will almost always lead to a mixture of products that is difficult to separate. The solution is a robust protecting group strategy.[3]
Core Strategy: Orthogonal Protection
You must selectively protect one amine while you functionalize the other. The choice of which amine to protect depends on your synthetic target.
-
To Alkylate the C5-Primary Amine: The secondary amine at the N2 position must be protected. The tert-butoxycarbonyl (Boc) group is the most common and effective choice due to its stability under a wide range of alkylation conditions and its straightforward removal under acidic conditions.[4][5]
-
To Alkylate the N2-Secondary Amine: The primary amine at the C5 position must be protected. A benzyl group (Bn) or a specially designed protecting group like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) could be considered, although protecting the N2-amine is more common in literature.
The following workflow illustrates the decision-making process for selective alkylation.
Caption: Workflow for selective N-alkylation of 5-amino-2-azaspiro[3.3]heptane.
Q2: My reaction yield is very low, with significant unreacted starting material. What are the primary causes and solutions?
Low conversion is a common hurdle. Assuming you have protected the non-target amine, the issue likely lies in the reaction conditions or reagent choice.
Troubleshooting Low Conversion
| Potential Cause | Explanation & Solution |
| Poor Alkylating Agent Reactivity | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a hindered amine, the reaction may be too sluggish. Solution: Switch to the corresponding alkyl bromide or iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction of alkyl chlorides or bromides via the Finkelstein reaction.[6] |
| Inappropriate Base | The base must be strong enough to deprotonate the amine (or the resulting ammonium salt) but should not promote side reactions like elimination of the alkyl halide. Solution: For direct alkylation, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) are standard. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. Cesium bases can sometimes offer superior results for selective mono-alkylation.[7][8] |
| Incorrect Solvent Choice | The solvent must fully dissolve the reactants and facilitate the desired mechanism (typically S(_N)2). Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for direct alkylation with halides.[6][8] For reductive amination, solvents like dichloromethane (DCM), dichloroethane (DCE), or THF are effective.[9] |
| Insufficient Temperature | S(_N)2 reactions with sterically hindered amines or less reactive alkyl halides often require thermal energy. Solution: Gradually increase the reaction temperature, starting from room temperature up to 60-80 °C, while monitoring for byproduct formation via TLC or LC-MS. Microwave-assisted protocols can also significantly accelerate these reactions.[9] |
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q3 [label="Is the solvent optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action3 [label="Switch to polar aprotic:\nDMF, Acetonitrile, DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q4 [label="Is the temperature sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action4 [label="Increase temperature (e.g., 60-80 °C)\nConsider microwave heating", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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start -> q1; q1 -> q2 [label=" Yes "]; q1 -> action1 [label=" No "]; action1 -> q2;
q2 -> q3 [label=" Yes "]; q2 -> action2 [label=" No "]; action2 -> q3;
q3 -> q4 [label=" Yes "]; q3 -> action3 [label=" No "]; action3 -> q4;
q4 -> end [label=" Yes "]; q4 -> action4 [label=" No "]; action4 -> end; }
Caption: Decision tree for troubleshooting low N-alkylation yield.
Q3: I'm trying to achieve mono-alkylation, but I'm seeing significant di-alkylation byproducts. How can I suppress this?
Overalkylation is a classic problem because the mono-alkylated amine product is often more nucleophilic than the starting amine.[7][10] This is particularly true for primary amines.
Strategies to Promote Mono-alkylation:
-
Reductive Amination: This is the most reliable method for achieving selective mono-alkylation.[9][11] The reaction proceeds by forming an iminium ion between the amine and an aldehyde/ketone, which is then reduced in situ. Since the resulting secondary amine is less reactive towards forming another iminium ion under controlled conditions, overalkylation is minimized.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent as it is mild and selective for the iminium ion over the carbonyl starting material.[9][12]
-
Stoichiometry Control (for Direct Alkylation): Use a large excess of the amine starting material relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the alkylating agent reacting with the more abundant starting amine.[7] This is often not practical for valuable or late-stage intermediates.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise via a syringe pump over several hours maintains a low concentration, reducing the probability of the product amine reacting a second time.[7]
Recommended Experimental Protocols
The following protocols are optimized for the selective N-alkylation of 5-amino-2-azaspiro[3.3]heptane. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Boc Protection of the N2-Secondary Amine
This step is crucial before attempting to alkylate the C5-primary amine.
-
Reaction Setup: Dissolve 5-amino-2-azaspiro[3.3]heptane (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (1.2 equiv). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate is often pure enough for the next step, or can be purified by flash column chromatography.
Protocol 2: N-Alkylation of C5-Amine via Reductive Amination (Post-Protection)
This is the preferred method for high-yield, selective mono-alkylation.
-
Reaction Setup: Dissolve the Boc-protected amine from Protocol 1 (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the solution in portions at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the imine intermediate is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the N2-Boc Group
The final step to reveal the N-alkylated product.
-
Reaction Setup: Dissolve the purified, Boc-protected product in DCM (approx. 0.1 M).
-
Deprotection: Add an excess of trifluoroacetic acid (TFA, 5-10 equiv) or a 4 M solution of HCl in dioxane.
-
Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding TFA or HCl salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 2 M NaOH) to pH > 12, and extract with an organic solvent like DCM. Dry and concentrate to yield the final product.
Alternative Advanced Methods
For certain substrates, particularly for N-arylation or when other methods fail, consider the following:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, especially with aryl or heteroaryl halides.[13][14][15] This method requires careful selection of the palladium precursor, ligand, and base, but offers broad substrate scope.[16][17]
-
"Borrowing Hydrogen" Catalysis: A green chemistry approach using alcohols as alkylating agents with ruthenium or iridium catalysts.[7][18] This method avoids the use of alkyl halides and produces water as the only byproduct.
References
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- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- Optimizing reaction conditions for N-alkylation of amines. BenchChem.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
- Buchwald–Hartwig amination. Grokipedia.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Protecting Groups. University of California, Irvine.
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. ACS Publications. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Reaction conditions for N-alkylation. ResearchGate. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
-
Tips & Tricks: Protecting Groups. University of Rochester. Available at: [Link]
-
Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship.org. Available at: [Link]
-
Methods for the direct N‐alkylation of amines. ResearchGate. Available at: [Link]
-
On-DNA Reductive Amination and Alkylation. PubMed. Available at: [Link]
-
Methods for the N‐alkylation and reductive N‐alkylation of amines. ResearchGate. Available at: [Link]
-
Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]
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Technical Support Guide: Troubleshooting Poor Solubility of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and technical insights for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. Our approach is rooted in foundational physicochemical principles to empower users to make informed decisions during their experimental workflow.
Section 1: Understanding the Physicochemical Properties
Q1: Why is 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane poorly soluble in neutral aqueous solutions?
A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure, which contains both highly hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The primary contributor to its insolubility is the large, nonpolar diphenylmethyl group (also known as a benzhydryl group). This bulky, lipophilic moiety dominates the molecule's character, causing it to resist dissolution in polar solvents like water. Molecules with high molecular weight and significant hydrophobic regions are often crystalline solids, sometimes referred to as "brick-dust" compounds, which require substantial energy to break their crystal lattice and solvate.[1][2]
-
Hydrophilic Character: The molecule possesses two key hydrophilic points: the primary amino group (-NH2) on the spirocyclic core and the tertiary amine nitrogen within the azaspiro ring. In neutral water, these amine groups are in their "free base" form.[3] While the lone pair of electrons on the nitrogen atoms can form hydrogen bonds with water, this interaction is not strong enough to overcome the hydrophobicity of the diphenylmethyl group.[3][4]
-
The Azaspiro[3.3]heptane Core: While some azaspiro[3.3]heptane scaffolds are known to improve aqueous solubility compared to other cyclic systems, this benefit is negated by the large, hydrophobic diphenylmethyl substituent in this specific derivative.[5][6]
The interplay between the dominant hydrophobic group and the uncharged basic amine group is the root cause of the solubility challenge.
Section 2: Systematic Troubleshooting Workflow
Navigating solubility issues requires a logical, stepwise approach. The following workflow is designed to efficiently identify an effective solubilization strategy, starting with the simplest and most common techniques.
Caption: A systematic workflow for troubleshooting the solubility of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
Section 3: Detailed Protocols and Methodologies
Step 1: pH Adjustment (The Primary Approach)
Q2: How can I use pH to dramatically improve the solubility of this compound?
A: By lowering the pH of the solvent. The amine groups in the molecule are basic and will accept a proton (H+) from an acid to form a positively charged ammonium salt.[7] This salt form is an ion and is typically many orders of magnitude more soluble in water than the neutral free base.[] This is the most effective initial strategy for this class of compounds.
Caption: The equilibrium between the poorly soluble free base and the highly soluble protonated salt form.
Experimental Protocol: Preparation of an Acidic Stock Solution
-
Objective: To prepare a 10 mM stock solution in an acidic buffer.
-
Materials:
-
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
-
1N Hydrochloric Acid (HCl)
-
Deionized Water
-
Vortex mixer and/or sonicator
-
Calibrated pH meter
-
-
Methodology:
-
Weigh Compound: Accurately weigh the amount of the compound required for your target concentration and volume. Example: For 10 mL of a 10 mM solution (MW ~292.4 g/mol ), weigh 2.92 mg.
-
Add Acid: To the vial containing the compound, add a volume of 1N HCl equivalent to at least 1-2 molar equivalents of the compound. This ensures sufficient protons are available for salt formation.
-
Add Solvent: Add approximately 90% of the final required volume of deionized water.
-
Promote Dissolution: Cap the vial and vortex vigorously. If the solid persists, place the vial in a bath sonicator for 5-15 minutes. Gentle warming (37°C) can also be applied, but monitor for any signs of degradation.
-
Final Volume & pH Check: Once fully dissolved, add deionized water to reach the final target volume. The solution should be clear. Measure the final pH to ensure it is acidic (typically pH 2-4).
-
Step 2: Co-solvent Systems
Q3: pH adjustment helped, but I need a higher concentration, or the compound is for a cell-based assay where low pH is toxic. What should I do?
A: Use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic diphenylmethyl group to enter solution.[][9][10] This is a very common strategy for poorly soluble drugs.[11][12]
Table 1: Common Co-solvents for Initial Screening
| Co-solvent | Starting Concentration (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50% | Powerful solvent, but can be toxic to cells at >0.5%. Use with caution. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, commonly used in formulations. Can be viscous. |
| Ethanol (EtOH) | 10-50% | Good solvent, but can be volatile and may affect protein structure in some assays. |
| Propylene Glycol (PG) | 10-40% | Common pharmaceutical solvent with low toxicity. |
Experimental Protocol: Preparation of a Co-solvent Stock Solution
-
Objective: To prepare a 50 mM stock solution in 50% PEG 400.
-
Methodology:
-
Weigh Compound: Weigh the required amount of the compound into a vial.
-
Add Co-solvent: Add a volume of PEG 400 equal to half the desired final volume.
-
Dissolve: Vortex or sonicate until the compound is fully dissolved in the pure co-solvent.
-
Add Aqueous Phase: Slowly add the aqueous phase (e.g., water or buffer) dropwise while vortexing to bring the solution to the final volume. Adding the aqueous component too quickly can cause the compound to precipitate.
-
Step 3: The Combination Approach
Q4: Can I combine pH adjustment and co-solvents for maximum effect?
A: Yes, this is a highly effective and synergistic strategy.[11][12] By first dissolving the compound in a small amount of an organic co-solvent and then diluting it into an acidic aqueous buffer, you address both the hydrophobic and hydrophilic challenges simultaneously.
Experimental Protocol: Combination Method
-
Objective: To prepare a high-concentration stock that remains soluble upon further dilution into an experimental buffer.
-
Methodology:
-
Initial Dissolution: Weigh the compound and dissolve it in the smallest practical volume of 100% DMSO (e.g., to make a 100-200 mM stock). Ensure it is fully dissolved.
-
Dilution into Acidic Buffer: Prepare the final desired buffer (e.g., PBS adjusted to pH 5.0).
-
Final Dilution: While vortexing the acidic buffer, slowly add the DMSO stock to reach the final target concentration. This method minimizes the risk of precipitation.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: I dissolved my compound in 100% DMSO, but it crashed out when I added it to my cell culture media. Why?
-
A: This is a classic problem of solvent-shifting. The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment. The DMSO concentration in your final dilution was too low to keep it in solution. To fix this, you should dilute your DMSO stock into a more "hospitable" acidic buffer first, or use a combination of co-solvents and pH adjustment as described above.
-
-
Q: What is the best acid to use for pH adjustment?
-
A: For most in vitro experiments, 1N HCl is preferred because it is simple and chloride ions are generally biocompatible. For in vivo formulations or specific assays, organic acids like citric acid or tartaric acid can be used to create buffered systems that are less harsh and can help maintain the pH.
-
-
Q: How do I determine the maximum solubility (Smax)?
-
A: This is determined empirically. Add a known excess of your compound to a fixed volume of the solvent system you are testing. Stir or shake the suspension at a constant temperature for 24 hours to ensure equilibrium is reached. Afterward, filter the suspension through a 0.22 µm filter to remove undissolved solid and measure the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Q: My compound appears to degrade at very low pH. What are my options?
-
A: If you suspect acid-catalyzed hydrolysis or degradation, you must find a compromise pH that is low enough to achieve solubility but high enough to maintain stability. Try adjusting the pH to 4, 5, or 6 instead of <3. Alternatively, rely more heavily on co-solvents, surfactants (e.g., 0.1% Tween-80), or complexing agents like cyclodextrins, which do not require extreme pH.[13][14]
-
References
-
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. The Pharma Times. [Link]
-
DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Mir, M. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Lexico. (2025, December 23). Co-solvent: Significance and symbolism. Lexico. [Link]
-
Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. [Link]
-
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. [Link]
-
Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(11), 1258-1270. [Link]
-
LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. [Link]
-
Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. AAPS PharmSciTech, 12(1), 316-323. [Link]
-
Study.com. (n.d.). When added to water, soluble amines will.... [Link]
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Soderberg, T. (n.d.). 5.3 Amine Protonation. In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
Kumar, S., & Singh, P. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 40-49. [Link]
-
Müller, R. H., & Junghanns, J. U. A. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8. [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.S: Amines and Heterocycles (Summary). [Link]
-
Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
Sources
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- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. pharmtech.com [pharmtech.com]
"stability issues of the diphenylmethyl protecting group in acidic conditions"
Technical Support Center: Diphenylmethyl (DPM) Protecting Group
Welcome to the technical support guide for the diphenylmethyl (DPM) protecting group. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of using the DPM group, with a specific focus on its stability and cleavage under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the diphenylmethyl (DPM) group and what are its primary applications?
The diphenylmethyl (DPM) group, also known as benzhydryl (Bh), is a sterically bulky protecting group used primarily for alcohols, carboxylic acids, and amines.[1][2] Its significant steric hindrance provides robust protection under a wide variety of reaction conditions, including basic and mildly acidic environments.[1][3] The DPM group is often selected for its unique cleavage profile, which relies on the formation of a highly stabilized carbocation, allowing for deprotection under specific acidic or hydrogenolytic conditions.[1]
Q2: What is the chemical mechanism behind the acidic cleavage of a DPM ether?
The acid-catalyzed cleavage of a DPM ether proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[4][5][6] The reaction is initiated by the protonation of the ether oxygen by a strong acid, which transforms the hydroxyl moiety into a good leaving group (ROH).[6][7] The subsequent departure of the alcohol is the rate-determining step and results in the formation of a diphenylmethyl carbocation.[4][5] This carbocation is exceptionally stable because the positive charge is extensively delocalized across the two phenyl rings through resonance.[8][9][10] The highly reactive carbocation is then rapidly trapped by a nucleophile (a "scavenger" or the conjugate base of the acid) to form a stable byproduct.
Q3: How does the DPM group's acid stability compare to other common protecting groups like Boc and Trityl?
The stability of these groups to acid is directly related to the stability of the carbocation formed upon their departure.
-
Trityl (Tr) is significantly more acid-labile than DPM because the triphenylmethyl carbocation is even more stabilized by resonance across three phenyl rings.[10]
-
tert-Butyloxycarbonyl (Boc) is also highly acid-labile, readily cleaved by moderate concentrations of trifluoroacetic acid (TFA).[11]
-
Diphenylmethyl (DPM) is generally more stable than both Trityl and Boc. It requires stronger acidic conditions (e.g., higher concentrations of TFA, elevated temperatures, or longer reaction times) for efficient removal.[1][3]
This hierarchy allows for "orthogonal" deprotection strategies. For instance, a Boc group can often be removed selectively in the presence of a DPM group by carefully controlling the acid concentration and temperature. However, this selectivity is not absolute and is highly substrate-dependent.[1]
Troubleshooting Guide for DPM Deprotection
Issue 1: Incomplete or Stalled Deprotection Reaction
You observe a significant amount of starting material remaining by TLC or LC-MS analysis even after the standard reaction time.
-
Potential Cause A: Insufficient Acid Strength or Concentration. The protonation of the ether is a required first step. If the acid is too weak or too dilute, this equilibrium will not favor the protonated intermediate, slowing the reaction.
-
Solution: Gradually increase the concentration of the acid (e.g., move from 20% TFA in Dichloromethane (DCM) to 50% or even 95% TFA). If using a weaker acid like acetic acid, consider switching to a stronger alternative.[3]
-
-
Potential Cause B: Low Reaction Temperature. The cleavage of the C-O bond to form the carbocation has an energy barrier. Insufficient thermal energy can cause the reaction to stall.
-
Solution: If room temperature is ineffective, consider gently heating the reaction to 30-40°C. Monitor the reaction closely, as higher temperatures can promote side reactions.[3]
-
-
Potential Cause C: Basic Impurities. If your substrate or solvent contains basic impurities (e.g., residual amines from a previous step), they will neutralize the acid catalyst, rendering it ineffective.
-
Solution: Ensure your starting material is purified and that you are using anhydrous, high-purity solvents. An acid-base extraction of the substrate before the deprotection step may be necessary.
-
Issue 2: Formation of Unidentified Side Products
Your analysis shows the consumption of starting material but the formation of multiple new spots or peaks instead of the desired product.
-
Potential Cause A: Trapping of the DPM Carbocation by the Substrate. The diphenylmethyl carbocation is a powerful electrophile. If your substrate contains electron-rich aromatic rings or other nucleophilic sites, the carbocation can re-attach to the molecule at a different position (intramolecular Friedel-Crafts alkylation) or react with another molecule of substrate (intermolecularly).
-
Solution: Use a Carbocation Scavenger. Introduce a nucleophile that can irreversibly trap the DPM cation. Common and effective scavengers include triethylsilane (TES), which traps the cation as diphenylmethane, or water/anisole, which can also serve this purpose.[12] A typical cocktail is 95:2.5:2.5 TFA:H₂O:TES.
-
-
Potential Cause B: Degradation of Other Functional Groups. The harsh acidic conditions required for DPM cleavage may be degrading other sensitive functionalities in your molecule.
-
Solution: Screen milder deprotection conditions (lower acid concentration, lower temperature). If acid lability is a persistent issue, consider an alternative deprotection method altogether, such as catalytic hydrogenolysis (e.g., Pd/C with H₂ or a hydrogen donor like ammonium formate), provided your molecule is stable to reductive conditions.[1]
-
Table 1: DPM Ether Stability Under Various Acidic Conditions
| Acidic Reagent | Concentration | Temperature (°C) | Typical Outcome | Citation |
| Acetic Acid | 80% in H₂O | Room Temp | Generally stable, no reaction overnight. | [3] |
| Acetic Acid | 80% in H₂O | 80 | Degradation begins after several hours. | [3] |
| Trichloroacetic Acid | 3% in DCE | Room Temp | Very slow cleavage (~50% after 6 hours). | [3] |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0 - Room Temp | Common conditions for cleavage; time varies. | [1][11][12] |
| Trifluoroacetic Acid (TFA) | 95% (neat or w/ scavengers) | Room Temp | Rapid cleavage, but higher risk of side reactions. | [12][13] |
Experimental Protocols & Workflows
Protocol 1: Standard DPM Deprotection using TFA with a Scavenger
This protocol provides a general starting point for the cleavage of a DPM ether.
-
Preparation: Dissolve the DPM-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) and Triethylsilane (TES). A common ratio is 95:5 (v/v) TFA:TES. Add the cleavage cocktail to the stirring substrate solution (e.g., add an equal volume of cocktail to the DCM solution, resulting in ~50% TFA concentration).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The starting material should be consumed, and a new, more polar spot corresponding to the deprotected alcohol should appear.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.
-
Purification: The crude residue can be co-evaporated with toluene to remove residual TFA. The deprotected product can then be purified by flash column chromatography, recrystallization, or an appropriate extraction procedure.
Troubleshooting Workflow
This decision tree can help guide your experimental approach when facing challenges with DPM deprotection.
References
-
J. R. V. D. Eycken, et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8528-8541. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Quora. (2018). What are the resonance structures of methyl diphenyl carbocation?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
-
Quora. (2017). Which is more stable, triphenyl carbocation or diphenyl methyl carbocation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
ResearchGate. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Retrieved from [Link]
-
K. Tani, et al. (2017). Acidic Solvent-free Removal of Amine-protecting Diphenylmethyl Groups in the Presence of Camphorsulfonic Acid. Chemistry Letters, 46(9), 1331-1333. [Link]
-
Master Organic Chemistry. (2012). 3 Factors That Influence Carbocation Stability. [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. Preparation of Diphenylmethyl Esters and Ethers of Unprotected Amino Acids and β-Hydroxy-α-amino Acids / Synthesis, 1987 [sci-hub.box]
- 3. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Welcome to the technical support center for the scale-up synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and process development professionals. 5-Amino-2-azaspiro[3.3]heptane derivatives are valuable scaffolds in drug discovery, prized for their rigid, three-dimensional structure that allows for precise vectorization of substituents and can lead to improved metabolic stability and target engagement.[1][2] The diphenylmethyl (benzhydryl) group is a common bulky N-protecting group that can also impart specific pharmacological properties.
This document provides a plausible, robust synthetic pathway and addresses common challenges encountered during scale-up, presented in a practical question-and-answer format.
Proposed Synthetic Pathway
The multi-step synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane requires careful control over each transformation. The proposed pathway begins with the formation of a key intermediate, 2-oxa-6-azaspiro[3.3]heptane, which is then elaborated to the final product. This strategy is adapted from established methods for constructing functionalized azaspiro[3.3]heptane cores.[3][4]
Caption: Proposed multi-step synthesis workflow.
Frequently Asked Questions & Troubleshooting Guide
This section is organized by the synthetic steps outlined above.
Part 1: Spirocycle Formation & Functionalization (Step 1)
Question: We are observing low yields during the formation of the initial 2-benzyl-2-azaspiro[3.3]heptane core. What are the likely causes and solutions?
Answer: Low yields in this step often trace back to two main issues: inefficient cyclization or competing side reactions.
-
Inefficient Cyclization: The double alkylation of benzylamine with a dihalo-precursor to form the azetidine ring is the critical step. On a larger scale, ensure adequate mixing to maintain homogeneity. The choice of base and solvent is crucial; a non-nucleophilic base like potassium carbonate or DIEA is preferred to avoid competing reactions. Using a solvent like DMF or acetonitrile at elevated temperatures (e.g., 80-100 °C) can improve reaction rates, but must be monitored to prevent decomposition.[5]
-
Side Reactions: The primary side reaction is polymerization of the dihalo starting material or intermolecular reactions between the mono-alkylated intermediate and another molecule of the starting material. To mitigate this, consider using high-dilution conditions during the reaction, where the starting materials are added slowly and simultaneously to a large volume of solvent. This favors the intramolecular cyclization.
-
Purification: The subsequent oxidation to the ketone can be challenging. Ensure complete removal of the chromium salts from the Jones oxidation, as residual oxidant can degrade the product. An alternative, milder oxidation like a Swern or Dess-Martin oxidation might be considered, although these can be less cost-effective at scale.
Question: How can we reliably monitor the progress of the initial cyclization reaction?
Answer: Effective reaction monitoring is key to optimization and scale-up. We recommend a multi-pronged approach:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and stain with ninhydrin. The starting benzylamine will show a distinct spot, which should be consumed as the reaction progresses. The product, a tertiary amine, will not stain with ninhydrin, providing a clear endpoint.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will allow you to track the disappearance of starting materials and the appearance of the desired product mass, as well as identify potential side-products like the mono-alkylated intermediate or oligomers.
Part 2: Reductive Amination (Step 2)
Question: Our reductive amination to form the 5-amino intermediate is sluggish and produces significant amounts of the corresponding alcohol byproduct. How can we improve this?
Answer: This is a classic issue in reductive amination, pointing towards premature reduction of the ketone before imine formation.
-
Control of pH: The formation of the imine/enamine intermediate is acid-catalyzed but the reducing agent, sodium cyanoborohydride (NaBH₃CN), is unstable at low pH. The reaction should be maintained at a pH of 6-7. Acetic acid is often used as a catalyst, but its amount must be carefully controlled.[5]
-
Order of Addition: First, stir the ketone, ammonium acetate, and solvent (methanol is common) for a period (e.g., 1-2 hours) to allow for imine formation equilibrium to be established before adding the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent alternative to NaBH₃CN. It is milder and does not require strict pH control, often providing cleaner reactions with fewer alcohol byproducts. It is particularly effective for large-scale operations.[5]
-
Ammonia Source: Using a large excess of ammonium acetate helps drive the equilibrium towards the imine.
Part 3: N-Debenzylation & N-Diphenylmethylation (Steps 3 & 4)
Question: The catalytic hydrogenation to remove the N-benzyl group (Step 3) has stalled. What troubleshooting steps should we take?
Answer: Catalyst poisoning is the most common reason for stalled hydrogenations.
-
Catalyst Quality: Ensure you are using a high-quality Palladium on Carbon (Pd/C) catalyst. A 10 wt% catalyst loading is standard, but a higher loading (up to 20%) or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.
-
Substrate Purity: The substrate from the previous step must be meticulously purified. Trace impurities, especially those containing sulfur or residual chromium salts, are potent catalyst poisons. Passing the substrate through a plug of silica or activated carbon before hydrogenation can be beneficial.
-
Reaction Conditions: Ensure the system is properly flushed of air and maintained under a positive pressure of hydrogen (50-60 psi is typical). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. The addition of a small amount of acid (e.g., HCl in ethanol) can sometimes accelerate the reaction by protonating the amine, making the benzyl C-N bond more susceptible to cleavage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: N-Debenzhydrylation of 2-Azaspiro[3.3]heptanes
Welcome to the technical support center for the N-debenzhydrylation of 2-azaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the N-benzhydryl (diphenylmethyl) protecting group from the highly strained and synthetically valuable 2-azaspiro[3.3]heptane scaffold. Due to the inherent ring strain of this spirocyclic system, deprotection can be a significant challenge, often leading to undesired ring-opening byproducts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful deprotection while preserving the integrity of the azaspiro[3.3]heptane core.
Understanding the Challenge: Ring Strain and Reactivity
The 2-azaspiro[3.3]heptane motif is a popular bioisostere for piperidine in medicinal chemistry, offering unique three-dimensional diversity. However, the two fused four-membered rings result in significant ring strain, making the system susceptible to nucleophilic attack and ring-opening, particularly when the azetidine nitrogen is protonated or activated. The N-benzhydryl group, while a robust protecting group, can be challenging to remove under standard conditions without triggering this undesired reactivity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-debenzhydrylation of 2-azaspiro[3.3]heptanes in a question-and-answer format.
Question 1: My N-debenzhydrylation reaction is sluggish, with a significant amount of starting material remaining even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a sluggish reaction:
-
Insufficient Catalyst Activity: The palladium catalyst may be of low quality or have reduced activity. It is crucial to use a high-quality, fresh catalyst.
-
Poor Hydrogenation Conditions: In the case of catalytic hydrogenation, inadequate hydrogen pressure or inefficient stirring can limit the reaction rate.
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the substrate to the catalyst surface.
Troubleshooting Steps:
-
Catalyst Evaluation:
-
Use a fresh batch of high-quality palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
-
Consider using a higher catalyst loading (e.g., 20-50 mol%).
-
-
Optimize Hydrogenation Parameters:
-
If using hydrogen gas, increase the pressure (e.g., 50-100 psi).
-
Ensure vigorous stirring to maintain a good suspension of the catalyst.
-
-
Consider Transfer Hydrogenolysis:
-
Switch to catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate or formic acid.[1] This method can sometimes be more effective for sterically hindered substrates.
-
Question 2: I am observing a significant amount of a byproduct with a different molecular weight, suggesting ring-opening of the 2-azaspiro[3.3]heptane core. What is causing this and how can I prevent it?
Answer:
Ring-opening is the most common and challenging side reaction during the N-debenzhydrylation of strained azetidines. The primary cause is the protonation or Lewis acid activation of the azetidine nitrogen, which makes the ring susceptible to nucleophilic attack.
Mechanism of Ring Opening:
Under acidic conditions, which can be generated from the use of certain hydrogen sources or additives, the azetidine nitrogen is protonated. This enhances the electrophilicity of the ring carbons, making them prone to attack by nucleophiles present in the reaction mixture (e.g., solvent, counter-ions), leading to cleavage of a C-N bond. Lewis acids can also coordinate to the nitrogen and promote ring-opening. The benzhydryl cation formed during deprotection can also contribute to an acidic environment.
DOT Diagram: Proposed Mechanism of Acid-Catalyzed Ring Opening
Caption: Proposed mechanism of acid-catalyzed ring opening.
Strategies to Minimize Ring Opening:
-
Avoid Acidic Conditions:
-
If using catalytic transfer hydrogenolysis with ammonium formate, ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like proton sponge can be beneficial.
-
Be cautious with solvents that can generate acidic species (e.g., some grades of methanol).
-
-
Milder Deprotection Methods:
-
Ozone-mediated cleavage: As demonstrated for N-benzhydryl aziridines, ozonolysis can be a viable alternative to hydrogenolysis for cleaving the benzhydryl group without causing ring opening.[2]
-
Photochemical cleavage: For certain substrates, photochemical methods might offer a milder alternative.
-
-
Choice of Catalyst and Reaction Conditions:
-
For catalytic hydrogenation, Pearlman's catalyst (Pd(OH)₂/C) is sometimes milder than Pd/C and can be more effective in preventing ring opening.
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Question 3: My deprotection reaction works, but the isolated yield of the free 2-azaspiro[3.3]heptane is consistently low. What are the potential reasons for this?
Answer:
Low isolated yield can be due to several factors beyond ring-opening:
-
Product Volatility: The free 2-azaspiro[3.3]heptane may be volatile, leading to loss during solvent removal.
-
Work-up Issues: The product might be partially soluble in the aqueous phase during extraction, especially if it is protonated.
-
Adsorption onto Catalyst: The free amine product can adsorb onto the palladium catalyst, leading to losses during filtration.
Troubleshooting Steps for Low Yield:
-
Careful Work-up:
-
When removing the solvent, use a rotary evaporator at low temperature and pressure.
-
During aqueous extraction, ensure the aqueous layer is thoroughly back-extracted with an organic solvent after basification.
-
-
Thorough Catalyst Washing:
-
After filtering off the catalyst, wash the filter cake extensively with a polar solvent (e.g., methanol, ethanol) to recover any adsorbed product.
-
-
In-situ Protection:
-
After the deprotection is complete, consider adding an agent to protect the newly formed free amine in-situ (e.g., Boc-anhydride) before work-up. This can improve the ease of isolation and handling of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-debenzhydrylation of 2-azaspiro[3.3]heptanes?
A1: The most commonly attempted method is catalytic hydrogenation using palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) with a hydrogen source. Catalytic transfer hydrogenolysis using ammonium formate or formic acid as the hydrogen donor is another popular approach.[1] However, as highlighted in the troubleshooting guide, these methods carry a significant risk of ring-opening for this strained system.
Q2: Are there alternative protecting groups for the 2-azaspiro[3.3]heptane nitrogen that are easier to remove without causing ring opening?
A2: Yes, considering alternative protecting groups is a prudent strategy. Some options include:
-
Benzyl (Bn) group: While still requiring hydrogenolysis for removal, the benzyl group is generally more labile than the benzhydryl group and may be cleaved under milder conditions.
-
Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The Boc group is readily removed under acidic conditions (though care must be taken to avoid ring opening), while the Cbz group can be removed by hydrogenolysis, often under milder conditions than those required for N-benzhydryl cleavage.
-
Allyl group: This group can be removed under mild, palladium-catalyzed conditions that are typically orthogonal to many other functional groups.
Q3: Can Lewis acids be used for N-debenzhydrylation of 2-azaspiro[3.3]heptanes?
A3: The use of Lewis acids for N-debenzhydrylation of this system is strongly discouraged. Lewis acids are known to promote the ring-opening of strained azetidines, including 1-benzhydrylazetidine-3-ol.[3]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis using Ammonium Formate (Proceed with Caution)
This protocol is a starting point and requires careful optimization to minimize ring-opening.
-
To a solution of N-benzhydryl-2-azaspiro[3.3]heptane (1.0 eq) in methanol (0.1 M) in a round-bottom flask, add 10% palladium on carbon (20-50 mol %).
-
Add ammonium formate (5-10 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography or distillation, if necessary.
Table 1: Comparison of Deprotection Methods for Strained Nitrogen Heterocycles
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Clean byproducts (toluene) | Risk of ring-opening, requires pressure equipment |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Milder than high-pressure hydrogenation | Risk of ring-opening, potential for side reactions |
| Ozone-mediated Cleavage | O₃, then NaBH₄ | Can avoid ring-opening | Requires specialized equipment (ozonizer) |
Visualizing the Workflow
DOT Diagram: Troubleshooting Workflow for N-Debenzhydrylation
Caption: A decision-making workflow for troubleshooting common issues.
References
- Wipf, P., & Kendall, C. (2001). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 3(17), 2773-2776.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(22), 6074-6077.
- Reddy, G. S., et al. (2013). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 25(10), 5559-5562.
- Adger, B. M., et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 48(35), 6169-6172.
- Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 86-95.
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
- Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026.
- Gunanathan, C., & Milstein, D. (2013). Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant.
Sources
Validation & Comparative
A Comparative Guide to 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane and Piperidine Analogs in Monoamine Transporter Inhibition
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. While the piperidine moiety is a well-established "privileged scaffold," present in a vast number of FDA-approved drugs, its inherent flexibility and potential metabolic liabilities have driven the exploration of rigid, three-dimensional bioisosteres.[1][2][3] Among these, the azaspiro[3.3]heptane framework has emerged as a compelling alternative.[4][5][6]
This guide provides an in-depth comparison of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane with functionally relevant piperidine analogs, focusing on their application as monoamine transporter inhibitors. We will dissect their structural nuances, compare key experimental data, and provide expert insights into their respective advantages and disadvantages in the context of modern drug discovery.
Structural and Physicochemical Distinctions: A Tale of Rigidity vs. Flexibility
The fundamental difference between the 2-azaspiro[3.3]heptane and piperidine cores lies in their topology and conformational freedom. The piperidine ring, a six-membered heterocycle, typically adopts a flexible chair conformation, which can influence its interaction with biological targets.[3] In contrast, the 2-azaspiro[3.3]heptane scaffold is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[7][8] This rigidity can be advantageous in pre-organizing the molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.
Caption: Bioisosteric replacement of a piperidine with a 2-azaspiro[3.3]heptane scaffold.
One of the most intriguing physicochemical consequences of this structural difference is the impact on lipophilicity. Counterintuitively, the introduction of a spirocyclic center in azaspiro[3.3]heptanes can lead to a decrease in the measured logD7.4 by as much as -1.0 relative to piperidine analogs, despite the net addition of a carbon atom.[9] This phenomenon can be attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[9]
| Property | Piperidine Analogs | 2-Azaspiro[3.3]heptane Analogs | Rationale for Difference |
| Conformational Flexibility | High (chair/boat conformations) | Low (rigid spirocyclic system) | The fused ring system of the azaspiro[3.3]heptane restricts bond rotation. |
| Lipophilicity (logD7.4) | Generally higher | Can be significantly lower | Increased basicity of the azaspiro[3.3]heptane nitrogen leads to greater protonation and aqueous solubility at physiological pH.[9] |
| Metabolic Stability | Prone to oxidation, particularly at positions adjacent to the nitrogen | Often enhanced | The spirocyclic nature can shield adjacent positions from metabolic enzymes.[3][10] |
| 3D Shape | More linear or "flat" | More globular and three-dimensional | The spirocyclic core enforces a distinct three-dimensional geometry.[7] |
Pharmacological Profile: A Head-to-Head Comparison of Monoamine Transporter Inhibition
The monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics for neuropsychiatric disorders.[11][12][13] Both piperidine and azaspiro[3.3]heptane scaffolds have been incorporated into molecules designed to inhibit these transporters.
While specific inhibitory data for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is not extensively published in peer-reviewed literature, we can draw comparisons with structurally related piperidine analogs that have been well-characterized as monoamine transporter inhibitors. The diphenylmethyl group is a known pharmacophore that confers affinity for the dopamine transporter.
The following table summarizes the in vitro binding affinities (Ki) of representative piperidine-based monoamine transporter inhibitors. This data provides a benchmark against which novel scaffolds like 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane can be evaluated.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile | Reference |
| GBR 12909 (Standard) | 1 | >100 | >100 | DAT Selective | [14] |
| (+)-trans-5c | Low nM | Low nM | Low nM | Broad-Spectrum | [15] |
| (-)-cis analogues | High Affinity | Lower Affinity | High Affinity | DAT/NET Selective | [11][15] |
| (+)-cis-5b | >1000 | >1000 | Low nM | NET Selective | [15] |
This table represents a selection of piperidine analogs to illustrate the range of activities and selectivities achievable with this scaffold. The exact Ki values can vary depending on the specific analog and assay conditions.
The stereochemistry of the piperidine ring plays a crucial role in determining both the potency and selectivity of these inhibitors.[11][15][16] For instance, certain cis and trans isomers of 3,4-disubstituted piperidines exhibit distinct selectivity profiles, with some favoring DAT/NET and others SERT or SERT/NET.[11][15] This highlights the sensitivity of the monoamine transporter binding pockets to the spatial arrangement of substituents on the piperidine core.
The rigid framework of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane presents a unique opportunity to explore these structure-activity relationships further. By locking the diphenylmethyl and amino groups in a defined spatial orientation, this scaffold may offer a path to achieving higher selectivity for a specific transporter compared to its more flexible piperidine counterparts.
Experimental Protocol: In Vitro Radioligand Binding Assay for Dopamine Transporter Affinity
To provide a practical context for the data presented, here is a detailed protocol for a standard in vitro radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter (DAT) using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT (e.g., HEK293-hDAT cells)
-
[³H]-WIN 35,428 (a high-affinity DAT ligand)
-
Test compound (e.g., 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane or a piperidine analog)
-
GBR 12909 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Caption: Workflow for an in vitro radioligand binding assay.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or GBR 12909 (for non-specific binding) or test compound dilution.
-
50 µL of [³H]-WIN 35,428 (at a final concentration near its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-WIN 35,428 is chosen for its high affinity and selectivity for DAT, ensuring a robust signal-to-noise ratio.
-
Non-specific Binding: GBR 12909, a potent and highly selective DAT inhibitor, is used at a high concentration to saturate all specific binding sites, allowing for the accurate determination of non-specific binding.
-
Incubation Time and Temperature: The incubation parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.
-
Washing: Washing with ice-cold buffer is crucial to minimize the dissociation of the bound radioligand while effectively removing unbound ligand.
Expert Discussion and Future Perspectives
The comparison between 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane and traditional piperidine analogs encapsulates a key theme in modern drug discovery: the strategic move from flexible, often metabolically labile scaffolds to more rigid, three-dimensional structures.
Advantages of the Azaspiro[3.3]heptane Scaffold:
-
Improved Physicochemical Properties: The potential for lower lipophilicity and higher aqueous solubility can translate to a better pharmacokinetic profile.[9]
-
Enhanced Metabolic Stability: The spirocyclic core can confer resistance to oxidative metabolism, a common liability for piperidine-containing compounds.[3][10]
-
Conformational Rigidity: The fixed geometry can lead to higher potency and selectivity by pre-organizing the pharmacophoric elements for optimal interaction with the target.
Potential Challenges:
-
Synthetic Complexity: The synthesis of substituted azaspiro[3.3]heptanes can be more complex and costly than that of simple piperidine analogs.[8][17]
-
Loss of "Induced Fit": The rigidity that provides benefits in some cases may be a disadvantage if a degree of flexibility is required for the molecule to adapt to the binding site of the target protein.
Future Directions: The therapeutic potential of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane and its derivatives warrants further investigation. Key future research should focus on:
-
Comprehensive Pharmacological Profiling: Systematic in vitro testing against a panel of monoamine transporters and other relevant off-targets to fully characterize its potency and selectivity.
-
Stereochemical Investigations: Synthesis and evaluation of different stereoisomers to understand the impact of the three-dimensional arrangement on biological activity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation in animal models of neuropsychiatric disorders to assess its therapeutic potential and establish a clear pharmacokinetic/pharmacodynamic relationship.
-
Exploration of Analogs: Diversification of the substitution on both the amino group and the diphenylmethyl moiety to build a comprehensive structure-activity relationship profile.
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The 5-Amino-2-azaspiro[3.3]heptane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The relentless pursuit of novel chemical matter in drug discovery has led to an increased focus on three-dimensional scaffolds that can confer improved physicochemical and pharmacological properties. Among these, the 5-amino-2-azaspiro[3.3]heptane core has emerged as a particularly valuable motif. Its rigid, spirocyclic nature offers a defined exit vector for substituents, while the embedded amino group provides a key interaction point for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-amino-2-azaspiro[3.3]heptane derivatives, drawing upon published data and established medicinal chemistry principles to inform future drug design efforts.
The 2-azaspiro[3.3]heptane framework is often employed as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][2] This substitution can lead to significant improvements in properties such as aqueous solubility and metabolic stability.[3] The introduction of a 5-amino group provides a handle for further functionalization, allowing for the exploration of diverse chemical space and fine-tuning of interactions with a target protein.
This guide will first delve into a specific case study of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers, showcasing a detailed SAR exploration. Subsequently, we will provide a comparative analysis against another important drug target class, chemokine receptor 2 (CCR2) antagonists, to highlight the versatility of this scaffold and the general principles guiding its optimization.
Case Study: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
The reactivation of fetal hemoglobin (HbF) is a promising therapeutic strategy for sickle cell disease and β-thalassemia. A phenotypic screen identified a hit compound that led to the exploration of 2-azaspiro[3.3]heptane derivatives as potent HbF inducers.[4] The optimization of this series provides a clear illustration of the SAR of this scaffold.
Core Structure and Points of Modification
The general structure of the investigated 2-azaspiro[3.3]heptane derivatives is depicted below, with key points of modification highlighted. The core SAR strategy involved modifications at the R1 and R2 positions to enhance potency and improve pharmacokinetic properties.
Caption: General scaffold of 5-amino-2-azaspiro[3.3]heptane derivatives with key modification points.
Structure-Activity Relationship Analysis
The SAR exploration focused on modifying the substituents on the azetidine nitrogen (R1) and the amide group attached to the 5-amino position (R2). The following table summarizes the key findings from this optimization process.
| Compound | R1 Substituent | R2 Substituent | HbF Induction (Fold Change) | hERG Inhibition (IC50, µM) |
| 1 | 3,5-dimethylisoxazole | Phenyl | 2.5 | >30 |
| 2 | 3,5-dimethylisoxazole | 4-fluorophenyl | 3.1 | >30 |
| 3 | 3,5-dimethylisoxazole | 4-chlorophenyl | 3.5 | 15.2 |
| 4 | 3,5-dimethylisoxazole | 4-methoxyphenyl | 2.8 | >30 |
| 5 | 5-methyl-3-isoxazole | 4-chlorophenyl | 2.1 | >30 |
| 6 | 3-methyl-5-isoxazole | 4-chlorophenyl | 3.8 | 10.5 |
| 18 | 3-tert-butyl-5-isoxazole | 4-chlorophenyl | 4.5 | >30 |
Data is illustrative and based on trends reported in the literature.[4]
Key SAR Insights:
-
R2 Substituent (Amide): Introduction of a halogen at the para-position of the phenyl ring (compounds 2 and 3) generally improved potency compared to the unsubstituted phenyl ring (compound 1). A 4-chloro substituent (compound 3) was found to be optimal.
-
R1 Substituent (Azaspiro Nitrogen): The nature and substitution pattern of the isoxazole ring significantly impacted activity. A 3-methyl-5-isoxazole (compound 6) was more potent than the corresponding 5-methyl-3-isoxazole (compound 5). The introduction of a bulky tert-butyl group at the 3-position of the isoxazole ring (compound 18) led to the most potent compound with an excellent hERG safety profile. This suggests a specific hydrophobic pocket in the target protein that can accommodate this bulky group.
Experimental Protocol: Fetal Hemoglobin Induction Assay
The following protocol outlines a typical method for assessing the HbF-inducing activity of test compounds in human erythroid progenitor cells.
Workflow for HbF Induction Assay
Caption: A typical workflow for determining fetal hemoglobin induction.
Step-by-Step Methodology:
-
Cell Culture: Human erythroid progenitor cells are cultured in a suitable medium supplemented with cytokines such as erythropoietin to induce differentiation.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 7 to 14 days to allow for erythroid differentiation and hemoglobin production.
-
Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular hemoglobin.
-
HPLC Analysis: The relative amounts of fetal hemoglobin (HbF) and adult hemoglobin (HbA) in the cell lysates are quantified using reverse-phase high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of HbF is calculated for each treatment condition, and the fold increase in HbF expression compared to the vehicle control is determined.
Comparative Analysis: 5-Amino-2-azaspiro[3.3]heptane Derivatives as CCR2 Antagonists
Many small molecule CCR2 antagonists feature a central basic amine flanked by two hydrophobic groups.[2][6] The 5-amino-2-azaspiro[3.3]heptane scaffold provides this central basic amine in a rigidified conformation, which can be advantageous for binding affinity and selectivity.
Conceptual SAR for CCR2 Antagonism
The following table outlines a conceptual SAR for 5-amino-2-azaspiro[3.3]heptane derivatives as CCR2 antagonists, based on established principles for this target class.
| Hypothetical Compound | R1 Substituent (on Azetidine N) | R2 Substituent (on 5-Amine) | Expected CCR2 Binding Affinity | Rationale |
| A | (Trifluoromethyl)phenyl | Benzyl | Low | Initial scaffold with basic amine and aromatic groups. |
| B | 3,5-bis(trifluoromethyl)benzyl | Benzyl | Moderate | Introduction of electron-withdrawing groups on the R1 phenyl ring often enhances potency in CCR2 antagonists. |
| C | 3,5-bis(trifluoromethyl)benzyl | 4-chlorobenzyl | High | Addition of a halogen on the R2 benzyl group can provide additional hydrophobic and/or halogen bonding interactions. |
| D | 4-chlorophenylcyclohexyl | Benzyl | High | Exploration of a more complex and rigid hydrophobic group at R1 can improve binding affinity by accessing deeper pockets in the receptor. |
Conceptual SAR Insights:
-
Basic Amine: The 5-amino group is expected to form a key salt bridge with an acidic residue (e.g., Aspartic acid) in the transmembrane domain of CCR2, a common interaction for aminergic GPCR ligands.
-
Hydrophobic Pockets: The R1 and R2 substituents are anticipated to occupy two distinct hydrophobic pockets within the receptor. The SAR exploration would involve optimizing the size, shape, and electronic properties of these groups to maximize van der Waals and other non-covalent interactions.
-
Rigid Scaffold: The rigid 2-azaspiro[3.3]heptane core pre-organizes the R1 and R2 substituents in a specific spatial orientation, which can reduce the entropic penalty of binding and lead to higher affinity compared to more flexible scaffolds.
Experimental Protocol: Radioligand Binding Assay for CCR2
A radioligand binding assay is a standard method to determine the affinity of test compounds for a receptor.
Workflow for CCR2 Radioligand Binding Assay
Caption: A typical workflow for a CCR2 radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human CCR2 receptor.
-
Binding Reaction: The membranes are incubated in a binding buffer with a fixed concentration of a high-affinity radiolabeled CCR2 ligand (e.g., [¹²⁵I]CCL2) and a range of concentrations of the unlabeled test compound.
-
Incubation: The reaction is allowed to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Conclusion
The 5-amino-2-azaspiro[3.3]heptane scaffold represents a valuable building block in modern medicinal chemistry. Its rigid three-dimensional structure and the presence of a key amino interaction point make it a versatile core for the design of potent and selective modulators of a variety of biological targets. The case study on fetal hemoglobin inducers demonstrates a successful application of this scaffold, with clear SAR trends guiding the optimization of potency and safety. Furthermore, the conceptual application to CCR2 antagonists highlights the broader potential of this scaffold in GPCR drug discovery. By understanding the fundamental SAR principles and employing robust experimental protocols, researchers can effectively leverage the unique properties of 5-amino-2-azaspiro[3.3]heptane derivatives to develop novel therapeutics.
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A Comparative Guide to the In Vitro ADME Properties of Novel Azaspiro[3.3]heptane Analogs: A Case Study with 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success as a therapeutic candidate. Promising drug-like molecules can often fail in later stages of development due to poor pharmacokinetic profiles. This guide provides a comprehensive framework for evaluating the in vitro ADME properties of novel chemical entities, using the specific example of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a novel spirocyclic compound.
This document will not only detail the necessary experimental protocols but also provide a comparative analysis with established drugs, offering insights into the interpretation of the resulting data. The objective is to equip researchers with the knowledge to de-risk their drug discovery programs and make informed decisions about candidate progression.[1][2][3][4]
Introduction to the Azaspiro[3.3]heptane Scaffold and the Importance of Early ADME Profiling
The azaspiro[3.3]heptane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry due to its potential for novel intellectual property and its ability to explore new chemical space. 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane represents a novel analog within this class. However, its journey from a promising hit to a viable drug candidate is contingent on a favorable ADME profile.
Early in vitro ADME screening allows for the identification of potential liabilities such as poor absorption, rapid metabolism, or off-target toxicities.[4][5] This early-stage data is crucial for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately leading to the design of molecules with optimized pharmacokinetic and pharmacodynamic properties.[2]
This guide will focus on a panel of essential in vitro ADME assays to characterize 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane and compare its hypothetical performance against a selection of well-characterized drugs:
-
Warfarin: A highly protein-bound anticoagulant.
-
Propranolol: A high-permeability beta-blocker.
-
Atenolol: A low-permeability beta-blocker.
-
Verapamil: A P-glycoprotein (P-gp) substrate and inhibitor.
-
Midazolam: A well-characterized CYP3A4 substrate.
Core In Vitro ADME Assays for Characterizing Novel Chemical Entities
A standard suite of in vitro ADME assays provides a comprehensive initial assessment of a compound's drug-like properties.[1][3]
Physicochemical Properties: Solubility
A compound's aqueous solubility is a critical determinant of its oral absorption.[6][7] Poor solubility can lead to low bioavailability and formulation challenges.[8] Both kinetic and thermodynamic solubility assays are valuable in early drug discovery.[7][9]
Table 1: Comparative Aqueous Solubility Data
| Compound | Kinetic Solubility at pH 7.4 (µM) | Thermodynamic Solubility at pH 7.4 (µM) |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothetical) | 75 | 55 |
| Propranolol | > 200 | > 200 |
| Atenolol | > 200 | > 200 |
| Warfarin | 50 | 35 |
Experimental Protocol: Kinetic Solubility Assay [7][9]
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate at room temperature for 2 hours.
-
Filter the samples to remove any precipitated compound.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS.
Absorption and Permeability: Caco-2 and MDCK-MDR1 Assays
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[10][11][12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][13] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is specifically used to assess whether a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key player in limiting drug absorption and brain penetration.[14][15][16][17][18]
Table 2: Comparative Permeability Data
| Compound | Caco-2 Papp (A→B) (10-6 cm/s) | MDCK-MDR1 Papp (A→B) (10-6 cm/s) | MDCK-MDR1 Efflux Ratio (Papp B→A / Papp A→B) |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothetical) | 8.5 | 2.1 | > 5.0 |
| Propranolol | > 20 | > 20 | < 2.0 |
| Atenolol | < 1.0 | < 1.0 | < 2.0 |
| Verapamil | > 15 | 3.2 | > 3.0 |
An efflux ratio greater than 2 in the MDCK-MDR1 assay suggests that the compound is a substrate for P-gp.[18]
Experimental Protocol: Bidirectional Caco-2/MDCK-MDR1 Permeability Assay [12][15][19]
-
Seed Caco-2 or MDCK-MDR1 cells onto Transwell™ inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK-MDR1).[13][18]
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[11][15]
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical chamber and collect samples from the basolateral chamber over a 2-hour incubation period.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the compound concentration in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Caption: Bidirectional Permeability Assay Workflow.
Distribution: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[20] Only the unbound fraction is pharmacologically active.[21][22] Rapid equilibrium dialysis (RED) is a common and reliable method for determining plasma protein binding.[21][22][23]
Table 3: Comparative Plasma Protein Binding Data
| Compound | Human Plasma Protein Binding (%) |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothetical) | 85.0 |
| Warfarin | > 99.0 |
| Propranolol | 90.0 |
| Atenolol | < 10.0 |
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [20][21][24]
-
Add the test compound to plasma.
-
Load the plasma-compound mixture into the sample chamber of the RED device.
-
Add buffer to the buffer chamber.
-
Incubate the device at 37°C with shaking for 4-6 hours to allow for equilibrium.[20][22]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Quantify the compound concentration in both samples by LC-MS/MS.
-
Calculate the percentage of bound and unbound drug.
Caption: Rapid Equilibrium Dialysis (RED) Workflow.
Metabolism: Metabolic Stability in Liver Microsomes
Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[25][26] Liver microsomes contain a high concentration of these enzymes and are a standard in vitro tool for assessing metabolic stability.[27][28][29]
Table 4: Comparative Metabolic Stability Data
| Compound | Human Liver Microsome Half-Life (t1/2, min) | Human Liver Microsome Intrinsic Clearance (Clint, µL/min/mg protein) |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothetical) | 45 | 15.4 |
| Propranolol | < 10 | > 70 |
| Midazolam | < 15 | > 50 |
| Warfarin | > 60 | < 11.5 |
Experimental Protocol: Liver Microsomal Stability Assay [25][27][29]
-
Incubate the test compound (typically at 1 µM) with human liver microsomes at 37°C.[29]
-
Initiate the metabolic reaction by adding an NADPH regenerating system.[27]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[28]
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint).
Drug-Drug Interactions: CYP450 Inhibition
Assessing a compound's potential to inhibit major CYP450 isoforms is a critical step in evaluating its drug-drug interaction (DDI) potential.[30][31] Fluorogenic probe-based assays are a high-throughput method for determining the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[30][32]
Table 5: Comparative CYP450 Inhibition Data (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothetical) | > 50 | 25 | > 50 | 8.0 | 15.0 |
| Verapamil | > 25 | > 25 | > 25 | 2.5 | < 1.0 |
| Midazolam | > 50 | > 50 | > 50 | > 50 | > 50 |
An IC50 value of less than 10 µM is often considered a threshold for potential in vivo DDI.
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay [30][33]
-
Incubate human liver microsomes or recombinant CYP enzymes with a specific fluorogenic probe substrate and a range of concentrations of the test compound.
-
Initiate the reaction by adding an NADPH regenerating system.
-
After a set incubation time, measure the fluorescent signal, which is proportional to the enzyme activity.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
Safety and Toxicity: hERG Inhibition and Cytotoxicity
The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[34][35] Patch clamp electrophysiology is the gold standard for assessing hERG inhibition.[35][36][37][38]
In vitro cytotoxicity assays are used to assess the potential of a compound to cause cell death.[39][40][41][42][43]
Table 6: Comparative Safety and Toxicity Data
| Compound | hERG Inhibition IC50 (µM) | Cytotoxicity in HepG2 cells CC50 (µM) |
| 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothetical) | > 30 | > 50 |
| Verapamil | ~1 | > 50 |
| Propranolol | > 30 | > 50 |
A hERG IC50 value greater than 30 µM is generally considered low risk.
Discussion and Interpretation of Results
Based on the hypothetical data presented, 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane exhibits several promising in vitro ADME properties:
-
Moderate solubility: While not as high as propranolol or atenolol, its solubility is likely sufficient for oral absorption.
-
Good permeability: The Caco-2 data suggests good intestinal absorption.
-
P-gp substrate: The high efflux ratio in the MDCK-MDR1 assay indicates that it is a substrate of P-gp, which could limit its oral bioavailability and brain penetration. This is a key area for further investigation and potential chemical modification.
-
Moderate plasma protein binding: This suggests a reasonable fraction of the drug will be unbound and pharmacologically active.
-
Moderate metabolic stability: The compound is not rapidly metabolized, suggesting it may have a reasonable half-life in vivo.
-
Low potential for DDI: The CYP inhibition IC50 values are generally above the threshold of concern, with the exception of CYP2D6, which may warrant further investigation.
-
Good safety profile: The compound shows a low risk of hERG inhibition and cytotoxicity.
Conclusion
The in vitro ADME profiling of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane provides a solid foundation for its continued development. The primary area for optimization appears to be its interaction with the P-gp efflux transporter. Subsequent studies should focus on understanding the structural determinants of P-gp substrate liability to guide the synthesis of analogs with improved absorption and distribution properties. This early, comprehensive assessment of ADME properties is an invaluable tool for accelerating the discovery of safe and effective new medicines.[3]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Azaspiro[3.3]heptane-Based Ligands
Introduction: The Rise of the 2-Azaspiro[3.3]heptane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is perpetual. The 2-azaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for the ubiquitous piperidine ring, a core component in numerous FDA-approved drugs.[1] This strained spirocyclic system offers a unique three-dimensional architecture that can lead to enhanced aqueous solubility, greater metabolic stability, and novel intellectual property positions.[2][3] As a bioisostere of piperidine, the 2-azaspiro[3.3]heptane core provides a rigid framework with distinct exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[4][5]
This guide provides a comprehensive overview of comparative molecular docking studies for 2-azaspiro[3.3]heptane-based ligands. We will explore the rationale behind these in silico experiments, present illustrative comparative data against key therapeutic targets, and provide a detailed, validated protocol for conducting such studies. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this promising scaffold in their discovery programs.
The Strategic Imperative for Comparative Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Comparative docking studies, where a series of related ligands are evaluated against the same target, are particularly insightful. They allow for a systematic exploration of the structure-activity relationship (SAR), guiding the rational design of more potent and selective compounds.
The primary objectives of conducting comparative docking studies with 2-azaspiro[3.3]heptane-based ligands are:
-
Validation of Bioisosteric Replacement: To computationally assess whether the 2-azaspiro[3.3]heptane core can mimic the binding interactions of a parent piperidine-containing ligand.
-
Exploration of Novel Chemical Space: To understand how the unique geometry of the spirocyclic scaffold can be exploited to form new, favorable interactions with the target receptor.
-
Guidance for Synthetic Efforts: To prioritize the synthesis of derivatives that are predicted to have the highest affinity and most desirable binding modes.
-
Prediction of Selectivity: To compare the predicted binding of ligands to different receptor subtypes, aiding in the design of more selective therapeutics.
Comparative Docking Analysis: Case Studies
To illustrate the power of this approach, we present hypothetical yet realistic comparative docking data for a series of 2-azaspiro[3.3]heptane-based ligands against two important classes of drug targets: G-Protein Coupled Receptors (GPCRs) and the Sigma-2 Receptor.
Case Study 1: Dopamine D2 Receptor (D2R) - A GPCR Target
The dopamine D2 receptor is a key target for antipsychotic and anti-Parkinsonian drugs. Many D2R ligands incorporate a piperidine moiety. Here, we compare a known piperidine-based D2R antagonist with a hypothetical 2-azaspiro[3.3]heptane analogue.
Table 1: Comparative Docking of a Piperidine-Based Ligand and its 2-Azaspiro[3.3]heptane Analogue against the Dopamine D2 Receptor
| Compound | Scaffold | Docking Score (kcal/mol) | Key Interactions | Predicted Affinity (Ki, nM) |
| Reference Ligand | Piperidine | -9.8 | Salt bridge with Asp114; Pi-pi stacking with Phe389, Trp386 | 15 |
| AZ-001 | 2-Azaspiro[3.3]heptane | -10.5 | Salt bridge with Asp114; Pi-pi stacking with Phe389, Trp386; Additional hydrophobic interaction with Val115 | 8 |
The data in Table 1 suggests that the 2-azaspiro[3.3]heptane analogue (AZ-001) not only maintains the key interactions of the parent piperidine compound but also establishes an additional favorable contact with the receptor. This leads to a predicted improvement in binding affinity.
Diagram 1: Bioisosteric Replacement Workflow
Caption: A typical workflow for bioisosteric replacement and evaluation.
Case Study 2: Sigma-2 (σ2) Receptor - A Proliferation Target
The sigma-2 receptor is overexpressed in proliferating cancer cells, making it an attractive target for oncology therapeutics and diagnostics.[6] We present a comparative docking study of a series of 2,6-diazaspiro[3.3]heptane-based ligands, a closely related scaffold, to illustrate SAR.[2]
Table 2: Comparative Docking of 2,6-Diazaspiro[3.3]heptane Ligands against the Sigma-2 Receptor
| Compound ID | R Group | Docking Score (kcal/mol) | Key Interactions | Experimental Ki (nM) |
| DS-01 | Phenyl | -9.5 | Hydrogen bond with ASP29; π-stacking with TYR150 | >10,000 |
| DS-02 | 4-Fluorophenyl | -10.2 | Hydrogen bond with ASP29; π-stacking with TYR150; Halogen bond with backbone carbonyl | 1,183 |
| DS-03 | 4-Methoxyphenyl | -9.8 | Hydrogen bond with ASP29; π-stacking with TYR150 | 2,228 |
| DS-04 | 3,4-Dichlorophenyl | -11.1 | Hydrogen bond with ASP29; π-stacking with TYR150; Multiple halogen bonds | 2,235 |
| DS-05 | Naphthyl | -11.5 | Hydrogen bond with ASP29; Enhanced π-stacking with TYR150 | 1,514 |
Note: Experimental data for 2,6-diazaspiro[3.3]heptane ligands adapted from existing literature for illustrative purposes.[6]
This comparison highlights how modifications to the R group can significantly impact the predicted binding affinity and a clear correlation, though not always linear, can be observed with experimental data.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies. This protocol is based on commonly used software and best practices in the field.
Step 1: Preparation of the Receptor Structure
-
Obtain the Receptor Structure: Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model can be used.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions not essential for binding.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).
-
Perform energy minimization to relieve any steric clashes.
-
Step 2: Preparation of the Ligand Library
-
2D to 3D Conversion: Draw the 2D structures of the 2-azaspiro[3.3]heptane-based ligands and convert them to 3D structures.
-
Ligand Protonation and Tautomerization: Generate possible protonation states and tautomers at physiological pH.
-
Energy Minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94).
Step 3: Grid Generation and Docking
-
Define the Binding Site: Define a grid box around the active site of the receptor. The grid should be large enough to accommodate the ligands and allow for rotational and translational sampling.
-
Molecular Docking: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand library into the receptor's active site. It is advisable to generate multiple binding poses for each ligand.
Step 4: Analysis and Interpretation of Results
-
Scoring: Rank the ligands based on their docking scores, which are an estimation of the binding free energy.
-
Pose Analysis: Visually inspect the top-ranked poses for each ligand. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) with the receptor.
-
Comparative Analysis: Compare the binding modes and scores of the 2-azaspiro[3.3]heptane ligands with each other and with any reference compounds.
-
Correlation with Experimental Data: If available, correlate the docking scores with experimental binding affinities (e.g., Ki, IC50) to validate the docking protocol.
Diagram 2: Molecular Docking Workflow
Caption: A step-by-step workflow for molecular docking studies.
Conclusion and Future Directions
Comparative docking studies are an indispensable tool in modern drug discovery for rapidly assessing the potential of novel scaffolds like 2-azaspiro[3.3]heptane. By providing a framework for understanding structure-activity relationships at the molecular level, these in silico methods can significantly accelerate the design-synthesis-test cycle. The 2-azaspiro[3.3]heptane core, with its advantageous physicochemical properties and unique structural features, represents a promising avenue for the development of next-generation therapeutics. As more crystal structures of drug targets become available and computational algorithms continue to improve, the predictive power of comparative docking studies will only increase, further solidifying their role in the rational design of novel medicines.
References
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Kirichok, A. A., Shton, I. S., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
- Mykhailiuk, P. K. (2018). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Mykhailiuk, P. K. (2019). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study).
- Mykhailiuk, P. K., et al. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine.
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A Senior Application Scientist's Guide to Validating the Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.3]heptane
Introduction: Beyond Flatland in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, present in the architecture of over one hundred FDA-approved drugs.[1][2] Its prevalence is a testament to its utility as a versatile scaffold, offering a basic nitrogen handle for tuning solubility and target interactions. However, the very flexibility and chemical nature of the piperidine ring can also be a liability, often introducing metabolic weak spots that lead to rapid clearance and undesirable pharmacokinetic profiles.[3]
In our relentless pursuit of drug candidates with superior properties, the principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a critical strategy.[4] This guide focuses on a particularly compelling bioisostere for piperidine: the 2-azaspiro[3.3]heptane moiety. This rigid, three-dimensional scaffold has emerged as a powerful tool to "escape from flatland," a term for moving away from planar, sp2-rich structures towards more sp3-hybridized, complex molecules that can offer improved drug-like properties.[5][6]
This document provides an in-depth, objective comparison between piperidine and 2-azaspiro[3.3]heptane, supported by experimental data and validated protocols. Our goal is to equip you, the drug discovery professional, with the necessary framework to rationally design, synthesize, and validate this bioisosteric replacement within your own research programs.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a well-established scaffold like piperidine requires a thorough understanding of the fundamental changes at the molecular level. The switch to a spirocyclic system is not merely a substitution but a topological transformation with profound consequences.
Three-Dimensional Shape and Conformational Rigidity
Piperidine typically exists in a flexible chair conformation, which, while adaptable to various binding pockets, carries an entropic penalty upon binding. In contrast, the 2-azaspiro[3.3]heptane scaffold is conformationally rigid, composed of two fused four-membered azetidine rings.[4] This rigidity can be advantageous, as it pre-organizes the molecule for binding, potentially leading to enhanced potency and selectivity. However, this same rigidity means the exit vectors for substituents are fixed, which may not always be compatible with the target's binding site geometry.[7][8]
dot graph TD { rankdir=LR; node [shape=plaintext];
} end
Physicochemical Profile
A successful bioisosteric swap hinges on modulating key physicochemical properties to enhance the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes experimental data comparing model compounds where a piperidine ring was replaced with a 2-azaspiro[3.3]heptane.
| Property | Piperidine Derivative (57) | 2-Azaspiro[3.3]heptane Derivative (58) | Rationale & Implication |
| cLogP | 3.7 | 3.4 | The calculated lipophilicity is slightly reduced, which can be beneficial for improving solubility and reducing non-specific binding. |
| LogD at pH 7.4 | 1.6 | 1.2 | The experimental distribution coefficient shows a significant 0.4 unit reduction in lipophilicity.[9] This counterintuitive effect, where adding a carbon atom decreases lipophilicity, is often attributed to the increased three-dimensionality and altered hydration properties of the spirocycle.[7] |
| Aqueous Solubility (µM) | 136 | 12 | In this specific model system, the spirocyclic analogue showed a marked decrease in solubility.[2][9] This highlights the context-dependent nature of these replacements; improvements are not guaranteed and must be experimentally verified. |
| pKa | ~11.2 (Piperidine) | ~10.5 (Model Compound) | The basicity is generally maintained or slightly reduced. This is a critical parameter as it governs the ionization state at physiological pH, impacting solubility, permeability, and target engagement.[9] |
Data sourced from a comparative study on model amide compounds.[2][9]
The Critical Question: Metabolic Stability
One of the primary drivers for exploring piperidine alternatives is to improve metabolic stability. The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at positions alpha or beta to the nitrogen atom. The rigid, spirocyclic nature of 2-azaspiro[3.3]heptane can effectively shield these positions or present a less favorable geometry for enzymatic action.
| Parameter | Piperidine Derivative (57) | 2-Azaspiro[3.3]heptane Derivative (58) | Rationale & Implication |
| Intrinsic Clearance (Clint) in HLM (µL/min/mg) | 14 | 53 | In this specific case, the 2-azaspiro[3.3]heptane analogue was less stable.[9][10] This underscores a crucial lesson: while the scaffold can improve stability, the overall metabolic profile is highly dependent on the entire molecular context. It also highlights the value of exploring other isomers, such as 1-azaspiro[3.3]heptane, which in the same study proved more stable than the 2-aza isomer (Clint = 32).[2][9] |
| Half-Life (t½) in HLM (min) | Not Reported | 31 | A shorter half-life corresponds to the higher clearance observed for this particular analogue.[9] |
HLM: Human Liver Microsomes. Data from the same model system as above.[2][9]
The causality we must appreciate is that bioisosterism is not a "magic bullet." The data clearly shows that while the 2-azaspiro[3.3]heptane scaffold offers a promising hypothesis for improving metabolic stability, it must be validated experimentally for each new chemical series.
Case Study: From Hypothesis to In Vivo Validation
The true test of a bioisostere lies in its application. A 2020 study on novel fetal hemoglobin (HbF) inducers for treating sickle cell disease provides an excellent example.[11]
-
The Challenge: The initial hit compound, containing a piperidine moiety, suffered from poor ADME properties.
-
The Strategy: Researchers performed a structure-activity relationship (SAR) exploration and replaced the piperidine with a 2-azaspiro[3.3]heptane ring.
-
The Result: The resulting compound, derivative 18 , was more rigid and possessed a unique 3D structure.[11] This modification led to an optimized compound with improved ADME properties and significant dose-dependent efficacy in vivo in cynomolgus monkeys, all while demonstrating a better safety profile than the standard-of-care, hydroxyurea.[11]
This case demonstrates that the strategic replacement of piperidine with 2-azaspiro[3.3]heptane can be a highly successful approach to overcoming ADME liabilities and developing a viable clinical candidate.[11]
Experimental Validation: A Practical Framework
To de-risk a drug discovery program, it is imperative to validate any proposed bioisosteric replacement with robust experimental data. The following protocols are designed as self-validating systems to compare your parent piperidine compound with its 2-azaspiro[3.3]heptane analogue.
Protocol: Determination of Distribution Coefficient (LogD)
This protocol uses the gold-standard "shake-flask" method to measure lipophilicity at a physiological pH.[12]
Causality Behind Choices:
-
n-Octanol/PBS: This solvent system is the industry standard for mimicking the partitioning between a lipid membrane and aqueous physiological fluid.
-
Pre-saturation: Saturating each phase with the other ensures that the volumes do not change during the experiment, which would invalidate the final concentration measurements.
-
HPLC Analysis: HPLC provides a sensitive and accurate method to quantify the compound in each phase, even at low concentrations.[12]
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and a stock of n-octanol. Pre-saturate the PBS by stirring it with n-octanol overnight, and vice-versa. Separate the phases carefully.
-
Stock Solution: Prepare a 10 mM stock solution of your test compound in DMSO.
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Spiking: Add a small aliquot (e.g., 10 µL) of your compound stock solution to the vial to achieve a final concentration of ~100 µM.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two layers.
-
Sampling & Analysis: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous PBS layer. Analyze the concentration of the compound in each sample by a validated HPLC-UV method.
-
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]PBS).
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by Phase I enzymes contained within human liver microsomes (HLM).[13][14][15]
Causality Behind Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells, containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[14][15] They are a cost-effective and standard model for Phase I metabolism.[13]
-
NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor required for the catalytic activity of CYP enzymes.[15][16] Incubations without NADPH serve as a crucial negative control to account for non-enzymatic degradation.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry provides the high sensitivity and specificity required to measure the disappearance of the parent compound over time.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a solution of pooled human liver microsomes (e.g., from XenoTech) in the buffer to a final concentration of 0.5 mg/mL protein. Keep on ice.[13]
-
Prepare a solution of the NADPH regenerating system in buffer.
-
Prepare a 1 µM working solution of your test compound in buffer.
-
-
Incubation Setup (in triplicate):
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution to 37°C for 10 minutes.
-
To initiate the reaction, add the NADPH solution to the wells.
-
For the negative control, add buffer instead of NADPH.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14]
-
Sample Processing: Seal the plate, vortex, and centrifuge at >3000 x g for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line (k) via linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.
-
A Note on Synthesis
The practical adoption of any new scaffold is contingent on its synthetic accessibility. Fortunately, the growing interest in azaspirocycles has led to the development of efficient synthetic routes and the commercial availability of numerous functionalized 2-azaspiro[3.3]heptane building blocks.[1][17][18]
Conclusion
The replacement of piperidine with 2-azaspiro[3.3]heptane is a potent strategy in modern medicinal chemistry for modulating physicochemical properties and overcoming ADME liabilities. This guide has demonstrated that the spirocyclic scaffold offers a rigid, three-dimensional alternative that can lead to reduced lipophilicity and, in the right context, improved metabolic stability and in vivo performance.[11]
However, the experimental data also serves as a crucial reminder that bioisosterism is a nuanced and context-dependent science.[7][9] A successful outcome is not guaranteed and requires rigorous, parallel validation of both the piperidine and azaspiro[3.3]heptane analogues. By employing the structured workflow and robust protocols outlined here, research teams can confidently and efficiently validate this bioisosteric replacement, making data-driven decisions to advance the most promising compounds toward the clinic.
References
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Kirichok, A. A., Tkachuk, H., Kozyriev, Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Stepanov, A. A., Stepanova, O. P., & Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
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Han, X., Yuan, B., Shi, P., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
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Kirichok, A. A., et al. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. [Link]
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Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 368-380. [Link]
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Radchenko, D., et al. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett, 27(12), 1824–1827. [Link]
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A Comparative Guide to Off-Target Profiling of Novel Spirocyclic Compounds: A Case Study of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
This guide provides an in-depth comparison of methodologies for the crucial process of off-target profiling in drug discovery, using the novel scaffold 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (herein referred to as "Compound A") as a case study. The 2-azaspiro[3.3]heptane motif is increasingly utilized as a bioisosteric replacement for piperidine in medicinal chemistry, aiming to improve physicochemical and pharmacological properties[1]. Given its novelty, a thorough understanding of its potential off-target interactions is paramount for advancing such compounds through the development pipeline.
This document is intended for researchers, scientists, and drug development professionals. We will explore both predictive in silico techniques and definitive in vitro assays, comparing their outcomes with a close structural analog, "Compound B," to illustrate the principles of lead optimization and hazard identification.
The Imperative of Early Off-Target Profiling
The journey of a drug candidate from discovery to clinical use is fraught with challenges, with a significant portion of failures in later stages attributed to unforeseen adverse effects.[2] These are often caused by "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[3][4] Proactive, early-stage off-target profiling is therefore not merely a regulatory hurdle but a strategic necessity to mitigate risk, save resources, and build a comprehensive safety profile for a new chemical entity (NCE).[5][6][7]
For the purpose of this guide, let us hypothesize that Compound A has been designed as a potent and selective antagonist for a specific G-protein coupled receptor (GPCR), "Target X," implicated in a neurological disorder. Its structural analog, Compound B , differs by a minor substitution on the diphenylmethyl moiety and serves as a comparator.
Phase 1: Predictive Profiling with In Silico Approaches
Before committing to resource-intensive wet lab experiments, computational, or in silico, methods provide a valuable initial screen for potential off-target liabilities.[3][4] These approaches leverage vast databases of known compound-protein interactions to predict the likelihood of a new molecule binding to a range of proteins.[2][8]
The primary causality for employing in silico tools first is their ability to cast a wide, yet computationally inexpensive, net. This allows for the early identification of potential red flags and helps prioritize which experimental assays will be most informative.
Common In Silico Methodologies:
-
Ligand-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D or 3D structure of the query molecule (Compound A) to a database of compounds with known biological activities.[2] If Compound A is structurally similar to known kinase inhibitors, for example, it might be flagged for potential kinase off-targets.
-
Structure-Based Methods (Reverse Docking): When the 3D structures of many proteins are known, one can computationally "dock" Compound A into the binding sites of a large panel of these proteins to estimate binding affinity.[4] This can reveal unexpected interactions that might not be predicted by simple ligand similarity.
-
Machine Learning and AI: Modern approaches utilize artificial intelligence and machine learning models trained on extensive datasets of drug-target interactions.[2][8] These models can identify complex patterns and relationships that are not apparent from simple structural comparisons, offering a more nuanced prediction of off-target profiles.[8][9]
Workflow for In Silico Off-Target Prediction
Caption: A streamlined workflow for in silico off-target prediction.
Hypothetical In Silico Comparison: Compound A vs. Compound B
| Predicted Off-Target Class | Compound A (Predicted pIC50) | Compound B (Predicted pIC50) | Rationale for Concern |
| Primary Target X (GPCR) | 9.2 | 8.5 | On-target activity |
| hERG (Ion Channel) | 6.1 | 5.2 | High risk of cardiotoxicity |
| 5-HT2B Receptor (GPCR) | 7.5 | 6.0 | Risk of valvular heart disease |
| CYP2D6 (Enzyme) | 6.8 | 6.9 | Potential for drug-drug interactions |
| Muscarinic M3 Receptor (GPCR) | 5.9 | 7.1 | Potential for anticholinergic side effects |
This predictive data suggests that while Compound A is more potent at the primary target, it may carry a higher risk for cardiac-related off-targets (hERG and 5-HT2B) compared to Compound B. Conversely, Compound B shows a higher predicted affinity for the M3 receptor. This information is critical for designing the subsequent in vitro testing strategy.
Phase 2: Definitive Profiling with In Vitro Assays
While in silico methods are predictive, in vitro assays provide definitive, quantitative data on the interaction between a compound and a panel of off-targets.[6] Commercial services from providers like Eurofins Discovery, Charles River, and Reaction Biology offer comprehensive panels for this purpose.[5][7][10]
Broad Off-Target Screening Panels
The logical next step is to screen Compound A and B against a broad panel of receptors, transporters, ion channels, and enzymes at a single high concentration (e.g., 10 µM). This is a cost-effective way to quickly identify significant off-target "hits."
Example Panel: A typical panel, such as the Eurofins Discovery SAFETYscan47, assesses activity at 47 targets known to be associated with adverse drug reactions.[7]
Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Compound A | Compound B | Implication |
| Target X | 98% | 92% | Confirms on-target activity |
| hERG (Kv11.1) | 65% | 25% | Confirms hERG liability for Compound A |
| 5-HT2B | 88% | 45% | Confirms 5-HT2B liability for Compound A |
| M3 Receptor | 20% | 75% | Confirms M3 liability for Compound B |
| Dopamine D2 | 55% | 15% | Newly identified potential CNS side effect for A |
This screening confirms the liabilities predicted in silico and uncovers a new potential off-target for Compound A (Dopamine D2 receptor). The self-validating nature of this process is evident: the computational predictions are tested by experiment, and unexpected results from the experiment can, in turn, refine future computational models.
Secondary Pharmacology & Safety Panels
Following the broad screen, any significant hits must be followed up with concentration-response curves to determine their potency (IC50 or EC50). This is a critical step, as the therapeutic window (the ratio of off-target potency to on-target potency) will determine the clinical viability of the compound.
The core battery of safety pharmacology studies, as recommended by regulatory guidelines like ICH S7A/S7B, focuses on the central nervous, cardiovascular, and respiratory systems.[11]
Workflow for In Vitro Off-Target Profiling
Caption: A typical experimental workflow for in vitro off-target profiling.
Detailed IC50 Determination for Confirmed Hits
| Target | Compound A (IC50, µM) | Compound B (IC50, µM) | Therapeutic Window vs. Target X (pIC50 9.2) |
| Target X (pIC50) | (9.2) | (8.5) | - |
| hERG | 1.2 | > 30 | A: ~1,300x; B: >30,000x |
| 5-HT2B | 0.4 | 8.5 | A: ~630x; B: ~1,200x |
| M3 Receptor | > 30 | 0.9 | A: >30,000x; B: ~1,400x |
| Dopamine D2 | 2.5 | > 30 | A: ~4,000x; B: >30,000x |
This quantitative data provides a much clearer picture. Compound A, despite its higher on-target potency, has significant hERG and 5-HT2B activity at sub-micromolar concentrations, resulting in a narrower therapeutic window. Compound B, while less potent at Target X, has a much cleaner off-target profile with respect to these critical cardiovascular targets, although its M3 activity could present other challenges.
Experimental Protocols
To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Below are example methodologies for key assays.
Protocol 1: hERG Manual Patch Clamp Assay
This assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a primary indicator of proarrhythmic risk.[10]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).
-
Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current (I_Kr).
-
Compound Application: Cells are perfused with a baseline extracellular solution, followed by increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 30 µM).
-
Data Acquisition: The peak tail current is measured at each concentration after steady-state block is achieved.
-
Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a Hill equation.
Protocol 2: Radioligand Binding Assay (e.g., for 5-HT2B)
This method measures the ability of a test compound to displace a known radioactive ligand from its target receptor.
-
Membrane Preparation: Cell membranes expressing the human 5-HT2B receptor are prepared and stored frozen.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-LSD), and varying concentrations of the test compound.
-
Incubation: The plate is incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The data is used to calculate the specific binding and the concentration of the test compound that inhibits 50% of the specific binding (IC50).
Conclusion and Strategic Recommendations
This comparative guide illustrates a logical and robust strategy for the off-target profiling of a novel chemical entity like 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
-
Compound A demonstrates high on-target potency but carries significant, computationally predicted, and experimentally confirmed liabilities at the hERG and 5-HT2B receptors. This profile suggests a high risk of cardiovascular adverse effects, which would likely halt its development or necessitate a significant medicinal chemistry effort to mitigate these off-target activities.
-
Compound B , while less potent, presents a more favorable safety profile with significantly lower activity at the key cardiovascular targets. Its M3 receptor activity is a potential liability but may be more manageable than the cardiovascular risks associated with Compound A.
The analysis strongly suggests that Compound B is the superior lead candidate for further optimization. The next steps would involve efforts to improve its on-target potency while maintaining its cleaner off-target profile.
By integrating predictive in silico tools with definitive in vitro assays, drug discovery teams can make informed decisions, prioritize resources effectively, and ultimately develop safer and more effective medicines. This self-validating system of prediction and experimentation is the cornerstone of modern safety pharmacology.[5][6]
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A Comparative Guide to the Pharmacokinetic Profile of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in Rodent Models
This guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of the novel compound 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a molecule designed with the principles of bioisosteric replacement to enhance drug-like properties. For the purposes of this guide, we will present a hypothesized, yet plausible, pharmacokinetic profile for this novel chemical entity and compare it with the established profile of Methylphenidate, a well-known psychoactive drug containing a piperidine scaffold. This comparison will be grounded in experimental data from rodent models and will serve to highlight the potential advantages of the azaspiro[3.3]heptane core in drug design.
The diphenylmethyl moiety present in the target compound is a recognized pharmacophore that confers affinity for monoamine transporters.[1] Consequently, it is postulated that 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The replacement of the traditional piperidine ring with a more rigid and three-dimensional 2-azaspiro[3.3]heptane scaffold is a modern medicinal chemistry strategy aimed at improving metabolic stability and modulating lipophilicity, which can significantly impact a compound's pharmacokinetic behavior.[2]
Comparative Pharmacokinetic Analysis: Azaspiro[3.3]heptane vs. Piperidine Core
The central hypothesis for designing 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is that the spirocyclic core will offer a more favorable pharmacokinetic profile compared to its piperidine-containing counterparts, such as methylphenidate. The key anticipated advantages include reduced susceptibility to metabolism at the heterocyclic core and optimized physicochemical properties for better absorption and distribution.
Below is a comparative summary of the pharmacokinetic parameters for our target compound (hypothesized data) and Methylphenidate (literature data) following intravenous (IV) and oral (PO) administration in rats.
| Pharmacokinetic Parameter | 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (Hypothesized) | Methylphenidate (Literature Data)[3] |
| Intravenous Administration (10 mg/kg) | ||
| Cmax (ng/mL) | ~1200 | Not Applicable (IV Bolus) |
| AUCinf (ng·h/mL) | 4500 | 182.6 |
| t1/2 (h) | 4.5 | ~2.0 |
| CL (L/h/kg) | 2.2 | 10.1 |
| Vd (L/kg) | 14.1 | High |
| Oral Administration (20 mg/kg) | ||
| Cmax (ng/mL) | ~850 | ~8 (at 0.3 mg/kg) |
| Tmax (h) | 2.0 | 2.2 |
| AUCinf (ng·h/mL) | 6300 | Not Applicable |
| t1/2 (h) | 4.8 | ~2.0 |
| Bioavailability (%) | 70% | 19% |
Note: Methylphenidate data is from studies in rats and has been included for comparative purposes. Direct comparison of Cmax after oral administration is challenging due to different doses used in the cited study.
The hypothesized data for 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane suggests a compound with a longer half-life and significantly improved oral bioavailability compared to Methylphenidate in rats.[3] This is consistent with the design strategy of using a spirocyclic core to reduce metabolic liabilities often associated with the piperidine ring, such as N-oxidation and hydroxylation.[4][5]
Postulated Mechanism of Action and Signaling Pathway
Given the structural similarity to known NDRIs, it is proposed that 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, the compound increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
The interaction with the dopamine transporter (DAT) is a key event in the pharmacology of many psychoactive drugs.[6][7] The binding of an inhibitor like our target compound to DAT prevents the reuptake of dopamine from the synapse. This leads to a prolonged and amplified signal at postsynaptic dopamine receptors, which are typically G protein-coupled receptors (GPCRs).[8][9] For instance, activation of D1-like dopamine receptors stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[10]
Caption: Workflow for the in vivo pharmacokinetic study.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (n=5 per group).
-
Weight: 250-300g.
-
Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Compound Formulation and Administration:
-
Intravenous (IV) Formulation: The compound is dissolved in a vehicle of 20% Solutol HS 15 in saline to a final concentration of 2 mg/mL. The dose is 10 mg/kg, administered as a bolus injection via the tail vein.
-
Oral (PO) Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 4 mg/mL. The dose is 20 mg/kg, administered via oral gavage.
3. Blood Sampling:
-
Serial blood samples (~100 µL) are collected from the saphenous vein at the following time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Blood is collected into tubes containing K2EDTA as an anticoagulant.
4. Plasma Processing and Storage:
-
Blood samples are immediately placed on ice and then centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane in rat plasma.
1. Sample Preparation:
-
A protein precipitation method is employed. 20 µL of plasma is mixed with 100 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a new plate for injection onto the LC-MS/MS system.
2. LC-MS/MS Conditions (Example):
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex 6500+ or equivalent.
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are determined and optimized for maximum sensitivity and selectivity.
3. Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Conclusion
The strategic incorporation of a 2-azaspiro[3.3]heptane core in place of a traditional piperidine ring represents a promising approach in modern drug discovery to enhance pharmacokinetic properties. The hypothesized profile of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, with its extended half-life and improved oral bioavailability, showcases the potential of this strategy. The outlined experimental protocols provide a robust framework for the empirical validation of these properties in a preclinical setting. Further studies will be necessary to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to establish a definitive pharmacokinetic-pharmacodynamic (PK/PD) relationship for this novel compound.
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A Head-to-Head Comparison of N-Substituents on the 6-Amino-2-azaspiro[3.3]heptane Scaffold: A Guide for Medicinal Chemists
The 6-amino-2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery, prized for its three-dimensional character and its ability to serve as a bioisosteric replacement for more conventional saturated heterocycles like piperidine and piperazine.[1][2] This rigid, sp³-rich core offers a unique spatial arrangement of substituents, enabling novel interactions with biological targets. A critical point of diversification on this scaffold is the secondary amine at the 2-position, which provides a handle for introducing a wide array of substituents. The nature of this N-substituent profoundly influences the molecule's physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.
This guide provides a head-to-head comparison of common N-substituents—alkyl, aryl, and acyl groups—on the 6-amino-2-azaspiro[3.3]heptane core. We will delve into the causal relationships between substituent choice and key molecular properties such as basicity (pKa), lipophilicity (logP/logD), and aqueous solubility, supported by experimental data from relevant cyclic amines. Detailed synthetic protocols for the installation of these substituents are also provided to empower researchers in their drug design endeavors.
The Impact of N-Substitution on Physicochemical Properties
The judicious selection of an N-substituent is a cornerstone of lead optimization. The electronic and steric nature of the group directly modulates the electron density on the azetidine nitrogen, which in turn governs its basicity and, consequently, its ionization state at physiological pH. This has downstream effects on lipophilicity, solubility, and potential off-target interactions.
Basicity (pKa)
The basicity of the nitrogen at the 2-position is a critical parameter. A higher pKa indicates a stronger base, meaning the amine will be predominantly protonated at physiological pH (7.4). This can be advantageous for forming salt bridges with target proteins or for enhancing aqueous solubility. Conversely, a lower pKa may be desirable to reduce interactions with off-target ion channels or to improve membrane permeability.
-
N-Alkylation: The introduction of electron-donating alkyl groups, such as methyl or ethyl, increases the electron density on the nitrogen through a positive inductive effect, thereby increasing its basicity compared to the unsubstituted parent amine.[3][4]
-
N-Arylation: Attaching an aryl group, like a phenyl ring, significantly decreases basicity. This is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, reducing its availability for protonation.[5]
-
N-Acylation: The placement of an electron-withdrawing acyl group (e.g., acetyl) drastically reduces basicity. The lone pair on the nitrogen is delocalized onto the adjacent carbonyl oxygen, rendering the amine essentially non-basic at physiological pH.[5]
Lipophilicity (logP/logD)
Lipophilicity, often measured as the distribution coefficient (logD) at a specific pH, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The overall lipophilicity is a balance between the inherent hydrophobicity of the substituent and the ionization state of the molecule.
-
N-Alkylation: While adding carbon atoms generally increases logP, the accompanying increase in basicity can lead to a lower logD at pH 7.4 due to a higher proportion of the charged, more water-soluble species.
-
N-Arylation: Aryl groups are inherently lipophilic and will increase the logP. Since they also lower the pKa, a smaller fraction of the molecule is protonated at pH 7.4, which can further contribute to a higher logD.
-
N-Acylation: Acyl groups can have a more variable effect. While the added atoms increase molecular weight, the polar carbonyl group can increase polarity. The most significant impact, however, is the near-complete loss of basicity, meaning the molecule is neutral at pH 7.4. This can lead to a higher logD compared to its basic alkylated counterparts, as there is no charged form to contribute to aqueous solubility.
Aqueous Solubility
Aqueous solubility is crucial for drug formulation and oral bioavailability. It is intrinsically linked to both lipophilicity and the ability to form hydrogen bonds.
-
N-Alkylation: The increased basicity of N-alkyl derivatives often leads to good aqueous solubility, especially when formulated as a salt.
-
N-Arylation: The increased lipophilicity and reduced basicity of N-aryl derivatives typically result in lower aqueous solubility.
-
N-Acylation: N-acyl derivatives, being neutral and often crystalline solids, tend to have lower intrinsic aqueous solubility compared to their ionizable N-alkyl counterparts.
Comparative Data Summary
The following table provides a comparative summary of the expected trends and includes representative experimental data from closely related N-substituted cyclic amines to illustrate these principles. The data for piperazine derivatives is particularly relevant for understanding the modulation of pKa.[6]
| N-Substituent Class | Representative Substituent | Expected Effect on Basicity (pKa) | Expected Effect on Lipophilicity (logD at pH 7.4) | Expected Effect on Aqueous Solubility | Representative pKa Data (Substituted Piperazines)[6] |
| Unsubstituted | -H | Baseline | Baseline | Moderate | 9.73 |
| Alkyl | -CH₃ | Increase | Moderate Increase (logP), but may decrease logD due to protonation | Good (especially as salt) | 9.23 (for 1-methylpiperazine) |
| Aryl | -Phenyl | Significant Decrease | Significant Increase | Low | Not available in this dataset |
| Acyl | -C(O)CH₃ | Drastic Decrease (becomes non-basic) | Increase (due to neutrality) | Low | 7.69 (for 1-acetylpiperazine) |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the parent scaffold and its N-substituted derivatives.
Synthesis of Boc-Protected 6-Amino-2-azaspiro[3.3]heptane
The starting material, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is commercially available. This guide assumes its availability for subsequent N-functionalization at the 2-position, followed by deprotection of the 6-amino group if required for further elaboration. The synthesis of related azaspiro[3.3]heptane cores has been extensively documented.[1]
Caption: General synthetic workflows for N-substitution.
Protocol 1: N-Alkylation (Reductive Amination)
This protocol describes a general procedure for N-alkylation via reductive amination, which offers high selectivity for mono-alkylation.
-
Dissolve the Amine: In a round-bottom flask, dissolve tert-butyl 6-(Boc-amino)-2-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the Carbonyl Compound: Add the desired aldehyde or ketone (1.1 eq).
-
Add the Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Arylation (Buchwald-Hartwig Amination)
This protocol is a robust method for the formation of the C-N bond between the spirocyclic amine and an aryl halide.
-
Prepare the Reaction Vessel: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), tert-butyl 6-(Boc-amino)-2-azaspiro[3.3]heptane (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos (4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add Solvent: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 3: N-Acylation
This is a straightforward method for the synthesis of N-acyl derivatives.
-
Dissolve the Amine: In a round-bottom flask, dissolve tert-butyl 6-(Boc-amino)-2-azaspiro[3.3]heptane (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used without further purification or can be purified by flash column chromatography.
Structure-Property Relationships: A Visual Guide
The interplay between the electronic properties of the N-substituent and the resulting basicity of the amine can be visualized as follows:
Caption: Relationship between N-substituent electronics and basicity.
Conclusion
The N-substituent on the 2-azaspiro[3.3]heptane core is a powerful tool for fine-tuning the physicochemical properties of drug candidates. By understanding the fundamental principles of how alkyl, aryl, and acyl groups modulate basicity, lipophilicity, and solubility, medicinal chemists can make more informed decisions during the design and optimization process. The provided synthetic protocols offer reliable methods for accessing a diverse range of N-substituted analogues, facilitating the exploration of structure-activity and structure-property relationships. This systematic approach will undoubtedly accelerate the development of novel therapeutics built upon this promising spirocyclic scaffold.
References
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
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Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6304–6307. [Link]
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Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 935–940. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(49), e202311583. [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. [Link]
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Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
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PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
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Montanari, D., et al. (2021). pKa values of common substituted piperazines. RSC Medicinal Chemistry, 12(9), 1545-1552. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]
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Stepan, A. F., et al. (2012). The impact of matched molecular pairs on medicinal chemistry. Journal of Medicinal Chemistry, 55(1), 76-88. [Link]
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Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
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Rogers, N. R., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]
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"evaluating the impact of the 5-amino group on the biological activity of 2-azaspiro[3.3]heptanes"
A Comparative Guide to the Biological Impact of the 5-Amino Group on 2-Azaspiro[3.3]heptanes
Introduction: The Rise of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the drive to escape "flatland"—the predominance of planar, aromatic structures—has led to a surge of interest in three-dimensional (3D) molecular scaffolds.[1][2] These sp³-rich frameworks offer improved physicochemical properties and novel intellectual property space.[2] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[3] Its rigid, spirocyclic nature provides predictable exit vectors for substituents, allowing for precise conformational control—a key factor in optimizing interactions with biological targets.[4][5] This guide provides a comparative analysis of how a specific functionalization—the introduction of a 5-amino group—can profoundly modulate the biological and pharmacological properties of the 2-azaspiro[3.3]heptane scaffold. We will explore the causal relationships behind experimental choices and present supporting data to illustrate the strategic value of this substitution in drug design.
The 2-Azaspiro[3.3]heptane Core: A Privileged Scaffold
The 2-azaspiro[3.3]heptane framework is often employed as a bioisostere for common cyclic amines like piperidine.[6][7][8] Its compact and rigid structure can lead to significant improvements in key drug-like properties. Introducing such spirocyclic systems can enhance aqueous solubility, increase metabolic stability, and modulate lipophilicity, all of which are critical for successful drug development.[2][9][10] The defined geometry of the scaffold helps to lock in bioactive conformations, potentially increasing potency and selectivity for the target protein.[2][5]
Strategic Impact of the 5-Amino Group
The introduction of an amino (-NH₂) group is a common and powerful tactic in medicinal chemistry.[][12] When appended to the 5-position of the 2-azaspiro[3.3]heptane core, it can influence the molecule's properties in several key ways:
-
Basicity and pKa: The amino group introduces a new basic center, altering the overall pKa of the molecule. This can significantly impact the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with the target protein.
-
Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor. This provides an additional point of interaction with the biological target, which can dramatically increase binding affinity and specificity.
-
Polarity and Solubility: The addition of a polar amino group generally increases the water solubility of the parent molecule. This is often a desirable trait for improving the pharmacokinetic profile of a drug candidate.[13]
-
Vector for Further Functionalization: The amino group serves as a convenient chemical handle for further derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).
Comparative Biological Evaluation: A Case Study Targeting a G-Protein Coupled Receptor (GPCR)
To illustrate the impact of the 5-amino group, we present a comparative case study. Let's consider two hypothetical compounds:
-
Compound A: A 2-azaspiro[3.3]heptane derivative with a non-polar substituent.
-
Compound B: An analogue of Compound A, featuring the addition of a 5-amino group.
Our target is a Gs-coupled GPCR, where ligand binding is expected to increase intracellular cyclic AMP (cAMP) levels.[14][15]
Experimental Design & Workflow
The evaluation of these compounds follows a logical progression from confirming target engagement to assessing functional cellular response. This self-validating workflow ensures that each step builds upon reliable data from the preceding one.
Caption: Experimental workflow for comparative analysis.
Data Summary: Compound A vs. Compound B
The following table summarizes the hypothetical (but realistic) data obtained from our experimental workflow.
| Parameter | Compound A (Parent Scaffold) | Compound B (5-Amino Analogue) | Rationale for Change |
| Binding Affinity (Ki, nM) | 150 | 15 | The amino group likely forms a key hydrogen bond with a residue (e.g., Asp, Glu, or Ser) in the binding pocket, significantly enhancing affinity. |
| Functional Potency (EC₅₀, nM) | 350 | 25 | Increased binding affinity translates directly to improved functional potency in the cellular assay. |
| Max Efficacy (% of Control) | 95% | 98% | Both are full agonists, but the stronger binding of Compound B may lead to a slightly more robust response. |
| Aqueous Solubility (µg/mL) | 20 | 250 | The polar, ionizable amino group drastically improves solubility, a critical factor for bioavailability.[13] |
| LogD at pH 7.4 | 3.5 | 2.1 | The increased polarity from the amino group reduces the lipophilicity, bringing it into a more drug-like range.[2] |
| Metabolic Stability (t½, min) | 15 | 45 | The site of metabolic attack on Compound A may be sterically hindered by the new amino group in Compound B, or the increased polarity may reduce its access to metabolic enzymes. |
Detailed Experimental Protocols
Radioligand Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the target GPCR.
-
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to the receptor.[16][17] The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the target GPCR.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ³H-agonist, at a concentration near its Kd) and a range of concentrations of the test compound (Compound A or B).[18]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, which traps the cell membranes.[16]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To measure the functional agonistic activity of the test compounds.
-
Principle: For a Gs-coupled receptor, agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[14] This assay quantifies the amount of cAMP produced.
-
Methodology (using a luminescent kit, e.g., cAMP-Glo™): [14][19]
-
Cell Plating: Seed HEK293 cells expressing the target GPCR into a 96-well plate and culture overnight.[20]
-
Compound Addition: Treat the cells with a range of concentrations of the test compound (Compound A or B) in the presence of a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a set period (e.g., 30 minutes) at 37°C to allow for cAMP production.[21]
-
Cell Lysis & Detection: Lyse the cells and add the detection reagents provided in the kit. The assay is based on the principle that cAMP stimulates PKA activity, which depletes ATP. A coupled luciferase reaction then produces light in inverse proportion to the amount of cAMP present.[14]
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights and Conclusion
The comparative data clearly demonstrates the profound and positive impact of introducing a 5-amino group to the 2-azaspiro[3.3]heptane scaffold in this hypothetical case study.
Caption: Impact of the 5-amino group on molecular properties.
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Carreira, E. M., et al. (2018). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry. Available at: [Link]
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Pemberton, K. E., & Wymore, T. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]
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Roche, D., et al. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]
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Drug Discovery World. (2024). The value of GPCR cell-based assays in drug discovery. Available at: [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a unique azaspiro[3.3]heptane derivative. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a culture of safety and compliance in your laboratory.
Part 1: Pre-Disposal Safety and Hazard Assessment
Before beginning any disposal procedure, a thorough understanding of the potential risks is paramount. The precautionary principle dictates that unknown substances are treated with a high degree of caution.
Personal Protective Equipment (PPE)
All handling and disposal of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane and its waste must be conducted while wearing appropriate PPE to prevent exposure.[6][7]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes of liquid waste or airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents dermal contact and absorption. Contaminated gloves should be disposed of as hazardous waste.[8] |
| Body Protection | Laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder form outside of a fume hood to prevent inhalation.[6] | The amine functional group can be irritating to the respiratory tract.[1][2] |
All operations involving this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[4][6]
Incompatible Materials
To prevent hazardous reactions, waste containing 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane should be kept separate from incompatible substances such as strong oxidizing agents, acids, and acid halides.[7]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste generated from the use of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of a safe and compliant chemical waste management program.
-
Classification : All waste containing 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane must be classified as hazardous chemical waste.[4][6] This includes:
-
Segregation : Keep this waste stream separate from all other chemical waste to prevent unintended reactions and to simplify the disposal process.[4][7] Do not mix with non-hazardous waste.[9]
Step 2: Waste Collection and Containerization
The integrity of the waste container is crucial to prevent leaks and spills.
-
Container Selection : Use a dedicated, chemically compatible waste container, such as one made of high-density polyethylene (HDPE).[4] The container must be in good condition, free from cracks or damage, and have a secure, leak-proof lid.[4][10]
-
Solid vs. Liquid Waste : Collect solid waste (contaminated gloves, wipes, etc.) separately from liquid waste (solutions).[4]
-
Container Management : Keep waste containers closed at all times except when adding waste.[10] Store containers in a designated, well-ventilated secondary containment area while awaiting disposal.[5]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label : The container must be clearly labeled with the words "HAZARDOUS WASTE".[4][10]
-
Content Identification : The label must identify the contents as "5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane Waste" and list all components of the waste, including solvents and their approximate concentrations.[4][10]
-
Date of Accumulation : Record the date when waste is first added to the container.
Step 4: Final Disposal
The final disposal must be handled by qualified personnel.
-
Professional Disposal : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7][8] Never dispose of this chemical down the drain or in the regular trash.[6][7]
-
Institutional Policies : Adhere to your institution's specific policies regarding hazardous waste accumulation times and pickup procedures.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane waste.
Caption: Decision-making workflow for the safe disposal of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane waste.
Part 3: Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
In the event of a spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[5]
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like sawdust.[5] For solid spills, carefully sweep up the material to avoid creating dust.[8]
-
Collect and Dispose : Collect the absorbed material and place it in a labeled hazardous waste container for disposal.[5][8]
-
Decontaminate : Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][8]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]
References
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- 2-Diphenylmethyl-2-azaspiro 3.3 heptan-5-one AldrichCPR 1263296-80-5. Sigma-Aldrich.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
The structural components of this molecule—a primary amine, a diphenylmethyl group, and a strained azaspiro[3.3]heptane core—necessitate a comprehensive safety strategy. Primary amines can be corrosive and are known irritants to the skin, eyes, and respiratory tract. The bulky diphenylmethyl group may influence the compound's physical properties and absorption, while the reactivity of the strained spirocyclic system is yet to be fully characterized.
Hazard Assessment and Engineering Controls
Before any handling of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a thorough risk assessment is mandatory. All operations with this compound, especially those involving the solid form or the potential for aerosolization, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to provide comprehensive protection. The following table outlines the minimum PPE requirements for handling 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane.
| Activity | Required PPE |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | - Standard laboratory coat - Safety glasses with side shields - Double gloving (nitrile inner, neoprene or butyl rubber outer) |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions, small-scale reactions) | - Chemical-resistant lab coat (with tight cuffs) - Chemical splash goggles - Face shield (worn over goggles) - Double gloving (nitrile inner, neoprene or butyl rubber outer) - Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, purification, potential for significant aerosolization) | - Disposable, solid-front gown over a chemical-resistant lab coat - Chemical splash goggles and a full-face shield - Double gloving (nitrile inner, neoprene or butyl rubber outer) - Respiratory protection (see details below) - Chemical-resistant shoe covers |
Glove Selection: Standard nitrile gloves offer poor resistance to many amines and should not be used as the primary barrier.[1] A double-gloving strategy is essential. An inner nitrile glove provides a base layer of protection, while a thicker, more resistant outer glove, such as neoprene or butyl rubber, is necessary for direct handling. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Respiratory Protection: For activities with a high potential for aerosol generation, a NIOSH-approved respirator is mandatory.[2][3][4][5][6] A full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is recommended. A powered air-purifying respirator (PAPR) may offer a higher level of protection and comfort for extended operations. All personnel requiring respiratory protection must be fit-tested and trained in the proper use, maintenance, and storage of the equipment.
Step-by-Step PPE Workflow
The following workflow diagrams illustrate the correct sequence for donning and doffing PPE to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
